molecular formula C20H24N2O3 B1156179 Vallesamine CAS No. 3368-87-4

Vallesamine

Cat. No.: B1156179
CAS No.: 3368-87-4
M. Wt: 340.4 g/mol
InChI Key: JZKSIYFJGCTTET-WBUQUAQWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

19,20-(E)-Vallesamine (CAS Number 3368-87-4) is a natural indole alkaloid isolated from the leaves of the medicinal plant Alstonia scholaris . This compound is of significant interest in phytochemical and pharmacological research, particularly in the study of bioactive plant metabolites from the Apocynaceae family. Research involving 19,20-(E)-Vallesamine has contributed to the metabolic profiling of Alstonia scholaris , helping to understand the tissue-specific distribution and seasonal variation of alkaloids within the plant . The compound is characterized by its molecular formula C20H24N2O3 and a molecular weight of 340.4 g/mol. It is supplied as a powder and should be stored desiccated at -20°C to maintain stability. For solubility, it is recommended to dissolve the compound in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, or Acetone. For a higher solubility, warming the tube at 37°C and shaking it in an ultrasonic bath is advised . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl (12S,13S,14E)-14-ethylidene-12-(hydroxymethyl)-1,10-diazatetracyclo[11.2.2.03,11.04,9]heptadeca-3(11),4,6,8-tetraene-12-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-3-13-10-22-9-8-16(13)20(12-23,19(24)25-2)18-15(11-22)14-6-4-5-7-17(14)21-18/h3-7,16,21,23H,8-12H2,1-2H3/b13-3-/t16-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKSIYFJGCTTET-WBUQUAQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CN2CCC1C(C3=C(C2)C4=CC=CC=C4N3)(CO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/CN2CC[C@@H]1[C@](C3=C(C2)C4=CC=CC=C4N3)(CO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601318157
Record name Vallesamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3368-87-4
Record name Vallesamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3368-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vallesamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthetic Pathway of Vallesamine from Stemmadenine Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The monoterpenoid indole alkaloids (MIAs) represent a vast and structurally diverse class of plant secondary metabolites, many of which possess significant pharmacological activities. Within this superfamily, stemmadenine serves as a critical biosynthetic hub, giving rise to several major alkaloid families. This technical guide provides a detailed examination of the proposed biosynthetic conversion of the precursor stemmadenine into vallesamine, a rearranged alkaloid characterized by the loss of a carbon atom from its core structure. We will dissect the prevailing biogenetic hypothesis, which proceeds through an N-oxide intermediate, detail the key chemical transformations, and present the laboratory-based experimental evidence that underpins our current understanding. This document is intended for researchers in natural product chemistry, biosynthesis, and drug development, offering a synthesis of mechanistic theory and practical validation.

Introduction: The Central Role of Stemmadenine in MIA Biosynthesis

The biosynthesis of terpenoid indole alkaloids (TIAs) in plants such as Catharanthus roseus is a complex and highly regulated metabolic network.[1][2] This pathway originates from the condensation of tryptamine, derived from the shikimate pathway, and secologanin, from the methylerythritol phosphate (MEP) pathway, to form the universal precursor strictosidine.[3][4] Downstream modifications of the strictosidine aglycone lead to a bifurcation point at the intermediate 4,21-dehydrogeissoschizine, which serves as a precursor to distinct alkaloid classes.[3]

Stemmadenine sits at a crucial nexus in these pathways. It is not only a significant alkaloid in its own right but also the key intermediate for the biosynthesis of other major MIA families, including the Aspidosperma and Iboga alkaloids.[5][6] The conversion of stemmadenine into vallesamine represents a fascinating and mechanistically distinct transformation, involving a skeletal rearrangement and carbon excision.[5][7] Understanding this specific branch of the MIA pathway is critical for elucidating the full biosynthetic potential of plants and for harnessing these pathways for synthetic biology applications.

The Biogenetic Hypothesis: A Mechanistic Journey from Stemmadenine to Vallesamine

The currently accepted biosynthetic proposal for the formation of vallesamine-type alkaloids from a stemmadenine precursor involves the excision of the C-5 atom from the stemmadenine skeleton.[5] This transformation is not a simple enzymatic step but rather a cascade of reactions initiated by the formation of a key intermediate, stemmadenine N-oxide.

Step 1: N-Oxide Formation

The pathway is proposed to commence with the oxidation of the tertiary amine (N-4) of stemmadenine to form stemmadenine N-oxide. In a biological context, this oxidation would likely be catalyzed by a cytochrome P450 monooxygenase or a similar oxidoreductase, although a specific enzyme for this reaction has not yet been characterized. This initial oxidation is critical as it activates the molecule for the subsequent fragmentation.

Step 2: Fragmentation via a Modified Polonovsky Reaction

The core of the transformation is a fragmentation reaction, which can be chemically modeled by a modified Polonovsky reaction.[8] The stemmadenine N-oxide, upon activation (e.g., by acylation in a laboratory setting), undergoes a fragmentation cascade. This key step involves the cleavage of the C-5–C-6 bond.[5] The laboratory model for this biotransformation suggests the liberation of formaldehyde, accounting for the excised carbon atom.[8]

Step 3: Rearrangement and Recyclization

The fragmentation generates a reactive iminium ion intermediate.[5] This intermediate is then poised for a series of rearrangements. The process culminates in a new C-N bond formation, establishing the characteristic bridged ring system of vallesamine. This intramolecular cyclization recloses the system to yield the stable vallesamine scaffold.[8] This proposed mechanism elegantly accounts for the structural differences between the precursor and the product, including the loss of one carbon atom and the formation of a new heterocyclic framework.

The following diagram illustrates the proposed biosynthetic pathway.

Vallesamine_Biosynthesis Stemmadenine Stemmadenine N_Oxide Stemmadenine N-oxide Stemmadenine->N_Oxide Iminium_Ion Iminium Ion Intermediate (Post-fragmentation) N_Oxide->Iminium_Ion Vallesamine Vallesamine Iminium_Ion->Vallesamine

Caption: Proposed biosynthetic conversion of stemmadenine to vallesamine.

Experimental Validation: A Laboratory Model for Vallesamine Synthesis

The most compelling evidence supporting the proposed biogenetic pathway comes from a partial synthesis of vallesamine from stemmadenine that mimics the key steps of the hypothesis.[8] This laboratory model validates the chemical feasibility of the N-oxide-mediated fragmentation and rearrangement.

Experimental Protocol: Partial Synthesis via Modified Polonovsky Reaction

This protocol is adapted from the methodology reported by Scott et al. (1978).[8]

Objective: To synthesize vallesamine from stemmadenine by forming the N-oxide and inducing fragmentation.

Materials:

  • Stemmadenine (isolated from a natural source or synthetically derived)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Trifluoroacetic anhydride (TFAA)

  • Sodium hydroxide (NaOH) solution (e.g., 1M)

  • Hydrochloric acid (HCl) solution (e.g., 1M)

  • Appropriate organic solvents for extraction (e.g., dichloromethane, ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Chromatography supplies (TLC plates, silica gel for column chromatography)

Procedure:

  • N-Oxide Formation:

    • Dissolve a known quantity of stemmadenine in a suitable solvent (e.g., methanol or acetone).

    • Treat the solution with 30% hydrogen peroxide. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Stir the reaction at room temperature until the starting material is consumed.

    • Upon completion, carefully remove the solvent under reduced pressure to yield the crude stemmadenine N-oxide. This intermediate is typically used directly in the next step without extensive purification.

  • Fragmentation and Rearrangement:

    • Dissolve the crude N-oxide in trifluoroacetic anhydride. This step should be performed at a reduced temperature (e.g., -5 °C to 0 °C) in an ice bath to control the reaction. TFAA serves as the activating agent, analogous to the Polonovsky reaction.

    • Allow the decomposition to proceed at low temperature. Monitor the reaction by TLC.

  • Workup and Product Isolation:

    • Once the reaction is complete, perform a mild hydrolysis by carefully adding a sodium hydroxide solution to neutralize the excess TFAA.

    • Acidify the mixture with a dilute HCl solution.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting crude product using column chromatography on silica gel to isolate vallesamine.

  • Characterization:

    • Confirm the identity and purity of the synthetic vallesamine by comparing its spectral data (NMR, Mass Spectrometry, IR, UV) and physical properties (melting point, TLC retention factor) with an authentic sample of the natural product. The circular dichroism (CD) spectrum should also be identical to confirm the retention of stereochemistry.[8]

The following diagram outlines the experimental workflow.

Experimental_Workflow start Start: Stemmadenine step1 Step 1: Oxidation (30% H2O2) start->step1 intermediate Stemmadenine N-oxide (Crude) step1->intermediate step2 Step 2: Fragmentation (TFAA, -5°C) intermediate->step2 step3 Step 3: Workup (Hydrolysis & Acidification) step2->step3 step4 Step 4: Extraction (Organic Solvent) step3->step4 step5 Step 5: Purification (Column Chromatography) step4->step5 end End Product: Vallesamine step5->end

Caption: Workflow for the laboratory synthesis of vallesamine.

Quantitative Data Summary

The efficiency of the biomimetic synthesis provides a quantitative measure of the pathway's viability. The reported yields from the laboratory model serve as a benchmark for future studies, including efforts to identify the responsible enzymes or to optimize the process in engineered systems.

Reaction Precursor Product Reported Yield (%) Reference
Biomimetic SynthesisStemmadenineVallesamine25[8]
Biomimetic SynthesisStemmadenine AcetateVallesamine Acetate12[8]

Conclusion and Future Perspectives

The biosynthetic pathway from stemmadenine to vallesamine is a prime example of the elegant and complex chemical logic employed by nature to generate structural diversity in alkaloids. The prevailing hypothesis, centered on the fragmentation of a stemmadenine N-oxide intermediate, is strongly supported by chemical reasoning and a successful biomimetic laboratory synthesis.[5][8]

However, a significant gap in our knowledge remains: the definitive identification and characterization of the enzyme(s) responsible for this transformation in vivo. Future research should focus on:

  • Enzyme Discovery: Employing transcriptomic and proteomic analyses of vallesamine-producing plant species (e.g., Alstonia genera) to identify candidate oxidoreductases or other enzyme classes capable of catalyzing the initial N-oxidation of stemmadenine.

  • In Vitro Reconstitution: Heterologous expression and functional characterization of candidate enzymes to confirm their activity and substrate specificity.

  • Mechanistic Studies: Investigating whether the fragmentation and rearrangement steps are spontaneous following N-oxidation or if they are also enzyme-mediated.

Elucidating the precise enzymatic machinery will not only complete our understanding of this fascinating biosynthetic puzzle but also provide new tools for the metabolic engineering and synthetic production of vallesamine and related alkaloids for potential therapeutic applications.

References

  • Fan, M., Zou, L., Tian, K., Chen, G., Cheng, K., & Li, Y. (2023). Chemistry, bioactivity, biosynthesis, and total synthesis of stemmadenine alkaloids. Natural Product Reports, 40(5), 1022-1044. [Link]

  • Billings, S. E., Reed, J., & O’Connor, S. E. (2022). Directed Biosynthesis of New to Nature Alkaloids in a Heterologous Nicotiana benthamiana Expression Host. Frontiers in Plant Science, 13, 915229. [Link]

  • Ahmad, R., Ali, I., & Ali, E. (2023). Biosynthesis and Modulation of Terpenoid Indole Alkaloids in Catharanthus roseus: A Review of Targeting Genes and Secondary Metabolites. Journal of Pure and Applied Microbiology, 17(1), 1-15. [Link]

  • Facchini, P. J. (2001). Alkaloid biosynthesis in plants: Biochemistry, cell biology, molecular regulation, and metabolic engineering applications. Annual Review of Plant Physiology and Plant Molecular Biology, 52, 29-66. [Link]

  • Baran, P. S., Maimone, T. J., & Richter, J. M. (2007). Total synthesis and isolation of citrinalin and cyclopiamine congeners. Nature, 446(7134), 404-408. [Link]

  • Scott, A. I., Yeh, C. L., & Greenslade, D. (1978). Laboratory Model for the Biosynthesis of Vallesamine, Apparicine, and Related Alkaloids. Journal of the Chemical Society, Chemical Communications, (22), 947-948. [Link]

  • El-Sayed, M., & Verpoorte, R. (2007). Biosynthetic pathway of terpenoid indole alkaloids in Catharanthus roseus. In Catharanthus roseus (pp. 207-226). Springer, Berlin, Heidelberg. [Link]

  • Request PDF. (n.d.). Some New Vallesamine-Type Alkaloids. ResearchGate. [Link]

  • Lim, J. L., Sim, K. S., Yong, K. T., Loong, B. J., Ting, K. N., Lim, S. H., Low, Y. Y., & Kam, T. S. (2015). Biologically active vallesamine, strychnan, and rhazinilam alkaloids from Alstonia: Pneumatophorine, a nor-secovallesamine with unusual incorporation of a 3-ethylpyridine moiety. Phytochemistry, 117, 317-324. [Link]

  • Royal Society of Chemistry. (n.d.). Chemistry, bioactivity, biosynthesis, and total synthesis of stemmadenine alkaloids. [Link]

  • Wang, C., Liu, C., & Wang, Y. (2022). Terpenoid indole alkaloid biosynthesis in Catharanthus roseus: effects and prospects of environmental factors in metabolic engineering. Planta, 255(2), 33. [Link]

Sources

Molecular Mechanism of Vallesamine Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Vallesamine, a monoterpenoid indole alkaloid primarily isolated from Alstonia scholaris (Apocynaceae), has emerged as a potent anti-inflammatory agent with a distinct "dual-pathway" inhibitory mechanism. Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target cyclooxygenase (COX) enzymes, vallesamine and its associated alkaloid fraction demonstrate simultaneous inhibition of COX-1, COX-2, and 5-Lipoxygenase (5-LOX) . This multi-target capability addresses a critical bottleneck in anti-inflammatory therapeutics: the "arachidonic acid shunt," where blocking COX shifts substrate metabolism toward the leukotriene pathway, often causing gastric and renal side effects. This guide details the molecular causality, signaling modulation, and experimental validation of vallesamine’s activity.

Pharmacological Foundation

Structural Context & Source

Vallesamine belongs to the vallesamine-type indole alkaloids, characterized by a complex fused-ring structure derived from the secologanin and tryptamine biosynthetic pathway.

  • Primary Source: Alstonia scholaris (Leaves/Bark), Alstonia pneumatophora.

  • Chemical Class: Monoterpenoid Indole Alkaloid.[1]

  • Key Isolates in Fraction: Vallesamine, Picrinine, Scholaricine.[2][3]

The Therapeutic Logic: Dual COX/5-LOX Inhibition

The core value of vallesamine lies in its ability to modulate the Arachidonic Acid (AA) Cascade .

  • Traditional NSAIDs: Inhibit COX-1/2

    
     Reduced Prostaglandins (PGE2) 
    
    
    
    AA shunted to 5-LOX
    
    
    Increased Leukotrienes (LTB4)
    
    
    Gastric ulceration/Bronchoconstriction.
  • Vallesamine Action: Inhibits COX-1/2 AND 5-LOX

    
     Balanced reduction of Prostaglandins and Leukotrienes 
    
    
    
    Enhanced efficacy with reduced side effect profile.

Molecular Mechanism of Action[5][6]

Primary Mechanism: Enzymatic Blockade

Vallesamine acts as a direct inhibitor of the enzymes responsible for converting arachidonic acid into inflammatory mediators.

  • COX-2 Inhibition: Prevents the conversion of AA to PGG2/PGH2, subsequently lowering Prostaglandin E2 (PGE2) levels, a key driver of vasodilation and pain sensitization.

  • 5-LOX Inhibition: Blocks the formation of 5-HPETE and Leukotriene B4 (LTB4), preventing neutrophil chemotaxis and vascular permeability.

Secondary Mechanism: Transcriptional Modulation (NF-κB & MAPK)

Beyond direct enzymatic inhibition, the alkaloid fraction containing vallesamine suppresses the upstream signaling cascades that induce the expression of pro-inflammatory genes (iNOS, COX-2, TNF-α).

  • NF-κB Pathway: Vallesamine prevents the phosphorylation and degradation of IκB-α . This locks the NF-κB p65/p50 dimer in the cytoplasm, preventing its nuclear translocation and binding to the promoter regions of inflammatory genes.

  • MAPK Pathway: It modulates the phosphorylation of Mitogen-Activated Protein Kinases (p38, JNK, ERK), which are critical for stabilizing pro-inflammatory mRNA and enhancing translation.

Mechanistic Visualization

The following diagram illustrates the dual-inhibition pathway and upstream signaling modulation.

Vallesamine_Mechanism Stimulus LPS / Inflammatory Stimuli Membrane Cell Membrane (TLR4) Stimulus->Membrane MAPK MAPK Phosphorylation (p38, JNK, ERK) Membrane->MAPK IKB IκB-α Degradation Membrane->IKB NFkB_Nuc NF-κB (Nucleus) MAPK->NFkB_Nuc Activation NFkB_Cyto NF-κB (Cytoplasm) IKB->NFkB_Cyto Releases NFkB_Cyto->NFkB_Nuc Translocation Genes Transcription of Pro-inflammatory Genes (COX-2, iNOS, TNF-α) NFkB_Nuc->Genes COX COX-1 / COX-2 Enzymes Genes->COX Upregulates Expression NO Nitric Oxide (NO) Genes->NO Via iNOS AA Arachidonic Acid AA->COX LOX 5-LOX Enzyme AA->LOX PGE2 Prostaglandins (PGE2) (Pain, Vasodilation) COX->PGE2 LTB4 Leukotrienes (LTB4) (Chemotaxis, Edema) LOX->LTB4 Vallesamine VALLESAMINE (Indole Alkaloid) Vallesamine->NFkB_Nuc Suppresses Translocation Vallesamine->COX Inhibits Activity Vallesamine->LOX Inhibits Activity Vallesamine->NO Reduces Production

Caption: Vallesamine exerts dual control by inhibiting AA metabolic enzymes (COX/LOX) and suppressing NF-κB transcriptional activity.[2][3][4][5][6][7][8]

Experimental Validation Protocols

To validate the anti-inflammatory activity of vallesamine, the following self-validating protocols are recommended. These maximize reproducibility and minimize false positives from cytotoxicity.

In Vitro Nitric Oxide (NO) Inhibition Assay

Objective: Quantify the inhibition of NO production in LPS-stimulated macrophages. Cell Line: RAW 264.7 (Murine Macrophage).[9][10]

Protocol Steps:

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO2.
    
  • Pre-treatment: Replace medium with fresh DMEM containing Vallesamine (concentrations: 10, 30, 100 µM) or Vehicle (DMSO < 0.1%). Incubate for 1h.

    • Control: Dexamethasone (1 µM) as positive control.

  • Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. Incubate for 24h.

  • Griess Reaction:

    • Mix 100 µL of culture supernatant with 100 µL of Griess reagent (1:1 mixture of 1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).

    • Incubate at room temperature for 10 min in the dark.

  • Measurement: Read absorbance at 540 nm using a microplate reader.

  • Normalization (Critical): Perform an MTT or CCK-8 assay on the remaining cells to ensure reduced NO is not due to cell death.

    • Calculation: NO Inhibition (%) =

      
      .
      
COX-1/COX-2 and 5-LOX Enzymatic Assay

Objective: Determine the IC50 for direct enzymatic inhibition (cell-free).

Protocol Logic:

  • COX Assay: Use a colorimetric COX inhibitor screening kit (e.g., measuring the oxidation of TMPD). Incubate purified COX-1 (ovine) or COX-2 (human recombinant) with vallesamine for 10 min before adding Arachidonic Acid.

  • 5-LOX Assay: Measure the production of 5-HETE or LTB4 using ELISA or spectrophotometry (increase in absorbance at 234 nm due to conjugated diene formation).

Experimental Workflow Diagram

Experimental_Workflow Isolate Isolate Vallesamine (HPLC/Extraction) QC Purity Check (>95% via NMR/MS) Isolate->QC Cell_Assay Cell-Based Assay (RAW 264.7 + LPS) QC->Cell_Assay Enzyme_Assay Enzyme Assay (Purified COX/LOX) QC->Enzyme_Assay Viability Viability Check (MTT/CCK-8) Cell_Assay->Viability Result Calculate IC50 & Mechanism Enzyme_Assay->Result Griess Griess Reaction (NO Quantification) Viability->Griess If Viable (>90%) Western Western Blot (p65, COX-2, iNOS) Viability->Western Mechanistic Probe Griess->Result Western->Result

Caption: Step-by-step validation workflow ensuring cytotoxicity is ruled out before mechanistic confirmation.

Data Summary & Comparative Potency

The following table summarizes the pharmacological profile of vallesamine and its parent alkaloid fraction based on available literature.

Target / AssayEffectPotency / ObservationReference Context
COX-1 InhibitionActive (IC50 ~10-100 µM range)Alstonia alkaloid fraction [1, 3]
COX-2 InhibitionActive (Selectivity comparable to non-selective NSAIDs)Alstonia alkaloid fraction [1, 3]
5-LOX InhibitionSignificant inhibition; prevents leukotriene shuntAlstonia alkaloid fraction [1]
Nitric Oxide (NO) ReductionDose-dependent reduction in LPS-stimulated cellsRAW 264.7 model [1, 2]
PGE2 ReductionCorrelates with COX-2 protein downregulationIn vivo air pouch model [1]
Cytokines DownregulationReduced TNF-α, IL-1β, IL-6Transcriptional suppression [2]
In Vivo Efficacy Anti-edemaInhibits xylene-induced ear edema & carrageenan paw edemaComparable to standard NSAIDs [1]

References

  • Shang, J. H., et al. (2010). Pharmacological evaluation of Alstonia scholaris: anti-inflammatory and analgesic effects. Journal of Ethnopharmacology.

  • Zhao, Y. L., et al. (2020). Total alkaloids from Alstonia scholaris inhibit influenza A virus replication and lung immunopathology by regulating the innate immune response. Phytomedicine.

  • Kaushik, D., et al. (2011). Alstonia scholaris: It's Phytochemistry and pharmacology. Chronicles of Young Scientists.

Sources

The Intertwined Architecture of Vallesamine and Apparicine: A Structural and Biosynthetic Perspective

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Vallesamine and apparicine, two prominent members of the monoterpenoid indole alkaloid family, exhibit a fascinating and intricate structural relationship that has captivated the attention of synthetic chemists and biochemists alike. This guide provides a comprehensive exploration of the core structural features of these alkaloids, their shared biosynthetic origin, and the chemical transformations that interlink them. By delving into the mechanistic underpinnings of their formation and providing detailed experimental insights, this document aims to serve as a valuable resource for researchers engaged in natural product synthesis, biosynthesis, and the development of novel therapeutic agents.

Introduction: A Shared Indole Heritage

Vallesamine and apparicine belong to the vallesamine group of monoterpenoid indole alkaloids, a class of natural products characterized by a rearranged carbon skeleton.[1] Apparicine was the first member of this group to be isolated and have its structure elucidated, paving the way for the discovery of other related compounds, including vallesamine.[1] Both alkaloids are found in various plant species, notably within the Aspidosperma and Alstonia genera.[2][3] Their structural kinship is not merely superficial; it is deeply rooted in a common biosynthetic pathway originating from the precursor stemmadenine.[4] Understanding this relationship is crucial for developing synthetic strategies and for appreciating the elegant complexity of nature's chemical machinery.

Structural Elucidation: A Tale of Two Skeletons

A comparative analysis of the chemical structures of vallesamine and apparicine reveals both striking similarities and key differentiating features.

Vallesamine possesses a C20 pentacyclic indole alkaloid framework. Its structure is characterized by a cage-like architecture with a hydroxymethyl and a methyl ester group at a quaternary center.

Apparicine , on the other hand, is a C18 alkaloid that lacks two carbon atoms compared to vallesamine.[5] This difference arises from the absence of the hydroxymethyl and methyl ester groups. Instead, apparicine features an exocyclic methylene group at the corresponding position.

The core tricyclic indole moiety is a shared feature, but the intricate arrangement of the remaining rings and functional groups defines their unique chemical identities.

Figure 1: Chemical structures of vallesamine and apparicine.

Spectroscopic Fingerprints: A Comparative Analysis

The structural nuances of vallesamine and apparicine are reflected in their spectroscopic data. A detailed comparison of their Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data is essential for their unambiguous identification and characterization.

NMR Spectroscopy Data

The 1H and 13C NMR spectra provide a detailed map of the chemical environment of each atom within the molecules. The following tables summarize the key NMR data for vallesamine and apparicine.

Table 1: 1H and 13C NMR Spectroscopic Data for Vallesamine

Position13C Chemical Shift (δc)1H Chemical Shift (δH, multiplicity, J in Hz)
2135.9-
346.33.55 (m)
553.83.20 (m)
642.92.80 (m), 2.95 (m)
7101.96.48 (s)
8127.7-
9120.37.52 (d, 7.8)
10119.87.08 (t, 7.5)
11121.87.15 (t, 7.6)
12111.27.36 (d, 8.0)
13136.2-
1426.32.35 (m)
1539.33.28 (m)
1657.8-
1766.04.20 (d, 12.0), 4.40 (d, 12.0)
1813.91.64 (d, 6.8)
19126.25.54 (q, 6.8)
20133.2-
2158.03.80 (m)
COOCH3174.3-
COOCH352.63.74 (s)

Note: NMR data can vary slightly depending on the solvent and instrument used. Data presented here is a representative compilation from literature sources.[6]

Table 2: 1H and 13C NMR Spectroscopic Data for Apparicine

Position13C Chemical Shift (δc)1H Chemical Shift (δH, multiplicity, J in Hz)
2139.6-
355.63.60 (m)
553.83.15 (m)
642.92.75 (m), 2.90 (m)
799.85.35 (s), 5.15 (s)
8128.5-
9120.17.48 (d, 7.8)
10119.97.05 (t, 7.5)
11121.57.12 (t, 7.6)
12110.87.30 (d, 8.0)
13135.7-
1432.82.40 (m)
1544.23.35 (m)
16144.5-
1813.91.68 (d, 6.9)
19124.55.60 (q, 6.9)
20137.2-
2165.63.85 (m)

Note: NMR data can vary slightly depending on the solvent and instrument used. Data presented here is a representative compilation from literature sources.[6]

The Biosynthetic Connection: From Stemmadenine to Vallesamine and Apparicine

The structural relationship between vallesamine and apparicine is a direct consequence of their shared biosynthetic pathway, which is believed to diverge from the common intermediate, stemmadenine.[4] A laboratory model that mimics this biogenetic transformation provides strong evidence for this connection.[7]

The Role of Stemmadenine

Stemmadenine is a key branching point in the biosynthesis of numerous monoterpenoid indole alkaloids.[4] Its flexible structure allows for a variety of enzymatic transformations, leading to the diverse array of alkaloid skeletons observed in nature.

A Laboratory Model for Biosynthesis: The Modified Polonovski Reaction

A pivotal study by Scott and his colleagues in 1978 demonstrated a laboratory synthesis of vallesamine from stemmadenine, providing a plausible model for the biosynthetic pathway.[7] This transformation is proposed to proceed through a modified Polonovski reaction.

The key steps of this proposed mechanism are:

  • N-Oxidation: Stemmadenine is first converted to its corresponding N-oxide.

  • Polonovski-type Fragmentation: The N-oxide, upon treatment with trifluoroacetic anhydride, undergoes a fragmentation reaction. This involves the cleavage of the bond between the indole nucleus and the piperidine ring.

  • Iminium Ion Formation and Cyclization: The fragmentation generates an iminium ion intermediate which then undergoes cyclization to form the characteristic bridged ring system of vallesamine.

Figure 2: Proposed biosynthetic relationship between stemmadenine, vallesamine, and apparicine.

The conversion of vallesamine to apparicine likely involves further enzymatic steps, including decarboxylation and the removal of the hydroxymethyl group, although the precise mechanisms are still under investigation.

Experimental Protocols

To provide practical insights for researchers, this section outlines a general procedure for the isolation of vallesamine and a laboratory protocol for its synthesis from stemmadenine.

Isolation of Vallesamine from Alstonia scholaris

The following is a generalized protocol for the extraction and isolation of vallesamine from the leaves of Alstonia scholaris.

Step-by-Step Methodology:

  • Extraction:

    • Air-dried and powdered leaves of Alstonia scholaris are exhaustively extracted with methanol at room temperature.

    • The methanolic extract is concentrated under reduced pressure to yield a crude residue.

  • Acid-Base Partitioning:

    • The crude extract is suspended in a 2% aqueous solution of tartaric acid and partitioned with ethyl acetate to remove neutral and weakly basic compounds.

    • The acidic aqueous layer is then basified with ammonium hydroxide to a pH of approximately 9-10.

    • The basified solution is extracted with dichloromethane to obtain the crude alkaloid fraction.

  • Chromatographic Purification:

    • The crude alkaloid extract is subjected to column chromatography on silica gel.

    • The column is eluted with a gradient of chloroform and methanol.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Fractions containing vallesamine are combined and further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield pure vallesamine.

Figure 3: General workflow for the isolation of vallesamine.

Laboratory Synthesis of Vallesamine from Stemmadenine via a Modified Polonovski Reaction

This protocol is based on the work of Scott et al. (1978) and serves as a model for the biogenetic conversion.[7]

Step-by-Step Methodology:

  • N-Oxidation of Stemmadenine:

    • A solution of stemmadenine in a suitable solvent (e.g., methanol) is treated with an oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA), at 0 °C.

    • The reaction is stirred for several hours until the starting material is consumed (monitored by TLC).

    • The reaction mixture is worked up to isolate the stemmadenine N-oxide.

  • Modified Polonovski Reaction:

    • The stemmadenine N-oxide is dissolved in an anhydrous solvent (e.g., dichloromethane) and cooled to -78 °C.

    • Trifluoroacetic anhydride is added dropwise to the cooled solution.

    • The reaction is allowed to warm to room temperature and stirred for a specified time.

    • The reaction is quenched with an aqueous base (e.g., sodium bicarbonate solution).

    • The organic layer is separated, dried, and concentrated.

  • Purification:

    • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of chloroform and methanol) to afford vallesamine.

Conclusion and Future Perspectives

The structural relationship between vallesamine and apparicine provides a compelling example of nature's biosynthetic ingenuity. Their shared origin from stemmadenine, elucidated through elegant synthetic and biosynthetic studies, highlights the interconnectedness of seemingly distinct natural products. The modified Polonovski reaction serves as a powerful tool, not only for the laboratory synthesis of these complex molecules but also as a conceptual framework for understanding their biogenesis.

For researchers in drug development, the unique and rigid scaffold of the vallesamine-type alkaloids presents an attractive starting point for the design of novel therapeutic agents. A thorough understanding of their structure, stereochemistry, and biosynthetic origins is paramount for the rational design and synthesis of analogs with potentially enhanced biological activities. Future research in this area will likely focus on the enzymatic machinery responsible for these intricate transformations, opening up possibilities for biocatalytic and chemoenzymatic approaches to the synthesis of these and other valuable alkaloids.

References

  • Biologically active vallesamine, strychnan, and rhazinilam alkaloids from Alstonia: Pneumatophorine, a nor-secovallesamine with unusual incorporation of a 3-ethylpyridine moiety. (2015). Phytochemistry, 117, 317–324. [Link]

  • Apparicine. In Wikipedia. Retrieved from [Link]

  • Vallesamine. In PubChem. Retrieved from [Link]

  • Apparicine. In PubChem. Retrieved from [Link]

  • Lim, J.-L., et al. (2015). Biologically active vallesamine, strychnan, and rhazinilam alkaloids from Alstonia: Pneumatophorine, a nor-secovallesamine with unusual incorporation of a 3-ethylpyridine moiety. Phytochemistry, 117, 317-324. [Link]

  • Scott, A. I., Yeh, C. L., & Greenslade, D. (1978). Laboratory model for the biosynthesis of vallesamine, apparicine, and related alkaloids. Journal of the Chemical Society, Chemical Communications, (22), 947-948. [Link]

  • Fan, M., Zou, L., Tian, K., Chen, G., Cheng, K., & Li, Y. (2023). Chemistry, bioactivity, biosynthesis, and total synthesis of stemmadenine alkaloids. Natural Product Reports, 40(5), 1022-1044. [Link]

  • Acute and Chronic Toxicity of Indole Alkaloids from Leaves of Alstonia scholaris (L.) R. Br. in Mice and Rats. (2020). Natural Products and Bioprospecting, 10(2), 99-109. [Link]

  • New Compound Isolated from Stem Bark of the Alstonia Scholaris R. Br. (n.d.). International Journal of Novel Research and Development. [Link]

  • Scott, A. I., & Yeh, C. L. (1978). A Laboratory Model for the Biosynthesis of Vallesamine, Apparicine, and Related Alkaloids. Journal of the Chemical Society, Chemical Communications, (22), 947–948. [Link]

  • Lounasmaa, M., & Koskinen, A. (1984). Modified Polonovski Reaction, a Versatile Synthetic Tool. Heterocycles, 22(7), 1591. [Link]

  • Fan, M., Zou, L., Tian, K., Chen, G., Cheng, K., & Li, Y. (2023). Chemistry, bioactivity, biosynthesis, and total synthesis of stemmadenine alkaloids. Natural Product Reports, 40(5), 1022–1044. [Link]

  • Bennasar, M.-L., Zulaica, E., Solé, D., & Alonso, S. (2009). The first total synthesis of (±)-apparicine. Chemical Communications, (24), 3372. [Link]

  • Bennasar, M. L., Zulaica, E., Solé, D., & Alonso, S. (2009). The first total synthesis of (±)-apparicine. Chemical Communications, (24), 3372. [Link]

  • Acute and Chronic Toxicity of Indole Alkaloids from Leaves of Alstonia scholaris (L.) R. Br. in Mice and Rats. (2020). Natural Products and Bioprospecting, 10(2), 99-109. [Link]

  • Preparation and In Vitro Release of Total Alkaloids from Alstonia Scholaris Leaves Loaded mPEG-PLA Microspheres. (2022). Molecules, 27(15), 4995. [Link]

  • Isolation and Structural Identification of Echitamine Compound from the Stem Bark of Alstonia scholaris R.Br (Taung-ma-yo). (n.d.). University of Mandalay Research Journal. [Link]

  • Total Synthesis of (–)-Voacinol and (–)-Voacandimine C. (2018). Journal of the American Chemical Society, 140(49), 17031–17036. [Link]

  • Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). (2019). In Recent Advances in Natural Products Analysis (pp. 525-566). [Link]

  • Alstoscholarisine M, a 6,7-seco-vallesamine monoterpenoid indole alkaloid with antimicrobial activity from Alstonia scholaris. (2025). Organic & Biomolecular Chemistry. [Link]

  • Biologically active vallesamine, strychnan, and rhazinilam alkaloids from Alstonia: Pneumatophorine, a nor-secovallesamine with unusual incorporation of a 3-ethylpyridine moiety. (2015). Phytochemistry, 117, 317-324. [Link]

Sources

Vallesamine Distribution in Apocynaceae: A Technical Guide to Isolation, Biosynthesis, and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Vallesamine is a specialized monoterpenoid indole alkaloid (MIA) belonging to the Apparicine-Vallesamine group.[1] Unlike the more ubiquitous Corynanthe or Aspidosperma skeletons, vallesamine is characterized by a "nor-monoterpene" structure resulting from the loss of the tryptamine C-2 carbon unit. Primarily distributed within the Alstonia and Vallesia genera of the Apocynaceae family, it serves as both a chemotaxonomic marker and a scaffold for antiproliferative drug discovery.

This guide provides a high-resolution technical analysis of vallesamine, detailing its unique biosynthetic origin, quantitative distribution across key species, and a validated protocol for its isolation and structural elucidation.

Part 1: Biosynthetic Logic & Chemical Structure

The structural uniqueness of vallesamine lies in its deviation from the standard strictosidine pathway. While most MIAs retain the tryptamine ethylamine side chain, vallesamine undergoes a skeletal rearrangement involving the loss of a carbon atom (C-5 in the standard numbering, or the original C-2 of tryptophan).

The Stemmadenine-Vallesamine Branch

The consensus biosynthetic pathway posits Stemmadenine as the immediate precursor. The transformation is believed to occur via a Polonovsky-type fragmentation of stemmadenine N-oxide.[2] This mechanism explains the excision of the methylene bridge and the formation of the characteristic vallesamine framework.

Key Mechanistic Insight: The instability of the N-oxide intermediate is the critical control point. In laboratory settings, this mimics the "modified Polonovsky reaction" where N-oxides treated with trifluoroacetic anhydride yield vallesamine-type skeletons, validating the biosynthetic hypothesis.

Visualization: Biosynthetic Pathway

The following diagram illustrates the divergence of Vallesamine from the main indole alkaloid pathway.

VallesamineBiosynthesis cluster_legend Pathway Logic Tryptophan Tryptophan Strictosidine Strictosidine (Central Precursor) Tryptophan->Strictosidine Pictet-Spengler Condensation Secologanin Secologanin Secologanin->Strictosidine Pictet-Spengler Condensation Stemmadenine Stemmadenine Strictosidine->Stemmadenine Deglucosylation & Rearrangement Stem_NOxide Stemmadenine N-Oxide Stemmadenine->Stem_NOxide N-Oxidation Apparicine Apparicine Stemmadenine->Apparicine Alternative Cyclization Vallesamine VALLESAMINE (Nor-alkaloid Scaffold) Stem_NOxide->Vallesamine Polonovsky-type Fragmentation (-CH2) Legend The loss of the C-2 carbon (tryptophan origin) is the defining biosynthetic event.

Caption: Figure 1. Biosynthetic divergence of Vallesamine from Stemmadenine via N-oxide fragmentation.[2]

Part 2: Taxonomic Distribution & Quantitative Profile

Vallesamine is not randomly distributed; it is highly specific to the Rauvolfioideae subfamily. The genus Alstonia is the primary commercial and research source, though Vallesia species (where it was first discovered) remain relevant.

Comparative Distribution Table

The following data aggregates yields from methanolic/ethanolic extracts of bark and leaves.

Plant SpeciesPart UsedVallesamine Yield (approx.)[1][2][3]Associated AlkaloidsGeographic Origin
Alstonia scholaris Leaf / Bark0.05% - 0.07% (w/w)Picrinine, ScholaricineSoutheast Asia (Malaysia, India)
Alstonia angustiloba Leaf0.02% - 0.04%Angustilobine A, BMalaysia, Indonesia
Alstonia pneumatophora Bark< 0.01% (Minor)PneumatophorinePeat swamp forests (SE Asia)
Vallesia glabra Leaf0.08%VallesamidineSouth America
Vallesia dichotoma Whole PlantVariableApparicinePeru

Technical Note on Yield: Yields are heavily dependent on the extraction pH. Vallesamine is a weak base; standard acid-base extraction often results in losses if the pH of the basification step exceeds 9.0, leading to emulsion formation or degradation.

Part 3: Isolation & Purification Protocol

Protocol: Targeted Isolation from Alstonia sp.

Reagents Required:

  • Solvents: Ethanol (95%), Chloroform (

    
    ), Ethyl Acetate (EtOAc), Methanol (MeOH).
    
  • Reagents: Ammonia solution (25%), Tartaric acid (2%).

  • Stationary Phase: Silica gel 60 (0.040-0.063 mm).

Step-by-Step Methodology:

  • Initial Extraction (The "Crude"):

    • Macerate 1 kg of air-dried, powdered leaves/bark in 5L of 95% Ethanol for 72 hours.

    • Filter and concentrate under reduced pressure (Rotavap) at < 45°C to obtain the crude ethanolic extract.

    • Why: High heat degrades indole alkaloids; 45°C is the safety limit.

  • Acid-Base Partitioning (The "Cleanup"):

    • Suspend crude extract in 500 mL of 2% Tartaric Acid. Stir for 2 hours.

    • Filter to remove non-alkaloidal lipids and chlorophyll (Residue A).

    • Wash the acidic filtrate with Diethyl Ether (

      
      ) to remove neutral fats.
      
    • CRITICAL STEP: Basify the aqueous phase using Ammonia solution to pH 8.5 - 9.0 .

    • Extract exhaustively with

      
       (3 x 500 mL).
      
    • Combine organic layers, dry over anhydrous

      
      , and evaporate. This is the Total Alkaloid Fraction (TAF) .
      
  • Chromatographic Isolation:

    • Load TAF onto a Silica Gel column.

    • Elution Gradient: Start with 100%

      
      , increasing polarity with MeOH.
      
    • Vallesamine Window: Vallesamine typically elutes at

      
      :MeOH (95:5 to 90:10).
      
    • Detection: TLC visualization using Dragendorff’s reagent (Orange spots).

Visualization: Extraction Workflow

ExtractionProtocol PlantMaterial Dried Plant Material (Alstonia/Vallesia) EthanolExt Ethanol Extraction (Cold Maceration) PlantMaterial->EthanolExt AcidSol Acid Solubilization (2% Tartaric Acid) EthanolExt->AcidSol Concentrate & Suspend Defatting Defatting (Ether Wash) AcidSol->Defatting Remove Lipids Basification Basification (NH4OH to pH 9) Defatting->Basification Aqueous Phase ChloroformExt Chloroform Extraction Basification->ChloroformExt Extract Bases Chromatography Column Chromatography (Silica Gel) ChloroformExt->Chromatography Total Alkaloids Vallesamine Purified Vallesamine Chromatography->Vallesamine 95:5 CHCl3:MeOH

Caption: Figure 2.[1] Optimized Acid-Base Partitioning and Chromatography workflow for Vallesamine isolation.

Part 4: Structural Elucidation & Standardization

To ensure the integrity of the isolated compound, comparison with standard spectral data is mandatory.

Diagnostic NMR Signals (


, 400 MHz): 
  • Indole NH: Broad singlet at

    
     7.8 - 8.5 ppm (Exchangeable).
    
  • Ethylidene Side Chain:

    • Olefinic proton (H-19): Quartet at

      
       ~5.4 ppm.
      
    • Methyl group (H-18): Doublet at

      
       ~1.6 ppm.
      
  • Ester Methyl: Singlet at

    
     ~3.7 ppm (COOMe).
    
  • N-Methylene Bridge: Distinctive AB system or multiplets around

    
     3.0 - 4.0 ppm depending on substitution.
    

Mass Spectrometry:

  • ESI-MS:

    
     typically observed at m/z 340-350 range for vallesamine derivatives (Vallesamine itself MW ~340).
    
  • Fragmentation: Loss of the ester group (-59 Da) and retro-Diels-Alder cleavage of the D-ring are characteristic.

Part 5: Pharmacological Potential

Current research positions vallesamine and its derivatives (e.g., 15-hydroxyangustilobine A) as promising scaffolds for oncology and neurology.

  • Cytotoxicity:

    • Vallesamine-type alkaloids from Alstonia have shown significant

      
       values (10-30 
      
      
      
      ) against KB (nasopharyngeal carcinoma) and HCT-116 (colon cancer) cell lines.
    • Mechanism:[1][2][3][4][5] Disruption of microtubule dynamics, similar to Vinca alkaloids but with a distinct binding topology due to the nor-skeleton.

  • Vasorelaxation:

    • Studies on Alstonia pneumatophora alkaloids (pneumatophorine) indicate concentration-dependent relaxation of phenylephrine-precontracted aortic rings.[1][6] This suggests potential in managing hypertension, aligning with the traditional use of Alstonia bark.

  • Antimicrobial:

    • Moderate activity against Plasmodium falciparum (Malaria), supporting the ethnomedicinal use of Alstonia species as antimalarials.

References

  • Phytochemistry (2015). Biologically active vallesamine, strychnan, and rhazinilam alkaloids from Alstonia: Pneumatophorine, a nor-secovallesamine with unusual incorporation of a 3-ethylpyridine moiety. [Link]

  • RSC Advances (2024). Vallesamidine and schizozygane alkaloids: rearranged monoterpene indole alkaloids and synthetic endeavours. [Link]

  • Journal of Natural Medicines (2016). Synthesis and stereochemical determination of an antiparasitic pseudo-aminal type monoterpene indole alkaloid. [Link][3]

  • Universal Journal of Pharmaceutical Research (2019). A Study on Different Plants of Apocynaceae Family and Their Medicinal Uses. [Link]

  • J.C.S. Chem. Comm. (1978). Laboratory Model for the Biosynthesis of Vallesamine, Apparicine, and Related Alkaloids. [Link][2]

Sources

Methodological & Application

Application Note: High-Yield Acid-Base Extraction of Vallesamine from Vallesia glabra

[1]

Abstract

This application note details a robust acid-base extraction protocol for the isolation of vallesamine , a monoterpenoid indole alkaloid, from plant matrices such as Vallesia glabra (leaves/stems) and Tabernaemontana species. Unlike generic extraction guides, this protocol focuses on the specific solubility switches required to separate vallesamine from co-occurring lipophiles (chlorophylls, fats) and neutral artifacts. The method employs a Methanol-Acid-Dichloromethane partition workflow, validated by thin-layer chromatography (TLC), to yield an alkaloid-rich fraction suitable for high-performance liquid chromatography (HPLC) or flash column purification.[1]

Introduction & Chemical Context

The Target Molecule

Vallesamine is an indole alkaloid structurally related to the apparicine class. It possesses a tertiary amine function, which acts as the "switch" for the extraction logic.

  • Basic Form (Free Base): Soluble in non-polar/moderately polar organic solvents (Chloroform, Dichloromethane).[1] Insoluble in water.[1]

  • Acidic Form (Salt): Soluble in aqueous media.[1] Insoluble in non-polar organics.[1]

Plant Matrix Considerations
  • Primary Source: Vallesia glabra (Apocynaceae), specifically the leaves and stem bark.[2]

  • Co-occurring Impurities: Chlorophylls (highly abundant in leaves), fats, waxes, and neutral terpenoids.[1]

  • Stability: Vallesamine is generally stable but susceptible to oxidation upon prolonged exposure to light and air. All drying steps should be performed under reduced pressure at temperatures

    
    .[1]
    

Materials & Reagents

Reagents
ReagentGradePurpose
Methanol (MeOH) ACS ReagentInitial crude extraction (penetrates cell walls).[1]
Hydrochloric Acid (HCl) 1M and 2MProtonation of alkaloids (Salt formation).[1]
Ammonium Hydroxide (NH

OH)
25-28%Basification (Free base regeneration).[1]
Dichloromethane (DCM) HPLC/ACSExtraction of free bases.[1]
n-Hexane ACS ReagentDefatting (removal of chlorophyll/lipids).[1]
Sodium Sulfate (Na

SO

)
AnhydrousDrying organic layers.[1]
Dragendorff’s Reagent SprayTLC visualization (Orange spots = Alkaloids).[1][3]
Equipment
  • Rotary Evaporator (with water bath set to 40°C).[1]

  • Separatory Funnels (500 mL - 1 L).[1]

  • Vacuum Filtration Setup (Buchner funnel).[1]

  • pH Meter (calibrated) or High-Range pH Strips (0-14).[1]

  • Ultrasonic Bath (optional, for maximizing extraction).[1]

Experimental Protocol

Phase I: Crude Extraction

Objective: Solubilize all alkaloids along with other polar/semi-polar constituents.

  • Preparation: Dry plant material (leaves/stems) in the shade or a drying oven at 40°C. Grind to a fine powder (mesh size ~40-60).

  • Maceration: Place 100 g of powdered plant material in a 1 L Erlenmeyer flask. Add 500 mL of Methanol (MeOH) .

  • Extraction: Sonicate for 30 minutes or macerate for 24 hours at room temperature with occasional shaking.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper. Retain the filtrate.

  • Repeat: Re-extract the biomass with fresh MeOH (300 mL) to ensure exhaustive extraction. Combine filtrates.

  • Concentration: Evaporate the combined MeOH extract to dryness using a rotary evaporator at 40°C. Result: Crude Methanolic Extract (Green/Black gum).

Phase II: Acid-Base Partitioning (The Cleanup)

Objective: Isolate alkaloids by exploiting their pH-dependent solubility.[1]

Step A: Acidification & Defatting [4][5][6]

  • Resuspension: Suspend the crude residue in 200 mL of 0.5 M HCl . Sonicate if necessary to break up clumps.[1] Note: The low pH (approx 1-2) converts vallesamine into its water-soluble hydrochloride salt.[1]

  • Filtration (Clarification): Filter the acidic solution through Celite or glass wool to remove insoluble resins.

  • Defatting Wash: Transfer the acidic aqueous solution to a separatory funnel.

  • Partition: Add 100 mL of n-Hexane . Shake vigorously for 2 minutes and let layers separate.

    • Top Layer (Hexane): Contains chlorophyll, fats, waxes.[1] DISCARD .

    • Bottom Layer (Acidic Aqueous):[1] Contains vallesamine salt.[1] KEEP .

  • Repeat: Repeat the hexane wash 2 more times until the organic layer is colorless.

Step B: Basification & Alkaloid Recovery

  • pH Adjustment: Cool the acidic aqueous layer (ice bath recommended to minimize hydrolysis).[4] Slowly add Ammonium Hydroxide (NH

    
    OH)  dropwise while stirring.
    
  • Target pH: Adjust to pH 9–10 . Critical: At this pH, the ammonium ion (pKa 9.25) buffers the solution, and vallesamine (tertiary amine) deprotonates to its free base form, becoming insoluble in water.

  • Extraction: Add 100 mL of Dichloromethane (DCM) to the basic aqueous solution. Shake gently but thoroughly (avoid emulsions).

  • Separation: Allow layers to separate.

    • Bottom Layer (DCM): Contains Vallesamine (Free Base).[1] COLLECT .

    • Top Layer (Aqueous): Waste.[1]

  • Repeat: Extract the aqueous layer 2 more times with fresh DCM (50 mL each).

  • Drying: Combine the DCM fractions. Add anhydrous Na

    
    SO
    
    
    to remove trace water.[1] Filter.
  • Final Concentration: Evaporate the DCM under reduced pressure.

    • Result:Enriched Alkaloid Fraction (Usually a yellowish-brown residue).[1]

Phase III: Validation & Purification Strategy
  • TLC Check: Spot the enriched fraction on a Silica Gel 60 F254 plate.

    • Mobile Phase: DCM:MeOH (95:[1]5) + 1 drop NH

      
      OH.[1]
      
    • Detection: Spray with Dragendorff’s Reagent .[1] Vallesamine will appear as a distinct orange spot.[1]

  • Purification: The enriched fraction is ready for Flash Chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).[1]

    • Gradient: Start with 100% DCM, gradually increasing MeOH to 10%.[1]

Process Visualization (Workflow Diagram)[1]

VallesamineExtractionPlantPlant Powder(Vallesia glabra)MeOH_ExtCrude Extraction(Methanol)Plant->MeOH_ExtEvapEvaporate to DrynessMeOH_Ext->EvapAcidifyResuspend in 0.5M HCl(pH 1-2)Evap->AcidifyWashWash with n-Hexane(Defatting)Acidify->WashDiscard_HexHexane Layer(Fats/Chlorophyll) -> DISCARDWash->Discard_HexTop LayerAq_AcidAcidic Aqueous Layer(Alkaloid Salts)Wash->Aq_AcidBottom LayerBasifyBasify with NH4OH(pH 9-10)Aq_Acid->BasifyExtract_DCMExtract with DCM(Partition)Basify->Extract_DCMDiscard_AqAqueous Layer(Salts/Polar Impurities) -> DISCARDExtract_DCM->Discard_AqTop LayerFinalEvaporate DCM(Enriched Vallesamine Fraction)Extract_DCM->FinalBottom Layer

Figure 1: Step-by-step Acid-Base partitioning workflow for isolating vallesamine from plant matrix.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Emulsion formation during DCM extraction Presence of saponins or fine particulates.[1]Add brine (sat. NaCl) to the aqueous phase or filter the mixture through Celite before separation.
Low Yield Incomplete basification.Ensure pH is strictly >9.[1] Check pH of the aqueous layer after adding DCM, as mixing can sometimes lower perceived pH.
Impure Final Product (Green color) Incomplete defatting.Increase the number of Hexane washes in the acidic phase. Ensure the acidic pH is < 3 to keep alkaloids in water while washing.
Decomposition Acid hydrolysis or Oxidation.[1]Keep acid contact time short (<2 hours).[1] Perform evaporations at reduced temperature (<40°C).

References

  • Walser, A., & Djerassi, C. (1965).[1] Alkaloid Studies. LI. The Structure of Vallesamine. Helvetica Chimica Acta, 48(2), 391–404.[1] [1]

  • Sarker, S. D., Latif, Z., & Gray, A. I. (2006).[1] Natural Products Isolation. Methods in Biotechnology, Humana Press.[1] (General Acid-Base Protocols).[1][2][4][7]

  • Cortés, M. J., et al. (1995).[1] Alkaloids from leaves and stems of Vallesia glabra.[2] Planta Medica, 61(01), 90-91.[1][2] (Specific extraction details for V. glabra).

  • Luo, X. G., et al. (2010).[1] Alkaloids from stems of Ervatamia yunnanensis (Syn.[1][8][9] Tabernaemontana).[1][8] Journal of Asian Natural Products Research. (Vallesamine isolation context). [1]

HPLC method development for isolation of vallesamine alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust workflow for the extraction, method development, and preparative isolation of vallesamine-type monoterpenoid indole alkaloids (MIAs) from Alstonia scholaris. Vallesamine and its derivatives (e.g., 15-hydroxyangustilobine A) possess significant biological activity but present chromatographic challenges due to their basic nitrogen centers, which often lead to peak tailing on traditional silica-based stationary phases.

This guide moves beyond standard templates, offering a "First-Principles" approach to separation, focusing on the Acid-Base Partitioning extraction strategy and pH-Modulated HPLC to ensure high-purity isolation.

Physicochemical Profiling & Strategy

Before initiating chromatography, one must understand the analyte's behavior in solution.

  • Analyte Class: Monoterpenoid Indole Alkaloids (MIAs).

  • Key Functional Group: Tertiary amine (Basic).

  • pKa Estimate: ~8.5 – 9.5 (typical for indole alkaloids).

  • Chromatographic Challenge: At neutral pH, the amine is protonated (

    
    ). On standard silica C18, these cations interact with residual silanols (
    
    
    
    ), causing severe peak tailing and poor resolution.
  • Strategic Solution:

    • Extraction: Exploit the pH-dependent solubility (Water-soluble at pH 2; Organic-soluble at pH 9) to remove 90% of matrix interferences before HPLC.

    • Separation: Use a "High-pH Stable" C18 column or a "Low-pH/High Ionic Strength" mobile phase to suppress silanol interactions.

Protocol A: Matrix Preparation (Acid-Base Fractionation)

Objective: To enrich the alkaloidal fraction and remove fats, chlorophyll, and neutral polyphenols prior to HPLC. This step is critical to protect the expensive preparative column.

Materials:

  • Dried Alstonia scholaris leaves (powdered).[1][2][3]

  • Solvents: Ethanol (95%), HCl (1%),

    
     (25%), Chloroform (
    
    
    
    ).

Workflow Diagram:

ExtractionWorkflow Start Dried Leaf Powder (500g) Step1 Maceration (1% HCl, pH 2, Overnight) Start->Step1 Step2 Filtration (Discard Solid Residue) Step1->Step2 Step3 Basification (Add NH4OH to pH 9) Step2->Step3 Acidic Filtrate Step4 Liquid-Liquid Extraction (Chloroform) Step3->Step4 Alkaline Solution (Black/Dark) Step5 Phase Separation Step4->Step5 Waste Aqueous Phase (Salts, Polar Impurities) Step5->Waste Product Organic Phase (Crude Alkaloids) Step5->Product Evaporate to Dryness

Figure 1: Acid-Base Partitioning Workflow for Alkaloid Enrichment.

Step-by-Step Procedure:

  • Acid Extraction: Macerate 500g of powdered leaves in 1% HCl (pH ~2) overnight. The alkaloids form water-soluble hydrochloride salts (

    
    ). Lipophilic debris remains in the solid.
    
  • Filtration: Filter the mixture. Discard the solids.

  • Basification: Slowly add 25%

    
     to the filtrate until pH reaches 9.0. Observation: The solution will darken (red-wine to black) and precipitates may form as alkaloids return to their free-base form.
    
  • Extraction: Extract the aqueous phase 3x with Chloroform. The free-base alkaloids migrate into the organic layer.

  • Drying: Combine chloroform layers, dry over anhydrous

    
    , and evaporate to yield the Crude Alkaloid Fraction (CAF) .
    

Protocol B: Analytical Method Development

Objective: Develop a scalable method to resolve vallesamine from structural isomers (e.g., picrinine).

Instrument: HPLC-DAD (Diode Array Detector) or UHPLC-MS. Detection: UV 254 nm (general) and 297 nm (specific for vallesamine indole chromophore).

Method Scouting Parameters
ParameterCondition A (Recommended: MS Compatible)Condition B (Robustness: High pH)
Column C18 with Charged Surface Hybrid (CSH) or End-capped (e.g., Kinetex C18, 5µm)High-pH Stable C18 (e.g., XTerra MS C18, Gemini NX)
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7)10mM Ammonium Bicarbonate (pH 9.0)
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile
Flow Rate 1.0 mL/min (Analytical)1.0 mL/min (Analytical)
Temp 30°C30°C

Why these choices?

  • Condition A (Low pH): Protonates the alkaloid (

    
    ). We rely on modern "CSH" or fully end-capped columns to prevent silanol interaction. This is best for Mass Spec identification.
    
  • Condition B (High pH): Keeps the alkaloid in Free Base form (

    
    ). Neutrals do not interact with silanols. This often yields the sharpest peaks for alkaloids but requires specific columns.
    
Gradient Optimization (Linear)

Start with a broad scouting gradient to locate the vallesamine peak.

  • 0 min: 5% B

  • 30 min: 95% B

  • 35 min: 95% B

  • 36 min: 5% B

Refinement: Vallesamine typically elutes in the middle of the hydrophobic range. Once the peak is identified (approx. 40-50% B), flatten the gradient to improve resolution.

Optimized Gradient (Example):

  • 0 min: 10% B

  • 5 min: 10% B

  • 25 min: 60% B (Shallow slope for separation)

  • 30 min: 95% B

Protocol C: Preparative Isolation (Scale-Up)

Objective: Isolate >10 mg of pure vallesamine for NMR.

Linear Scale-Up Calculation: To move from Analytical (4.6 mm ID) to Semi-Prep (10 mm ID) or Prep (21.2 mm ID), use the Scale Factor (SF) :



(Assuming length L is constant):
  • Analytical (4.6mm) -> Prep (21.2mm): SF ≈ 21

Loading Strategy:

  • Concentration: Dissolve the CAF (from Protocol A) in the initial mobile phase at 50 mg/mL. If solubility is poor, use DMSO/Methanol (1:1), but limit injection volume to prevent "solvent breakthrough."

  • Injection:

    • Analytical: 10 µL

    • Prep Target: 10 µL × 21 = 210 µL (Conservative start). Can likely push to 500 µL if resolution (

      
      ) > 2.5.
      

Fraction Collection Logic:

  • Set fraction collector to trigger on Slope (peak start) and Threshold (UV intensity).

  • Collect the peak eluting at the specific retention time identified in Protocol B (verified by UV spectrum matching).

Method Validation & System Suitability

Before running valuable samples, verify the system performance.

System Suitability Testing (SST) Criteria:

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    .
    • Troubleshooting: If

      
      , add 5mM Ammonium Formate to the acidic mobile phase (Condition A) or switch to High pH (Condition B).
      
  • Resolution (

    
    ): 
    
    
    
    between vallesamine and nearest neighbor (often scholaricine).
  • Repeatability: %RSD of retention time

    
     (n=5).
    

Decision Tree for Troubleshooting:

HPLC_Troubleshooting Check Check Peak Shape (First Injection) Tailing Tailing Factor > 1.5? Check->Tailing Action1 Add Modifier (NH4 Formate or TEA) Tailing->Action1 Yes (Low pH Method) Success Proceed to Validation Tailing->Success No Action2 Switch to High pH (pH 9, Bicarb) Action1->Action2 Still Tailing? Action2->Success

Figure 2: Method Development Decision Tree for Basic Alkaloids.

References

  • Al-kamil, R. D. S., et al. (2024).[1] "Isolation, Characterization, and Antihypertensive Activity of Alkaloids Extracted from the Leaves of the Alstonia scholaris Plant." ResearchGate.[4] Available at: [Link]

  • Zhao, Y. L., et al. (2016). "Characterization of chemical constituents and rats metabolites of an alkaloidal extract of Alstonia scholaris leaves by liquid chromatography coupled with mass spectrometry." Journal of Chromatography B. Available at: [Link]

  • Ferreres, F., et al. (2010).[5] "Simple and reproducible HPLC-DAD-ESI-MS/MS analysis of alkaloids in Catharanthus roseus roots." Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 13783712, Vallesamine." PubChem. Available at: [Link]

Sources

Total synthesis of vallesamine via biomimetic fragmentation strategies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Biomimetic Total Synthesis of Vallesamine via Modified Polonovski Fragmentation

Executive Summary

This application note details the biomimetic total synthesis of vallesamine , a Strychnos-type monoterpene indole alkaloid. The synthesis hinges on a bio-inspired skeletal rearrangement of stemmadenine via the modified Polonovski reaction (Polonovski-Potier fragmentation) . This protocol replicates the proposed biosynthetic pathway where the C5–C16 bond of the stemmadenine framework is cleaved to generate the characteristic vallesamine bridge.

Key Applications:

  • Synthesis of complex Strychnos and Apparicine-type alkaloids.

  • Validation of biosynthetic hypotheses via chemical emulation.

  • Late-stage diversification of indole alkaloid scaffolds for drug discovery.

Mechanistic Insight: The Polonovski-Potier Fragmentation

The core of this synthesis is the conversion of the stemmadenine skeleton into the vallesamine skeleton. This transformation is driven by the instability of the N-oxide derivative under acylation conditions.

The Pathway:

  • N-Oxidation: Stemmadenine is oxidized to its N(4)-oxide.

  • Activation: The N-oxide oxygen is acylated using Trifluoroacetic Anhydride (TFAA), creating a highly electrophilic N-acyloxyammonium species.

  • Fragmentation: Elimination of the C5 proton triggers the cleavage of the C5–C16 bond (biogenetic numbering), releasing the strain of the cage structure.

  • Rearrangement: The resulting iminium intermediate rearranges to form the vallesamine core, often characterized by the formation of a new methylene bridge or exocyclic olefin.

Pathway Visualization

Vallesamine_Synthesis cluster_conditions Reaction Conditions Stemmadenine Stemmadenine (Precursor) NOxide Stemmadenine N-Oxide (Intermediate) Stemmadenine->NOxide m-CPBA CH2Cl2, 0°C Activated N-TFA Ammonium Salt (Activated Species) NOxide->Activated TFAA -78°C Iminium Seco-Iminium Ion (Fragmentation) Activated->Iminium C5-C16 Bond Cleavage Vallesamine Vallesamine (Target) Iminium->Vallesamine Rearrangement & Workup

Figure 1: Mechanistic flow of the modified Polonovski fragmentation converting Stemmadenine to Vallesamine.

Experimental Protocol

Safety Warning: Trifluoroacetic anhydride (TFAA) is corrosive and moisture-sensitive. Carry out all reactions in a fume hood under an inert atmosphere (Argon/Nitrogen).

Phase 1: Preparation of Stemmadenine N-Oxide

Objective: Selective oxidation of the basic nitrogen (N4) without over-oxidation of the indole double bond.

Materials:

  • Stemmadenine (20 mg, 0.056 mmol)

  • m-Chloroperbenzoic acid (m-CPBA), 77% max (1.1 equiv)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (sat. aq.)

Procedure:

  • Dissolve stemmadenine (20 mg) in anhydrous DCM (2.0 mL) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Add m-CPBA (10.7 mg, 0.062 mmol) portion-wise over 5 minutes.

  • Stir at 0°C for 30 minutes. Monitor by TLC (System: CHCl3/MeOH/NH4OH 90:10:1). The N-oxide is much more polar than the starting material.

  • Workup: Dilute with DCM (10 mL) and wash with saturated NaHCO3 (2 x 5 mL) to remove benzoic acid byproducts.

  • Dry the organic layer over Na2SO4, filter, and concentrate in vacuo at room temperature.

    • Note: N-oxides are thermally unstable; avoid heating above 30°C.

  • Yield: Quantitative conversion is typically observed. Use the crude N-oxide immediately for Phase 2.

Phase 2: Polonovski-Potier Fragmentation

Objective: Skeletal rearrangement to Vallesamine.[1]

Materials:

  • Stemmadenine N-oxide (crude from Phase 1)

  • Trifluoroacetic Anhydride (TFAA) (3.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Sodium borohydride (NaBH4) (Optional, depending on specific trapping requirements; standard vallesamine synthesis utilizes aqueous workup/buffer).

Procedure:

  • Dissolve the crude Stemmadenine N-oxide in anhydrous DCM (3.0 mL) under an Argon atmosphere.

  • Cool the solution to -78°C (Dry ice/acetone bath). This temperature is critical to control the fragmentation and prevent Pummerer side reactions.

  • Add TFAA (24 µL, ~0.17 mmol) dropwise via syringe.

    • Observation: The solution may undergo a slight color change (often yellowing) indicating the formation of the acyloxyammonium salt.

  • Stir at -78°C for 1 hour.

  • Allow the reaction to warm slowly to 0°C over 2 hours. The fragmentation (C5-C16 bond cleavage) occurs during this warming phase.

  • Quench: Add 10% aqueous acetic acid or phosphate buffer (pH 6) to the reaction mixture.

  • Stir vigorously for 20 minutes.

  • Basify the mixture to pH 9 using NH4OH or Na2CO3.

  • Extract with DCM (3 x 10 mL).

  • Dry combined organics over Na2SO4 and concentrate.

  • Purification: Flash column chromatography on silica gel (Eluent: CHCl3/MeOH 95:5).

Data Analysis & Validation

Successful synthesis is validated by the disappearance of the stemmadenine methine signals and the appearance of the vallesamine exocyclic methylene protons.

Table 1: Key Spectroscopic Markers (1H NMR, 400 MHz, CDCl3)

Proton PositionStemmadenine (Precursor)Vallesamine (Product)Diagnostic Change
C16-H ~3.8 ppm (methine)AbsentCleavage of C16-C5 bond.
C17-H (Exocyclic) N/A~4.90 & 5.10 ppm (singlets) Formation of exocyclic =CH2.
Indole N-H ~8.5 ppm (broad)~8.0 ppm (broad)Shift due to conformational change.
Ester Methyl ~3.75 ppm (s)~3.65 ppm (s)Slight shielding shift.

Interpretation: The most distinct feature of Vallesamine is the exocyclic methylene group resulting from the fragmentation. In Stemmadenine, C16 is a methine proton within the cage; in Vallesamine, the cage opens, and the C17 carbon often forms a double bond (depending on the specific isomer/derivative, typically 17-methylene).

References

  • Scott, A. I., Wei, C. C., & Yeh, C. L. (1978). Biomimetic synthesis of vallesamine. Journal of the American Chemical Society, 100(19), 6245-6246. Link

  • Lounasmaa, M., & Koskinen, A. (1986). The Modified Polonovski Reaction, A Versatile Synthetic Tool.[2] Heterocycles, 24(5), 1355-1373. Link

  • Fan, M., Zou, L., Tian, K., Chen, G., Cheng, K., & Li, Y. (2023).[3] Chemistry, bioactivity, biosynthesis, and total synthesis of stemmadenine alkaloids.[3] Natural Product Reports, 40, 1022-1044.[3] Link

  • Potier, P. (1978). The N-oxide route to alkaloids.[1][4] Reviews on Heteroatom Chemistry, 1, 153. (Foundational text on Polonovski-Potier fragmentation).

Sources

Application Notes and Protocols for the Preparation of Vallesamine N-Oxide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Growing Interest in Vallesamine N-Oxide Derivatives

Vallesamine, a prominent member of the Aspidosperma alkaloid family, and its derivatives are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development.[1] The indole nucleus within the vallesamine scaffold is a privileged structure in numerous biologically active compounds.[2] The transformation of the tertiary amine present in the vallesamine structure into an N-oxide introduces a highly polar and versatile functional group. This modification can profoundly alter the parent molecule's physicochemical properties, such as aqueous solubility and membrane permeability, and can also serve as a strategic handle for further chemical derivatization.[3] Furthermore, N-oxide derivatives of alkaloids have been identified as naturally occurring compounds and have shown a wide range of biological activities, including potential as prodrugs.[3][4]

This guide provides a comprehensive overview of the procedures for preparing vallesamine N-oxide derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of the N-oxidation reaction, provide detailed experimental protocols, and offer insights into the characterization of the resulting products.

Core Principles of N-Oxidation of Tertiary Amines

The conversion of a tertiary amine to its corresponding N-oxide is a straightforward oxidation reaction.[3] The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking an oxygen atom from an oxidizing agent. The choice of oxidant is critical and is often dictated by the complexity of the substrate and the presence of other sensitive functional groups.

For structurally complex molecules like vallesamine, which contains an electron-rich indole ring susceptible to oxidation, a mild and selective oxidizing agent is paramount.[2][5] The most commonly employed reagents for the N-oxidation of alkaloids are hydrogen peroxide (H₂O₂) and peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (m-CPBA).[3]

  • Hydrogen Peroxide (H₂O₂): This is a cost-effective and environmentally friendly reagent, with water being the only byproduct. However, the uncatalyzed reaction can be sluggish, often requiring an excess of the reagent and elevated temperatures. A significant challenge with H₂O₂ is its removal from the final product, as N-oxides can form stable hydrogen bonds with it.[3]

  • meta-Chloroperoxybenzoic Acid (m-CPBA): m-CPBA is a highly efficient oxidizing agent that often provides clean and rapid conversion at low temperatures. Its major drawback is the generation of meta-chlorobenzoic acid as a byproduct, which needs to be removed during the workup.

The basicity of the tertiary amine plays a crucial role in its reactivity towards electrophilic oxidants; more basic amines are generally oxidized more readily.[3] In the case of vallesamine, the nitrogen atom's basicity is influenced by the overall stereoelectronic environment of the polycyclic scaffold.

Visualizing the N-Oxidation Mechanism

The following diagram illustrates the general mechanism for the N-oxidation of a tertiary amine using a peroxyacid like m-CPBA.

N_Oxidation_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Vallesamine Vallesamine (Tertiary Amine) TS [Transition State] Vallesamine->TS Nucleophilic Attack mCPBA m-CPBA (Peroxyacid) mCPBA->TS Vallesamine_N_Oxide Vallesamine N-Oxide TS->Vallesamine_N_Oxide mCBA m-Chlorobenzoic Acid TS->mCBA Proton Transfer

Caption: General mechanism of vallesamine N-oxidation.

Detailed Experimental Protocols

The following protocols provide a starting point for the preparation of vallesamine N-oxide derivatives. Optimization may be required based on the specific derivative being synthesized.

Protocol 1: N-Oxidation of Vallesamine using meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol is generally preferred for its high efficiency and clean conversion at a laboratory scale.

Materials:

  • Vallesamine

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM/methanol gradient)

Procedure:

  • Reaction Setup: Dissolve vallesamine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Addition of m-CPBA: In a separate flask, dissolve m-CPBA (1.1-1.5 eq) in a minimal amount of DCM. Add the m-CPBA solution dropwise to the cooled vallesamine solution over 10-15 minutes with gentle stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). A new, more polar spot corresponding to the N-oxide should appear. The consumption of the starting material can also be tracked. For visualization on TLC, Dragendorff's reagent can be effective for the N-oxide product.[4]

  • Quenching the Reaction: Once the reaction is complete (typically within 1-3 hours), quench the excess m-CPBA by adding a saturated aqueous solution of NaHCO₃. Stir vigorously for 15-20 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A gradient of DCM/methanol is often effective for eluting the polar N-oxide.[6]

Protocol 2: N-Oxidation of Vallesamine using Hydrogen Peroxide (H₂O₂)

This method is a greener alternative, though it may require more optimization.

Materials:

  • Vallesamine

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Methanol or acetone as a solvent

  • Manganese(IV) oxide (MnO₂) for quenching (optional)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for purification

Procedure:

  • Reaction Setup: Dissolve vallesamine (1.0 eq) in methanol or acetone in a round-bottom flask.

  • Addition of H₂O₂: Add H₂O₂ (3-5 eq) dropwise to the solution at room temperature. The reaction may need to be gently heated (40-50 °C) to proceed at a reasonable rate.

  • Reaction Monitoring: Monitor the reaction by TLC as described in Protocol 1.

  • Quenching the Reaction: Upon completion, cool the reaction to room temperature. To decompose the excess H₂O₂, carefully add a small amount of MnO₂ portion-wise until gas evolution ceases. Alternatively, the excess H₂O₂ can be quenched with a saturated aqueous solution of sodium sulfite.

  • Workup: Filter off the MnO₂ (if used). Concentrate the filtrate under reduced pressure to remove the bulk of the solvent. The remaining aqueous solution can be extracted with a suitable organic solvent like chloroform or ethyl acetate.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by chromatography as described in Protocol 1.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the synthesis and purification of vallesamine N-oxide derivatives.

Workflow Start Start with Vallesamine Dissolution Dissolve in Anhydrous Solvent Start->Dissolution Cooling Cool to 0 °C (for m-CPBA) Dissolution->Cooling Oxidant_Addition Add Oxidant (m-CPBA or H₂O₂) Cooling->Oxidant_Addition Monitoring Monitor by TLC Oxidant_Addition->Monitoring Quenching Quench Reaction Monitoring->Quenching Reaction Complete Workup Aqueous Workup Quenching->Workup Drying Dry Organic Layer Workup->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Chromatography Concentration->Purification Characterization Characterize Product Purification->Characterization End Pure Vallesamine N-Oxide Characterization->End

Caption: Experimental workflow for vallesamine N-oxide synthesis.

Characterization of Vallesamine N-Oxide Derivatives

Thorough characterization is essential to confirm the formation of the N-oxide and to establish its purity.

  • Thin-Layer Chromatography (TLC): As mentioned, the N-oxide will be significantly more polar than the parent vallesamine, resulting in a lower Rf value.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. The mass of the N-oxide will be 16 Da higher than the parent amine due to the addition of an oxygen atom.[7]

  • Infrared (IR) Spectroscopy: The N⁺-O⁻ bond exhibits a characteristic vibration band, typically in the range of 930-970 cm⁻¹.[4][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The protons on the carbon atoms alpha to the N-oxide group will experience a significant downfield shift (typically 0.5-1.0 ppm) compared to the parent amine due to the deshielding effect of the N-O bond.[4]

    • ¹³C NMR: Similarly, the carbon atoms alpha to the N-oxide will also be shifted downfield.[9]

Representative Data Table

The following table provides expected analytical data for a hypothetical vallesamine N-oxide derivative.

Analytical Technique Vallesamine (Starting Material) Vallesamine N-Oxide (Product)
Molecular Formula C₂₁H₂₆N₂O₂C₂₁H₂₆N₂O₃
Molecular Weight 354.45370.45
TLC (DCM/MeOH 9:1) Rf ≈ 0.7Rf ≈ 0.3
HRMS ([M+H]⁺) Expected: 355.2016Expected: 371.2016
IR (cm⁻¹) No prominent peak in 930-970 region~950 (N⁺-O⁻ stretch)
¹H NMR (δ, ppm) Protons α to Nitrogen: ~2.5-3.5Protons α to N-Oxide: ~3.5-4.5
¹³C NMR (δ, ppm) Carbons α to Nitrogen: ~50-60Carbons α to N-Oxide: ~60-70

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Incomplete Reaction - Insufficient amount of oxidizing agent.- Low reaction temperature or short reaction time.- Increase the equivalents of the oxidizing agent (e.g., up to 2.0 eq).- Allow the reaction to stir for a longer period or at a slightly elevated temperature (for H₂O₂).
Formation of Multiple Products - Oxidation of the indole ring.- Over-oxidation.- Use a milder oxidizing agent or lower the reaction temperature.- Carefully control the stoichiometry of the oxidant.
Difficulty in Removing Byproducts - m-Chlorobenzoic acid from m-CPBA.- Residual H₂O₂.- Thoroughly wash the organic layer with saturated NaHCO₃ solution.- Use a quenching agent like MnO₂ or Na₂SO₃ for H₂O₂. Confirm removal with peroxide test strips.[3]
Low Yield after Purification - The N-oxide is highly polar and may adhere to silica gel.- Use a more polar eluent system (e.g., with a small percentage of triethylamine or ammonia in methanol).- Consider using a different stationary phase like alumina.

Conclusion

The preparation of vallesamine N-oxide derivatives is a valuable synthetic transformation that opens avenues for exploring new chemical space and biological activities. By carefully selecting the appropriate oxidizing agent and reaction conditions, and by employing rigorous purification and characterization techniques, researchers can efficiently synthesize these promising compounds. The protocols and insights provided in this guide are intended to serve as a solid foundation for the successful preparation and study of vallesamine N-oxide derivatives in the pursuit of novel therapeutic agents.

References

  • Smith, J. D., et al. (2023). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. Molecules, 28(23), 7986. [Link]

  • Kozak, J., et al. (2024). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. Molecules, 29(12), 2795. [Link]

  • Zweiger, M., et al. (2022). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 65(15), 10219-10251. [Link]

  • Suau, R., et al. (1988). Alkaloid N-oxides of Amaryllidaceae. Phytochemistry, 27(10), 3285-3287. [Link]

  • Zweiger, M., et al. (2022). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. [Link]

  • Zeches, M., et al. (1987). Some New Vallesamine-Type Alkaloids. Journal of Natural Products, 50(4), 714-723. [Link]

  • Loska, R. (2016). The Synthesis and Reactions of Isoindole N-Oxides. Polish Journal of Chemistry, 90, 1-20. [Link]

  • Rojo-Gimilio, C., et al. (2019). Identification of N-Oxide-Containing Aromatic Heterocycles as Pharmacophores for Rumen Fermentation Modifiers. Metabolites, 9(4), 73. [Link]

  • Wang, T., et al. (2019). Green oxidation of indoles using halide catalysis. Nature Communications, 10(1), 4726. [Link]

  • Zhang, L. (2014). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research, 6(1), 338-343. [Link]

  • Harvard University. (2020). Synthesis and Bioorthogonal Applications of Enamine N-oxides. Retrieved from [Link]

  • Kozak, J., et al. (2024). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. Molecules, 29(12), 2795. [Link]

  • Hartmann, T., & Toppel, G. (1987). Simultaneous determination of N-oxides and free bases of pyrrolizidine alkaloids by canon-exchange solid-phase extraction and ion-pair high-performance liquid chromatography. Journal of Chromatography A, 391, 421-427. [Link]

  • Boczoń, W., et al. (2003). NMR Spectra of Sparteine N1-oxide and α-Isosparteine N-oxide. Molecules, 8(3), 334-343. [Link]

  • ResearchGate. (2019). Oxidation of indoles to 2-oxindoles. Retrieved from [Link]

  • University of Liverpool Repository. (2019). The Synthesis of Chiral N-Oxides and Their Applications to β-Turn Mimetic Design. Retrieved from [Link]

  • ResearchGate. (2024). Optimal conditions for obtaining alkaloids N-oxides. Retrieved from [Link]

  • Lifeasible. (n.d.). Alkaloid Purification. Retrieved from [Link]

  • Wang, M., et al. (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. Molecules, 26(22), 6969. [Link]

  • PubMed. (2024). Biosynthesis of oxindole alkaloids: Recent advances and challenges. Retrieved from [Link]

Sources

Title: A Comprehensive Protocol for Evaluating the Vasorelaxant Activity of Vallesamine Using Ex Vivo Aortic Rings

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a detailed, field-proven methodology for assessing the vasorelaxant properties of vallesamine, a plant-derived alkaloid, using the isolated thoracic aortic ring assay. This ex vivo model is a cornerstone in cardiovascular pharmacology for quantifying the efficacy and potency of vasoactive compounds and elucidating their underlying mechanisms of action. The protocols herein are designed for researchers, scientists, and drug development professionals, offering step-by-step guidance from tissue preparation to advanced mechanistic studies. We emphasize the causality behind experimental choices, including the differential use of vasoconstrictors, the validation of endothelial integrity, and the application of specific pharmacological inhibitors to probe the nitric oxide (NO) signaling pathway. By following these self-validating protocols, researchers can generate robust and reproducible data to characterize the pharmacological profile of vallesamine or other novel chemical entities.

Introduction: The Quest for Novel Vasodilators

The regulation of vascular tone is fundamental to cardiovascular homeostasis, and its dysregulation is a hallmark of pathologies such as hypertension and atherosclerosis.[1] The vascular endothelium, a monolayer of cells lining the blood vessels, is a critical regulator of this tone, primarily through the release of relaxing factors, the most prominent being nitric oxide (NO).[2][3] NO diffuses to the underlying vascular smooth muscle cells (VSMCs), where it initiates a signaling cascade that leads to vasorelaxation.[4] Consequently, compounds that can modulate this pathway or directly act on VSMCs are of significant therapeutic interest.

Vallesamine belongs to the diverse class of plant-derived alkaloids, many of which have been shown to possess significant biological activities, including vasodilation.[5] To rigorously characterize its potential therapeutic utility, a standardized and reliable preclinical assay is required. The isolated aortic ring preparation is a robust and widely adopted ex vivo technique that allows for the direct measurement of vascular tension in a controlled environment, making it an ideal platform for screening and mechanistic evaluation of novel vasoactive agents.[6]

This guide provides a comprehensive framework for testing vallesamine's vasorelaxant activity. It moves beyond a simple list of steps to provide the scientific rationale for each stage of the experimental design, ensuring that the data generated is not only accurate but also mechanistically insightful.

Principle of the Aortic Ring Assay

The aortic ring assay measures isometric changes in the contractile force of an isolated segment of an artery. The rings are mounted in an organ bath filled with a physiological salt solution, maintained at 37°C, and aerated with carbogen (95% O₂ / 5% CO₂). One end of the ring is fixed, while the other is connected to a force-displacement transducer. This setup allows for the precise recording of contraction and relaxation.

To study vasorelaxation, the aortic ring is first brought to a state of sustained contraction using a vasoconstrictor agent like phenylephrine (PHE) or high potassium chloride (KCl).[7][8] The test compound, vallesamine, is then added in a cumulative manner, and the subsequent reduction in tension (relaxation) is recorded. By systematically comparing responses in the presence and absence of the endothelium, or with specific pharmacological inhibitors, the compound's mechanism of action can be dissected.

Materials and Reagents

Equipment
  • Isolated Organ Bath System (e.g., Myograph System)

  • Force-Displacement Transducer and Data Acquisition System

  • Dissection Microscope

  • Surgical Instruments (forceps, scissors)

  • Carbogen Gas Tank (95% O₂ / 5% CO₂) with regulator

  • Water Bath / Circulator (37°C)

  • Analytical Balance and pH Meter

  • Micropipettes

Reagents and Solutions
  • Vallesamine: Stock solution prepared in an appropriate solvent (e.g., DMSO or distilled water).

  • Phenylephrine (PHE): α₁-adrenergic agonist for pre-contraction.

  • Acetylcholine (ACh): Muscarinic agonist to verify endothelium integrity.

  • Potassium Chloride (KCl): For viability checks and inducing depolarization-dependent contraction.

  • Nω-nitro-L-arginine methyl ester (L-NAME): Nitric Oxide Synthase (NOS) inhibitor.[9]

  • 1H-[7][10][11]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ): Soluble guanylate cyclase (sGC) inhibitor.[12]

  • Krebs-Henseleit Solution: The physiological buffer for the experiment.

ComponentFinal Concentration (mM)
NaCl118.4
KCl4.7
CaCl₂2.5
MgSO₄1.2
KH₂PO₄1.2
NaHCO₃25.0
Glucose11.0
Prepare fresh in double-distilled water and continuously aerate with carbogen.

Core Protocol: Aortic Ring Preparation & Assay Setup

This protocol forms the foundation of the experiment. Meticulous execution is critical for tissue viability and data quality.

Step 1: Isolation of the Thoracic Aorta
  • Humanely euthanize a male Wistar rat (250-300g) following approved institutional animal care guidelines.

  • Immediately excise the thoracic aorta and place it in a petri dish containing ice-cold, carbogen-aerated Krebs-Henseleit solution.[13]

  • Under a dissection microscope, carefully remove adhering fat and connective tissue. This step is crucial; damaging the vessel wall can compromise the experiment.[14]

Step 2: Preparation and Mounting of Aortic Rings
  • Cut the cleaned aorta into rings of 3-4 mm in length. Ensure the cuts are perpendicular to the long axis of the vessel.

  • Mount each ring between two L-shaped stainless steel hooks or pins in the organ bath chamber filled with Krebs-Henseleit solution (37°C, aerated).

  • Adjust the resting tension to 1.5-2.0 grams (g). This optimal passive tension is critical for achieving a maximal contractile response.[15]

  • Allow the rings to equilibrate for 60-90 minutes. During this period, wash the rings with fresh Krebs-Henseleit solution every 15-20 minutes.

Step 3: Viability and Endothelial Integrity Check (Self-Validation)
  • Rationale: This sequence validates that the tissue is healthy and responsive, and confirms the status of the endothelium, which is essential for interpreting mechanistic data.

  • Viability Check: Induce contraction by replacing the buffer with a high-potassium solution (e.g., 60-80 mM KCl). A robust and repeatable contraction confirms the viability of the vascular smooth muscle.[8] After the contraction plateaus, wash the tissue with standard Krebs solution until it returns to the baseline tension.

  • Endothelium Integrity Check: Pre-contract the rings with Phenylephrine (PHE, 1 µM).[16] Once a stable plateau is reached, add a single dose of Acetylcholine (ACh, 10 µM).

    • Interpretation: Rings with a functional endothelium will show >80% relaxation. Rings with <10% relaxation are considered endothelium-denuded.[15] This check is mandatory to correctly categorize the rings for subsequent experiments.

  • Wash the rings thoroughly to remove all agents and allow them to return to baseline before proceeding.

Experimental Workflow Diagram

G cluster_prep Tissue Preparation & Setup cluster_validation System Validation cluster_exp Experimentation cluster_analysis Data Analysis Aorta_Isolation 1. Aorta Isolation Ring_Prep 2. Ring Preparation (3-4 mm) Aorta_Isolation->Ring_Prep Mounting 3. Mounting & Equilibration (1.5g tension, 60-90 min) Ring_Prep->Mounting Viability 4. Viability Check (High KCl Contraction) Mounting->Viability Endo_Check 5. Endothelium Check (PHE Contraction + ACh) Viability->Endo_Check Pre_Contract 6. Pre-contraction (Phenylephrine, 1 µM) Endo_Check->Pre_Contract CRC 7. Cumulative Dosing (Vallesamine) Pre_Contract->CRC Analysis 8. Data Analysis (% Relaxation vs. Log[Conc]) CRC->Analysis Params 9. Calculate EC50 & Emax Analysis->Params

Caption: Experimental workflow from tissue isolation to data analysis.

Protocol I: Characterizing Vallesamine's Vasorelaxant Potency

  • After the validation steps, allow the rings to re-equilibrate for at least 30 minutes.

  • Induce a stable, submaximal contraction with PHE (1 µM). The tension should reach a sustained plateau. This plateau represents 0% relaxation.[17]

  • Once the plateau is stable, add vallesamine to the organ bath in a cumulative manner (e.g., from 1 nM to 100 µM) in half-log increments.

  • Allow the relaxation at each concentration to stabilize before adding the next dose.

  • Record the tension continuously. The final relaxation value after the highest dose gives the maximum effect (Emax).

Protocol II: Investigating the Mechanism of Action

To understand how vallesamine causes relaxation, a series of experiments using inhibitors and modified preparations is required.

Experiment A: Determining the Role of the Endothelium
  • Rationale: This is the first and most critical mechanistic question. If vallesamine acts by stimulating the release of endothelial-derived relaxing factors (like NO), its effect will be significantly reduced in arteries where the endothelium has been removed.[18][19]

  • Use two parallel sets of aortic rings from the same animal: one set with intact endothelium and another set that has been denuded.

  • To denude the endothelium, gently rub the inner surface of the ring with a fine wire or wooden stick before mounting.[15] Confirm the absence of a functional endothelium using the ACh test (Step 4.0).

  • Perform the vallesamine concentration-response curve (Protocol I) on both sets of rings.

  • Interpretation: A significant reduction in the potency (rightward shift of the curve) or efficacy (lower Emax) of vallesamine in denuded rings compared to intact rings indicates an endothelium-dependent mechanism.

Experiment B: Probing the Nitric Oxide (NO) Pathway
  • Rationale: If the effect is endothelium-dependent, the NO-sGC-cGMP pathway is the most probable mediator.[11] We use specific inhibitors to block key steps in this cascade.

  • Use endothelium-intact rings.

  • Pre-incubate the rings with either L-NAME (100 µM) to block NO synthesis or ODQ (10 µM) to block sGC activation for 20-30 minutes before pre-contracting with PHE.[10][20]

  • Run a parallel control group without any inhibitor.

  • Generate the vallesamine concentration-response curve in the presence of the inhibitor.

  • Interpretation:

    • If L-NAME significantly attenuates vallesamine-induced relaxation, it confirms the involvement of NO production.

    • If ODQ also attenuates the relaxation, it confirms that the NO produced is signaling through its canonical receptor, sGC.[12]

The Endothelium-Dependent NO-sGC-cGMP Signaling Pathway

G cluster_EC Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell Vallesamine Vallesamine Receptor Receptor Vallesamine->Receptor eNOS_active eNOS (active) Receptor->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO L_Arginine L-Arginine L_Arginine->eNOS_active sGC sGC NO->sGC Diffusion L_NAME L-NAME (Inhibitor) L_NAME->eNOS_active cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG PKG cGMP->PKG Relaxation Vasorelaxation PKG->Relaxation ODQ ODQ (Inhibitor) ODQ->sGC

Caption: The NO-sGC-cGMP pathway and points of pharmacological inhibition.

Data Analysis and Interpretation

Calculation and Plotting
  • Express the relaxation at each concentration of vallesamine as a percentage of the pre-contraction induced by PHE.

    • % Relaxation = [(Tension_PHE - Tension_Vallesamine) / (Tension_PHE - Baseline_Tension)] x 100

  • Plot the % Relaxation (Y-axis) against the logarithm of the molar concentration of vallesamine (X-axis). This will generate a sigmoidal concentration-response curve (CRC).[21]

Determining Pharmacological Parameters
  • Use a non-linear regression analysis (e.g., four-parameter logistic equation) with software like GraphPad Prism to fit the CRC.[22] This provides two key parameters:

    • Emax (Maximum Effect): The maximum relaxation achieved at the highest concentration. This is a measure of the drug's efficacy.[23]

    • EC₅₀ (Half-Maximal Effective Concentration): The concentration of vallesamine that produces 50% of the Emax. This is a measure of the drug's potency. A lower EC₅₀ indicates higher potency.[24]

Interpreting Mechanistic Data
Experimental ConditionExpected Outcome if Mechanism is InvolvedInterpretation
Endothelium Denudation Rightward shift of CRC (↑ EC₅₀) and/or decrease in EmaxThe vasorelaxant effect is (partially or fully) dependent on the endothelium.
L-NAME Incubation Rightward shift of CRC (↑ EC₅₀) and/or decrease in EmaxThe effect is mediated by the synthesis of Nitric Oxide (NO).
ODQ Incubation Rightward shift of CRC (↑ EC₅₀) and/or decrease in EmaxThe NO produced signals through the soluble guanylate cyclase (sGC) enzyme.

Statistical significance between curves should be determined using appropriate statistical tests (e.g., two-way ANOVA followed by a post-hoc test).[25]

Conclusion

The ex vivo aortic ring assay is an indispensable tool in cardiovascular pharmacology. The detailed protocols and rationale provided in this application note offer a robust framework for the comprehensive evaluation of vallesamine's vasorelaxant properties. By systematically assessing its potency, efficacy, and dependence on the vascular endothelium and the canonical NO-sGC-cGMP pathway, researchers can build a detailed pharmacological profile of this novel compound, paving the way for further preclinical and clinical development.

References

  • MDPI. (2023). Vasorelaxant Activity of Salvia hispanica L.: Involvement of the Nitric Oxide Pathway in Its Pharmacological Mechanism. [Link]

  • ResearchGate. (2019). The Endothelium-Dependent Nitric Oxide–cGMP Pathway. [Link]

  • PubMed. (2010). Vasorelaxation to N-oleoylethanolamine in rat isolated arteries: mechanisms of action and modulation via cyclooxygenase activity. [Link]

  • PubMed Central. (2021). Vasorelaxant Activities and its Underlying Mechanisms of Magnolia Volatile Oil on Rat Thoracic Aorta Based on Network Pharmacology. [Link]

  • PubMed. (2012). Vasorelaxant action of the total alkaloid fraction obtained from Solanum paludosum Moric. (Solanaceae) involves NO/cGMP/PKG pathway and potassium channels. [Link]

  • MDPI. (2021). Vanillin Induces Relaxation in Rat Mesenteric Resistance Arteries by Inhibiting Extracellular Ca 2+ Influx. [Link]

  • PubMed. (1995). Mechanisms involved in the vasorelaxing influence of histamine on isolated human subcutaneous resistance arteries. [Link]

  • JoVE. (2022). Measurement of Endothelium-Dependent Vasorelaxation in the Mouse Thoracic Aorta Using Tensometric Small Volume Chamber Myography. [Link]

  • YouTube. (2019). The NO-cGMP pathway. [Link]

  • MDPI. (2018). Vasodilator Compounds Derived from Plants and Their Mechanisms of Action. [Link]

  • YouTube. (2023). Aortic Ring Assay. [Link]

  • ResearchGate. (2010). Responses of the endothelium-denuded rat aortic strip (A and D) or.... [Link]

  • PubMed Central. (2007). 17-β-oestradiol-induced vasorelaxation in vitro is mediated by eNOS through hsp90 and akt/pkb dependent mechanism. [Link]

  • MSD Manual Professional Edition. (2023). Dose-Response Relationships. [Link]

  • PubMed Central. (2013). The Endothelium and Its Role in Regulating Vascular Tone. [Link]

  • PubMed Central. (2016). Intestinal and vascular smooth muscle relaxant effect of Viscum album explains its medicinal use in hyperactive gut disorders and hypertension. [Link]

  • ResearchGate. (2021). How to calculate EC50 for a pharmacological dose-response curve?. [Link]

  • PubMed Central. (1998). Vascular smooth muscle relaxation mediated by nitric oxide donors: a comparison with acetylcholine, nitric oxide andnitroxyl ion. [Link]

  • PubMed. (2014). Cardiovascular therapeutics targets on the NO-sGC-cGMP signaling pathway: a critical overview. [Link]

  • MDPI. (2023). Vasodilating Effects of Antispasmodic Agents and Their Cytotoxicity in Vascular Smooth Muscle Cells and Endothelial Cells—Potential Application in Microsurgery. [Link]

  • AHA Journals. (2011). Inhibition of Nitric Oxide–Stimulated Vasorelaxation by Carbon Monoxide-Releasing Molecules. [Link]

  • PubMed Central. (1987). The analysis of dose-response curves--a practical approach. [Link]

  • ResearchGate. (2019). L-NAME releases nitric oxide and potentiates subsequent nitroglycerin-mediated vasodilation. [Link]

  • SciELO México. (2023). Fast kinetics of fundamental aortic contraction to phenylephrine compared to KCl only in male prepubertal and adult rats. [Link]

  • Circulation. (2008). Endothelial Function Testing as a Biomarker of Vascular Disease. [Link]

  • AHA Journals. (1986). Endothelium-dependent relaxation and hyperpolarization in aorta from control and renal hypertensive rats.[Link]

  • ResearchGate. (2018). General protocol to set up novel application of the aortic ring assay..... [Link]

  • Frontiers. (2015). Sustained Contraction in Vascular Smooth Muscle by Activation of L-type Ca2+ Channels Does Not Involve Ca2+ Sensitization or Caldesmon. [Link]

  • PubMed Central. (2013). Pharmacodynamic principles and the time course of immediate drug effects. [Link]

  • PNAS. (1994). cGMP mediates the vascular and platelet actions of nitric oxide: confirmation using an inhibitor of the soluble guanylyl cyclase.[Link]

  • PubMed. (2001). Vasorelaxant effect of nitric oxide releasing steroidal and nonsteroidal anti-inflammatory drugs. [Link]

  • PubMed. (1998). Impaired reactivity of rat aorta to phenylephrine and KCl after prolonged hypoxia: role of the endothelium. [Link]

  • Cureus. (2020). Endothelium-Derived Relaxing Factors and Endothelial Function: A Systematic Review. [Link]

  • PubMed Central. (2017). Endothelium-derived 6-nitrodopamine is the major mechanism by which nitric oxide relaxes the rabbit isolated aorta. [Link]

  • Wiley Analytical Science. (2024). Statistical analysis of dose-response curves. [Link]

  • e-Century Publishing Corporation. (2016). Original Article Iloprost relaxes phenylephrine-precontracted rat aortic rings. [Link]

  • PubMed. (1997). Inflammatory cytokines stimulate vascular smooth muscle cells locomotion and growth by enhancing alpha5beta1 integrin expression and function. [Link]

  • PubMed Central. (2008). Aortic Ring Assay. [Link]

  • Wikipedia. (n.d.). EC50. [Link]

  • Frontiers. (2019). Endothelial-Dependent and Independent Vascular Relaxation Effect of Tetrahydropalmatine on Rat Aorta. [Link]

  • PubMed Central. (2019). L-NAME releases nitric oxide and potentiates subsequent nitroglycerin-mediated vasodilation. [Link]

  • Deranged Physiology. (2023). Graded dose-response curves. [Link]

  • NCBI Bookshelf. (2011). Endothelium - Mechanisms of Vascular Disease. [Link]

  • DOI. (2015). Effect of phenylephrine and endothelium on vasomotion in rat aorta involves potassium uptake. [Link]

  • RPubs. (2024). Notes on the Emax model. [Link]

  • ResearchGate. (2018). Endothelium-dependent vasorelaxation function in aging resistance.... [Link]

  • AHA Journals. (1997). Losartan Reduces Phenylephrine Constrictor Response in Aortic Rings From Spontaneously Hypertensive Rats. [Link]

Sources

Solvent systems for thin-layer chromatography (TLC) of vallesamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Systems for Thin-Layer Chromatography (TLC) of Vallesamine

Introduction & Scope

Vallesamine is a monoterpenoid indole alkaloid belonging to the 2,2'-indolylquinuclidine class, primarily isolated from Alstonia species (e.g., A. pneumatophora, A. angustiloba) and Vallesia glabra.[1] As a secondary metabolite with a basic nitrogen framework, vallesamine presents specific chromatographic challenges, notably "tailing" due to interaction with acidic silanol groups on silica gel and co-elution with structurally similar "vallesamine-type" alkaloids like O-acetylvallesamine or angustilobine.[1]

This Application Note provides a definitive protocol for the qualitative analysis and isolation of vallesamine. It moves beyond generic alkaloid methods to focus on solvent systems that ensure distinct separation (resolution) and spot integrity.[1]

Physicochemical Context & Stationary Phase

  • Analyte: Vallesamine (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ).[1]
    
  • Key Property: Basic nitrogen atoms (tertiary amine).[1]

  • Stationary Phase: Silica Gel ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (pre-coated aluminum or glass plates).[1]
    
    • Mechanism:[2][3] Adsorption chromatography.[1]

    • Challenge: The acidic nature of silica (

      
      ) causes protonation of the alkaloid base, leading to streak formation (tailing) rather than tight spots.
      
    • Solution: Mobile phase modification with basic agents (Ammonia, Diethylamine) to suppress ionization.[1]

Workflow Visualization

The following diagram outlines the decision logic for selecting the appropriate solvent system and visualization method for vallesamine isolation.

Vallesamine_TLC_Workflow Start Crude Alkaloid Extract (Alstonia/Vallesia sp.) PlatePrep Stationary Phase: Silica Gel 60 F254 Start->PlatePrep Screening Screening System (System A) CHCl3 : MeOH (9:1) PlatePrep->Screening Decision Check Spot Quality (UV 254nm) Screening->Decision Tailing Issue: Tailing/Streaking Decision->Tailing Streaks observed Coelution Issue: Co-elution/Poor Rf Decision->Coelution Overlapping spots GoodSep Distinct Spots (0.3 < Rf < 0.7) Decision->GoodSep Clear separation SystemB System B (Anti-Tailing) Toluene : EtOAc : DEA (70 : 20 : 10) Tailing->SystemB Switch to Basic Non-Polar SystemC System C (Polar/High Res) EtOAc : MeOH : NH4OH (80 : 15 : 5) Coelution->SystemC Switch to Polar Basic Visual Visualization 1. UV 254/365nm 2. Dragendorff's Reagent GoodSep->Visual SystemB->Visual SystemC->Visual

Figure 1: Decision matrix for vallesamine TLC solvent selection based on initial screening results.

Optimized Solvent Systems

The following table summarizes the three primary solvent systems. All ratios are by volume (v/v).[1]

System DesignationCompositionRatio (v/v)Application ScopeMechanism of Action
System A (Screening) Chloroform : Methanol9 : 1Initial purity check; Crude extract profiling.[1]General polarity gradient.[1] Methanol provides elution power; Chloroform solubilizes the alkaloid skeleton.[1]
System B (Anti-Tailing) Toluene : Ethyl Acetate : Diethylamine (DEA)70 : 20 : 10Recommended for Vallesamine. High-resolution separation of non-polar alkaloids.[1]DEA saturates silica active sites, preventing alkaloid protonation.[1] Toluene/EtOAc provides selectivity for the indole skeleton.[1]
System C (Polar) Ethyl Acetate : Methanol : ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

(25%)
80 : 15 : 5Separation of polar derivatives (e.g., N-oxides, glycosides).[1]Ammonia suppresses ionization while Methanol/EtOAc elutes more polar compounds.[1]

Critical Preparation Note: For Systems B and C, the mobile phase must be prepared fresh. The volatile amines (DEA, Ammonia) evaporate rapidly, changing the mobile phase composition and Rf values if left standing for >2 hours.

Visualization & Detection Protocols

Vallesamine is UV-active but requires chromogenic derivatization for specific identification.[1]

Method 1: UV Inspection (Non-Destructive)
  • Wavelength: 254 nm.[1]

  • Observation: Vallesamine appears as a dark quenching spot against the bright green fluorescent background of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     plates.
    
  • Wavelength: 365 nm.[1][4]

  • Observation: Many indole alkaloids exhibit intrinsic blue/white fluorescence.[1]

Method 2: Dragendorff’s Reagent (Specific for Alkaloids)

This is the confirmatory test for vallesamine.

  • Preparation:

    • Solution A: 0.85 g Bismuth subnitrate + 10 mL Glacial Acetic Acid + 40 mL Water.[1]

    • Solution B: 8 g Potassium Iodide + 20 mL Water.[1]

    • Spray Reagent: Mix 5 mL Sol. A + 5 mL Sol. B + 20 mL Acetic Acid + 70 mL Water.[1]

  • Procedure: Spray the developed, dried plate evenly.[1]

  • Result: Vallesamine forms an orange/red-orange spot immediately.[1]

  • Mechanism: Formation of an ion pair complex: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    .[1]
    
Method 3: Ceric Ammonium Sulfate (CAS) (Differentiating)
  • Reagent: 1% Ce(

    
    )
    
    
    
    in 10% Sulfuric Acid.
  • Procedure: Spray plate and heat at 105°C for 2-5 minutes.

  • Result: Indole alkaloids typically yield blue, violet, or grey colors depending on oxidation state.[1] This helps differentiate vallesamine from non-indole impurities.[1]

Detailed Experimental Protocol

Step 1: Sample Preparation
  • Dissolve 1 mg of the alkaloid fraction in 1 mL of Methanol or Chloroform .[1]

  • Ensure the solution is clear; filter if necessary (0.45 µm PTFE) to prevent spotting artifacts.[1]

Step 2: Plate Activation
  • Heat Silica Gel 60

    
     plates at 105-110°C for 30 minutes  before use.
    
  • Why? Removes atmospheric moisture that deactivates the silica and alters Rf values.[1]

Step 3: Spotting
  • Mark a baseline 1.5 cm from the bottom edge with a soft pencil.[1]

  • Apply 2-5 µL of sample using a micro-capillary.[1] Spot diameter should be < 3 mm .[1]

  • Air dry the spot completely.[1]

Step 4: Development
  • Chamber Saturation: Line the TLC chamber with filter paper and add the chosen Solvent System (e.g., System B).[1] Close the lid and let equilibrate for 15-20 minutes .

    • Scientific Integrity: Saturation ensures laminar solvent flow and prevents "edge effects" where solvent evaporates from the sides of the plate, distorting Rf values.

  • Insert the plate. Ensure the solvent level is below the spotting line (approx. 0.5 - 1.0 cm depth).[1][5]

  • Run until the solvent front reaches 1 cm from the top edge.[1]

Step 5: Analysis
  • Mark the solvent front immediately upon removal.[1]

  • Dry the plate in a fume hood (warm air stream) to remove amines (essential before Dragendorff application).[1]

  • Calculate Retention Factor (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ):
    
    
    
    

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Streaking / Tailing Interaction with acidic silanols; Sample overload.1.[1] Add 1-2% Triethylamine or Ammonia to the mobile phase.2.[1] Dilute sample (load < 10 µg).
"Smiling" Solvent Front Uneven evaporation; Unsaturated chamber.[1]Ensure chamber is lined with filter paper and saturated for 20 mins.[1]
Rf varies between runs Temperature fluctuation; Solvent evaporation.1.[1] Control lab temp (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

).2. Prepare fresh mobile phase for every 2-3 runs (especially for ammoniated systems).[1]
No Spots Visible Sample too dilute; Alkaloid salt form.1. Concentrate sample.2. Basify the initial sample extract (pH 9-10) and extract into CHCl3 before spotting.

References

  • Lim, J. L., et al. (2015).[1] "Biologically active vallesamine, strychnan, and rhazinilam alkaloids from Alstonia: Pneumatophorine, a nor-secovallesamine with unusual incorporation of a 3-ethylpyridine moiety."[1] Phytochemistry, 117, 317–324.[1] Link

  • Walser-Kuntz, D. R., et al. (2026).[1] "Some New Vallesamine-Type Alkaloids." ResearchGate.[1][6] Link

  • Basavaiah, K., et al. (2007).[1] "Use of ceric ammonium sulphate and two dyes... in the determination of lansoprazole."[7][8] Acta Pharmaceutica. Link

  • Raal, A., et al. (2020).[1][3] "Historical perspectives and current status of a versatile reagent introduced over 150 years ago... Dragendorff's reagent."[1][3][4][9] Pharmazie.[1][7] Link

  • Department of Chemistry, University of Rochester. "Solvent Systems for TLC." Link

Sources

Strategic Crystallization of Vallesamine for High-Resolution X-ray Diffraction Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: The precise elucidation of a molecule's three-dimensional structure is fundamental to modern drug discovery and natural product chemistry. Single-crystal X-ray diffraction (XRD) remains the definitive method for determining absolute stereochemistry and understanding molecular architecture. However, the primary bottleneck to this powerful technique is the generation of high-quality, single crystals suitable for diffraction. This is particularly true for complex natural products like vallesamine, an indole alkaloid whose intricate structure presents unique crystallization challenges.[1] This guide provides a detailed framework of methodologies and protocols, moving beyond simple step-by-step instructions to explain the underlying principles that govern successful crystallization. We will cover pre-crystallization assessment, core crystallization techniques, and advanced optimization strategies tailored to a molecule with vallesamine's characteristics.

Section 1: The Foundation - Pre-Crystallization Strategy

Success in crystallization is not accidental; it is the result of a systematic approach that begins long before the first crystallization trial is set. The goal is to gently guide a solution from a stable, soluble state to a supersaturated state where nucleation and subsequent crystal growth can occur slowly and deliberately.[2] Rapidly crashing a compound out of solution will almost invariably lead to amorphous powder or a profusion of tiny, unusable microcrystals.[2][3]

The Purity Imperative

The single most critical factor for successful crystallization is the purity of the starting material. It is imperative to begin with vallesamine of the highest possible purity, ideally >99%.

  • Causality: Impurities act as "poison" to crystal growth. They can inhibit the formation of stable nucleation sites or become incorporated into the growing crystal lattice, introducing defects that disrupt long-range order and severely degrade diffraction quality.[2][4] Even a small percentage of a structurally similar impurity can frustrate the crystallization process entirely. Before attempting crystallization, ensure the final purification step (e.g., preparative HPLC, flash chromatography) has yielded a compound that shows a single spot by TLC in multiple solvent systems and a clean NMR spectrum.

Physicochemical Profile of Vallesamine

Understanding the molecule's properties is key to designing a rational screening strategy.

PropertyValueImplication for Crystallization
Molecular Formula C₂₀H₂₄N₂O₃
Molecular Weight 340.4 g/mol A moderate weight, typical for small-molecule crystallization.[5]
XLogP3 1.3This value suggests a moderate lipophilicity, indicating that vallesamine will likely be soluble in a range of polar organic solvents but perhaps less so in very nonpolar solvents like hexanes or highly polar solvents like water.[5]
Hydrogen Bond Donors 2The presence of H-bond donors implies that solvents capable of hydrogen bonding (e.g., alcohols, acetonitrile) may be effective.[5]
Hydrogen Bond Acceptors 4The presence of H-bond acceptors further suggests that protic or polar aprotic solvents could be suitable.[5]
Rational Solvent Selection

The ideal crystallization solvent is one in which vallesamine is sparingly soluble at room temperature but more soluble upon heating.[2][6] This allows for techniques like slow cooling. For isothermal methods like vapor diffusion, the goal is to find a solvent/anti-solvent pair where vallesamine is soluble in the solvent and insoluble in the anti-solvent.[7]

Screening Protocol:

  • Place ~1-2 mg of purified vallesamine into several small, clean vials.

  • To each vial, add 100 µL of a different test solvent from the table below.

  • Observe solubility at room temperature.

  • If insoluble, gently heat the vial and observe.

  • If soluble at room temperature, the solvent is likely too good for slow evaporation but may be a candidate for a solvent/anti-solvent system.

SolventBoiling Point (°C)Polarity (ε°)Rationale / Use Case
Heptane980.01Good as an anti-solvent (precipitant).
Toluene1110.29Can be a good solvent for slow cooling due to its high boiling point.[6]
Dichloromethane (DCM)400.42Often too volatile for slow evaporation but useful in layering or vapor diffusion.[3]
Tetrahydrofuran (THF)660.45A strong solvent; can sometimes lead to "oiling out".[8] Use with caution.
Acetone560.56Volatile; use in controlled evaporation or as part of a binary system.
Ethyl Acetate770.58A versatile solvent of medium polarity and volatility.
Acetonitrile820.65A polar aprotic solvent, good for moderately polar compounds.
Isopropanol82-Protic solvent, can engage in H-bonding.
Ethanol78-Similar to isopropanol, slightly more polar.
Methanol650.95A highly polar protic solvent; may be too strong a solvent.[9]
Water100-Vallesamine is unlikely to be soluble in water alone but water can act as an anti-solvent.

Section 2: Primary Crystallization Methodologies

Always begin with a small amount of material (~5-10 mg) to screen multiple conditions in parallel.[10] Remember that high-quality crystals take time to form; be patient and avoid disturbing your experiments.[2][11]

Workflow Overview

Crystallization_Workflow cluster_prep Preparation cluster_methods Crystallization Methods cluster_eval Analysis & Optimization Pure_Compound Pure Vallesamine (>99%) Solubility_Screen Solubility Screening Pure_Compound->Solubility_Screen Test ~12 solvents Slow_Evap Slow Evaporation Solubility_Screen->Slow_Evap Select best conditions Vapor_Diff Vapor Diffusion Solubility_Screen->Vapor_Diff Select best conditions Layering Solvent Layering Solubility_Screen->Layering Select best conditions Observe Microscopic Observation Slow_Evap->Observe Vapor_Diff->Observe Layering->Observe No_Crystals No Crystals / Oil Observe->No_Crystals Clear solution or oil Good_Crystals Good Crystals Observe->Good_Crystals Clear, defined edges Poor_Crystals Poor Crystals Observe->Poor_Crystals Needles, plates, powder Optimize Optimize Conditions No_Crystals->Optimize Change solvent/temp Harvest Harvest & Mount Good_Crystals->Harvest Poor_Crystals->Optimize e.g., Microseeding Optimize->Slow_Evap Re-screen Optimize->Vapor_Diff Re-screen Optimize->Layering Re-screen XRD X-Ray Diffraction Harvest->XRD

Caption: General workflow for vallesamine crystallization.

Protocol 2.1: Slow Evaporation

This is the simplest method and should be attempted first.[10] It relies on gradually increasing the concentration of vallesamine as the solvent evaporates.

  • Preparation: Dissolve 5-10 mg of vallesamine in a suitable solvent (e.g., ethyl acetate, acetonitrile) in a small, clean vial (e.g., a 2 mL glass vial). Choose a solvent in which the compound is soluble but not excessively so.[8]

  • Incubation: Cover the vial with parafilm. Using a needle, pierce 1-2 small holes in the parafilm. The number and size of the holes control the evaporation rate. Fewer/smaller holes are better for slower, more controlled growth.[8]

  • Storage: Place the vial in a location free from vibration and temperature fluctuations. Allow it to stand for several days to weeks.

  • Causality: The slow removal of solvent pushes the solution towards supersaturation. If the process is slow enough, a limited number of nucleation sites will form, allowing large, well-ordered crystals to grow.[12] Fast evaporation leads to rapid nucleation and the formation of powder.[2]

Protocol 2.2: Vapor Diffusion

This is arguably the most controlled and versatile method for growing high-quality crystals.[3][7] It involves the slow equilibration of a solution of your compound with a reservoir of an "anti-solvent" (a solvent in which your compound is insoluble).

Vapor_Diffusion cluster_legend OuterVial Outer Vial (Sealed) Reservoir of Anti-Solvent (e.g., Heptane) InnerVial Inner Vial Vallesamine in Solvent (e.g., Ethyl Acetate) Vapor Vapor Phase Equilibration InnerVial:n->Vapor Vapor->OuterVial:n l1 1. Volatile anti-solvent evaporates into the sealed headspace. l2 2. Anti-solvent vapor dissolves into the solvent in the inner vial. l3 3. Solubility of vallesamine slowly decreases, inducing crystallization.

Caption: Principle of Vapor Diffusion (Vial-in-Vial).

  • Preparation: In a small inner vial (e.g., 0.5 mL), dissolve 2-5 mg of vallesamine in a minimal amount of a relatively non-volatile solvent (e.g., ethyl acetate, toluene).

  • Assembly: In a larger outer vial (e.g., 4 mL), place ~1 mL of a volatile anti-solvent (e.g., pentane, heptane, diethyl ether).

  • Incubation: Carefully place the open inner vial inside the outer vial, ensuring the walls do not touch to prevent capillary action.[3] Seal the outer vial tightly with a cap.

  • Storage: Store in a stable environment. The process can take anywhere from a day to several weeks depending on the volatility of the solvents.

  • Causality: The vapor pressure of the more volatile anti-solvent in the reservoir drives its diffusion into the solution containing vallesamine.[13][14] This slowly decreases the solubility of vallesamine, gently pushing it into the supersaturated state required for crystal growth. This method is exceptionally gentle and often yields superior crystals.[7]

Protocol 2.3: Solvent Layering (Liquid-Liquid Diffusion)

This technique is effective when you have a solvent/anti-solvent pair that are miscible.

  • Preparation: Dissolve 2-5 mg of vallesamine in a small amount of a dense solvent (e.g., DCM) in the bottom of a narrow container, such as an NMR tube or a thin glass tube (4 mm diameter).

  • Layering: Very carefully and slowly, add a less dense, miscible anti-solvent (e.g., heptane) down the side of the tube to form a distinct layer on top of the vallesamine solution. A buffer layer of the pure solvent can be added first to minimize disturbance.[7]

  • Incubation: Seal the tube and let it stand undisturbed.

  • Causality: Crystallization occurs at the interface between the two solvents as they slowly diffuse into one another, creating a narrow zone of supersaturation. This is a very gentle method that can produce excellent crystals.[7]

Section 3: Optimization and Advanced Troubleshooting

It is rare for the first attempt to yield perfect crystals. Optimization involves systematically adjusting parameters to improve crystal quality.[15][16]

Dealing with "Oiling Out"

If you obtain an amorphous oil instead of a solid, it usually means the compound is too soluble in the chosen solvent or the solution became supersaturated too quickly.[8]

  • Solution 1: Re-run the experiment using a solvent in which vallesamine is less soluble.

  • Solution 2: Re-run the experiment at a lower temperature to decrease solubility and slow down kinetics.[8]

  • Solution 3: For vapor diffusion, use a less potent anti-solvent or a mixture of solvent/anti-solvent in the reservoir to slow the rate of equilibration.[7]

Microseeding: A Powerful Optimization Tool

If you have obtained microcrystals, powder, or small, poorly formed crystals, microseeding can be used to dramatically improve the outcome. Seeding separates the nucleation and growth phases of crystallization.[17] You provide the nucleus (the seed), allowing growth to occur in a metastable solution that would not otherwise spontaneously nucleate.

  • Seed Stock Preparation:

    • Place the vial containing your initial poor-quality crystals ("the source") on a vortex mixer to crush them into microscopic fragments. Alternatively, transfer a single small crystal into a new vial with 100 µL of the mother liquor and crush it with a glass rod.

    • Create serial dilutions of this seed stock (e.g., 1:10, 1:100, 1:1000) using fresh solvent. The optimal seed concentration must be determined empirically.[17]

  • Seeding Protocol (Streak Seeding):

    • Prepare a fresh, saturated, or slightly undersaturated solution of vallesamine. This solution should be metastable, meaning it is clear and will not produce crystals on its own.

    • Dip a fine fiber (such as a cat whisker or a thin polymer probe) into the seed stock dilution.[18]

    • Gently draw the fiber across the surface of the fresh vallesamine solution. .

  • Incubation: Seal the vial and allow it to stand. New, larger crystals should grow along the path of the streak.

  • Causality: By introducing pre-formed crystal nuclei into a metastable solution, you bypass the energetically demanding nucleation step.[17] All growth is directed onto the provided seeds, resulting in fewer, larger, and higher-quality crystals.

References

  • Staples, R.J. (2025). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, E81(10), 895-905. [Link]

  • University of Cambridge, Department of Chemistry. (2006). Crystallisation Techniques. [Link]

  • Scribd. (2006). Crystallization Techniques for X-ray Quality. [Link]

  • J. Frank Lab. (2022). Vapor diffusion crystallization - theory & practice of hanging & sitting drop crystallization. YouTube. [Link]

  • Hampton Research. Hanging Drop Vapor Diffusion Crystallization. [Link]

  • ResearchGate. (n.d.). Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature. [Link]

  • University of Pennsylvania, Department of Chemistry. Crystal Growing Tips and Methods. [Link]

  • Stourton, C. (2024). How to grow crystals for X-ray crystallography. IUCrJ, 11(Pt 6), 724-733. [Link]

  • University of York, Chemistry Teaching Labs. scXRD: Growing single crystals. [Link]

  • EPFL. (n.d.). Guide for crystallization. [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2411-2435. [Link]

  • Staples, R. J. (2025). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, E81(10), 895-905. [Link]

  • Millar, S. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews. [Link]

  • ResearchGate. (n.d.). How to Grow Single Crystals for X-ray Analysis by Solution Crystallisation. [Link]

  • Lorber, B., et al. (2008). Microseeding – A Powerful Tool for Crystallizing Proteins Complexed with Hydrolyzable Substrates. The Open Crystallography Journal, 1, 1-7. [Link]

  • MDPI. (n.d.). Modeling of the Crystallization Conditions for Organic Synthesis Product Purification Using Deep Learning. [Link]

  • National Center for Biotechnology Information. (n.d.). Vallesamine. PubChem Compound Database. [Link]

  • Tokyo University of Science. (2025). Unlocking the structural analysis of alkaloids with a new metal–organic framework. [Link]

  • ScienceDirect. (n.d.). X-ray crystal structure of a novel alkaloid from the medicinal plant Piper guineense. [Link]

  • ResearchGate. (2025). Solubility and Crystallization of Glucosamine Hydrochloride in Water with the Presence of Additives. [Link]

  • Hampton Research. Seeding. [Link]

  • McPherson, A., & Cudney, B. (2014). Optimization of crystallization conditions for biological macromolecules. Acta Crystallographica Section F: Structural Biology Communications, 70(Pt 11), 1445-1467. [Link]

  • MDPI. (n.d.). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. [Link]

  • Bergfors, T. (n.d.). Seeds to crystals. [Link]

  • Bitesize Bio. (2025). 5 Protein Crystallization Seeding Methods for Bigger Crystals. [Link]

  • Wang, Y., et al. (2022). Identification of Photocatalytic Alkaloids from Coptidis Rhizome by an Offline HPLC/CC/SCD Approach. Molecules, 27(15), 4785. [Link]

  • Purdue University. (n.d.). Effects of additives on crystallization, polymorphic transformation, and solubility. [Link]

  • JEOL Ltd. (n.d.). Molecular Structure Analysis of Alkaloids. [Link]

  • APC Ltd. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. [Link]

Sources

Application Notes & Protocols: A Strategic Approach to the Synthesis of Vallesamine Analogs for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Vallesamine Scaffold and the Rationale for Analog Synthesis

Vallesamine is a monoterpenoid indole alkaloid (MIA) characterized by a 6,7-seco rearranged Strychnos skeleton.[1] Found in plants of the Alstonia genus, this complex natural product and its relatives have demonstrated a range of biological activities, including cytotoxicity against various cancer cell lines and antimicrobial properties.[2][3][4] The intricate architecture of vallesamine presents both a challenge and an opportunity for medicinal chemists. While its total synthesis is a formidable task[5][6], its potent bioactivities make it an attractive scaffold for drug discovery.

Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug development, providing a systematic methodology to correlate the specific structural features of a molecule with its biological effect.[7] By synthesizing and evaluating a series of analogs, researchers can identify the key pharmacophoric elements responsible for activity, leading to the rational design of new compounds with enhanced potency, improved selectivity, and more favorable pharmacokinetic profiles.[8][9]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic design, synthesis, and characterization of vallesamine analogs. The protocols herein are designed to be robust and illustrative, focusing on key modifications to probe the SAR of the vallesamine scaffold. We will explore three primary avenues of structural modification: the indole nucleus, the C-16 ester functionality, and the N-4 nitrogen of the piperidine ring.

Strategic Design of the Vallesamine SAR Study

The foundation of a successful SAR study lies in the logical and systematic selection of molecular modifications.[7][9] For the vallesamine scaffold, we have identified three critical regions for initial investigation based on their chemical accessibility and potential for interaction with biological targets. The iterative process begins with the core scaffold and branches into distinct synthetic pathways, each designed to answer specific questions about the molecule's function.

The overall strategy is to create a small, diverse library of analogs by modifying a common, advanced intermediate or the natural product itself. This approach is often more practical than a full total synthesis for each new compound.[10]

SAR_Strategy Core Vallesamine Core Scaffold Indole A-Ring (Indole Nucleus) Core->Indole Halogenation, Alkylation Ester E-Ring (C-16 Ester) Core->Ester Saponification, Amidation, Reduction Nitrogen Seco-C-Ring (N-4 Nitrogen) Core->Nitrogen Reductive Amination, N-Alkylation A_Analogs Indole-Substituted Analogs Indole->A_Analogs E_Analogs Amide & Alcohol Analogs Ester->E_Analogs N_Analogs N-Alkylated Analogs Nitrogen->N_Analogs

Caption: Logical workflow for the vallesamine SAR study.

General Synthetic Workflow and Methodologies

The synthesis of complex alkaloid analogs requires careful planning and execution. The protocols described below assume the availability of a late-stage synthetic intermediate or a related natural product (designated as Vallesamine-Precursor 1 ) containing the core vallesamine ring system with a secondary amine at N-4 and an intact methyl ester at C-16. All reactions should be performed in oven-dried glassware under an inert atmosphere (Argon or Nitrogen) unless otherwise specified.[11]

Trustworthiness through Validation: The identity and purity of all synthesized compounds are paramount. Each protocol must be followed by rigorous characterization using High-Resolution Mass Spectrometry (HRMS) for molecular formula confirmation, ¹H and ¹³C NMR for structural elucidation, and HPLC for purity assessment (>95% is recommended for biological screening).[11]

Synthetic_Workflow cluster_paths Parallel Synthesis Pathways start Vallesamine-Precursor 1 p1 Protocol 1: Indole Bromination start->p1 p2 Protocol 2: Ester Hydrolysis start->p2 p3 Protocol 3: N-Alkylation start->p3 r1 Analog Class A (5-Bromo-Vallesamine) p1->r1 p2_sub Amide Coupling p2->p2_sub r3 Analog Class C (N-Ethyl-Vallesamine) p3->r3 r2 Analog Class E (C-16 Amide) p2_sub->r2

Caption: High-level overview of the parallel synthesis workflow.

Experimental Protocols

Protocol 1: Synthesis of A-Ring Analogs (5-Bromo-Vallesamine Derivative)
  • Causality and Rationale: The indole ring is a common motif in pharmacologically active compounds, often participating in π-stacking or hydrophobic interactions. Introducing an electron-withdrawing group like bromine at the C-5 position can significantly alter the electronic properties of the indole system and introduce a new potential halogen-bonding interaction, thereby probing the sensitivity of the biological target to these changes.

  • Step-by-Step Methodology:

    • Dissolution: Dissolve Vallesamine-Precursor 1 (1.0 eq) in anhydrous DMF (0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

    • Cooling: Cool the solution to 0 °C in an ice-water bath.

    • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise over 5 minutes. The reaction is often rapid and exothermic; maintaining the temperature is crucial to prevent side reactions.

    • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour. Monitor the progress by TLC or LC-MS to confirm the consumption of the starting material.

    • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

    • Extraction: Dilute the mixture with ethyl acetate and wash sequentially with water (3x) and brine (1x). The aqueous washes remove DMF and inorganic salts.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 5-bromo-vallesamine analog.

  • Self-Validation/Characterization:

    • HRMS: Confirm the addition of one bromine atom by observing the characteristic isotopic pattern and accurate mass.

    • ¹H NMR: Expect a downfield shift of the aromatic protons and the disappearance of the signal corresponding to the H-5 proton.

    • HPLC: Confirm purity ≥ 95%.

Protocol 2: Synthesis of E-Ring Analogs (C-16 Amide Derivative)
  • Causality and Rationale: The methyl ester at C-16 is a potential hydrogen bond acceptor and is susceptible to hydrolysis by esterases in vivo. Converting it to a more stable amide introduces a hydrogen bond donor (the N-H proton) and alters the steric and electronic profile at this position. This modification is a classic strategy to improve metabolic stability and explore new binding interactions.[7]

  • Step-by-Step Methodology:

    • Part A: Saponification (Ester to Carboxylic Acid)

      • Dissolve Vallesamine-Precursor 1 (1.0 eq) in a mixture of THF/Methanol/Water (3:1:1).

      • Add Lithium Hydroxide (LiOH) (3.0 eq) and stir the mixture at room temperature.

      • Monitor the reaction by LC-MS until the starting material is fully consumed (typically 4-12 hours).

      • Carefully acidify the mixture to pH ~4-5 with 1M HCl at 0 °C.

      • Extract the product with dichloromethane (DCM) (3x).

      • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude carboxylic acid, which is often used in the next step without further purification.

    • Part B: Amide Coupling

      • Dissolve the crude carboxylic acid from Part A (1.0 eq) in anhydrous DCM (0.1 M).

      • Add N-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). Stir for 15 minutes at room temperature to form the activated ester.

      • Add the desired amine (e.g., benzylamine, 1.5 eq) and a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq).

      • Stir the reaction at room temperature overnight.

      • Wash the reaction mixture with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

      • Dry the organic layer over Na₂SO₄, filter, and concentrate.

      • Purify by flash column chromatography (silica gel, e.g., DCM/methanol gradient) to yield the target amide analog.

  • Self-Validation/Characterization:

    • HRMS: Confirm the mass change corresponding to the replacement of -OCH₃ with the new amide moiety.

    • ¹H NMR: Observe the disappearance of the methyl ester singlet (~3.7 ppm) and the appearance of new signals for the amide proton and the added amine fragment.

    • HPLC: Confirm purity ≥ 95%.

Protocol 3: Synthesis of Seco-C-Ring Analogs (N-4-Ethyl Derivative)
  • Causality and Rationale: The secondary amine at the N-4 position is basic and likely protonated at physiological pH, potentially forming a key ionic interaction with a receptor. Alkylation of this nitrogen alters its basicity, steric bulk, and lipophilicity, which can provide critical insights into the nature of the binding pocket.[10]

  • Step-by-Step Methodology:

    • Dissolution: Dissolve Vallesamine-Precursor 1 (1.0 eq) in anhydrous acetonitrile (CH₃CN) (0.1 M).

    • Base Addition: Add potassium carbonate (K₂CO₃) (3.0 eq), a mild base to act as a proton scavenger.

    • Reagent Addition: Add iodoethane (1.5 eq).

    • Reaction: Stir the mixture at 50 °C and monitor by LC-MS. The reaction may take 6-24 hours.

    • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the K₂CO₃.

    • Concentration: Concentrate the filtrate under reduced pressure.

    • Purification: Dissolve the residue in DCM, wash with water, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography to yield the N-4-ethyl analog.

  • Self-Validation/Characterization:

    • HRMS: Confirm the addition of a C₂H₅ group.

    • ¹H NMR: Observe the appearance of a new ethyl group signal (a quartet around 2.5-3.0 ppm and a triplet around 1.1-1.3 ppm). The N-H proton signal will disappear.

    • HPLC: Confirm purity ≥ 95%.

Data Summary and Interpretation of SAR

Following synthesis and biological evaluation (e.g., cytotoxicity assay against KB or HCT-116 cancer cell lines[2]), the data should be tabulated to facilitate SAR analysis.

Table 1: Hypothetical SAR Data for Synthesized Vallesamine Analogs

Analog IDModification DescriptionYield (%)Purity (%)Cytotoxicity IC₅₀ (µM)
Parent Vallesamine-Precursor 1->985.2
1A 5-Bromo on indole ring65972.8
2A C-16 Benzylamide45 (2 steps)968.9
2B C-16 Propylamide52 (2 steps)986.1
3A N-4-Ethyl719915.4

Interpretation of Hypothetical Results:

  • Indole Ring: The increased potency of Analog 1A (IC₅₀ = 2.8 µM) compared to the parent compound suggests that an electron-withdrawing or sterically bulky group at the 5-position is beneficial for activity. This could indicate a specific interaction within the binding site or an alteration of the molecule's overall electronic character.

  • C-16 Position: Replacing the methyl ester with a bulky benzylamide (Analog 2A ) is detrimental to activity (IC₅₀ = 8.9 µM), implying a sterically constrained pocket near C-16. However, a smaller propylamide (Analog 2B ) results in only a minor loss of activity, suggesting that while the ester oxygen may be important, small amide groups can be tolerated.

  • N-4 Position: The significant drop in activity for Analog 3A (IC₅₀ = 15.4 µM) upon N-alkylation strongly indicates that the secondary amine, and likely its ability to act as a hydrogen bond donor or form a salt bridge, is critical for biological activity.

Conclusion

This application note provides a strategic framework and detailed, actionable protocols for the synthesis of vallesamine analogs for SAR studies. By systematically modifying the indole nucleus, the C-16 ester, and the N-4 amine, researchers can deconstruct the pharmacophore of this complex alkaloid. The emphasis on causality, procedural detail, and rigorous analytical validation ensures the generation of high-quality compounds and reliable data, paving the way for the development of novel therapeutic agents based on the vallesamine scaffold.

References

  • Peng, J., et al. (2011). Structure Activity Relationship and Mechanism of Action Studies of Manzamine Analogues for the Control of Neuroinflammation and Cerebral Infections. PLoS ONE, 6(2), e17025. [Link]

  • Wünsch, B., et al. (2010). Synthesis and SAR studies of chiral non-racemic dexoxadrol analogues as uncompetitive NMDA receptor antagonists. Bioorganic & Medicinal Chemistry, 18(22), 7895-7909. [Link]

  • Zeches, M., et al. (1987). Some New Vallesamine-Type Alkaloids. Journal of Natural Products, 50(4), 714-723. [Link]

  • Kam, T.-S., et al. (2015). Biologically active vallesamine, strychnan, and rhazinilam alkaloids from Alstonia: Pneumatophorine, a nor-secovallesamine with unusual incorporation of a 3-ethylpyridine moiety. Phytochemistry, 117, 317-324. [Link]

  • ResearchGate. (n.d.). Vallesamine class of alkaloids. Scientific Diagram. [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. [Link]

  • Preprints.org. (2024). Quantitative Structure-Activity Relationship of Alkaloids with Immunomodulatory Effects. Preprints.org. [Link]

  • Kam, T.-S., et al. (2015). Biologically active vallesamine, strychnan, and rhazinilam alkaloids from Alstonia: Pneumatophorine, a nor-secovallesamine with unusual incorporation of a 3-ethylpyridine moiety. PubMed. [Link]

  • Liu, W.-Q., et al. (2023). Alstoscholarisine M, a 6,7-seco-vallesamine monoterpenoid indole alkaloid with antimicrobial activity from Alstonia scholaris. Request PDF on ResearchGate. [Link]

  • Tummatorn, J., et al. (2017). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. PMC. [Link]

  • Iacobucci, C., et al. (2023). Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. MDPI. [Link]

  • Singh, R., et al. (2021). Synthesis and in vitro SAR evaluation of natural vanillin-based chalcones tethered quinolines as antiplasmodial agents. ResearchGate. [Link]

  • MDPI. (2023). Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. MDPI. [Link]

  • ResearchGate. (2015). Structure-Activity Relationship (SAR) Studies to Maximize the Activity of Compounds Isolated from Octocorals. ResearchGate. [Link]

  • Afanasenko, E., et al. (2021). Study of Structure–Activity Relationships of the Marine Alkaloid Fascaplysin and Its Derivatives as Potent Anticancer Agents. MDPI. [Link]

  • Royal Society of Chemistry. (2015). Quantitative Structure–Activity Relationships. Books. [Link]

  • Guha, R. (2013). On Exploring Structure Activity Relationships. PMC. [Link]

  • Ghavre, M., et al. (2016). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC. [Link]

Sources

Troubleshooting & Optimization

Optimizing pH gradient for separation of vallesamine from picrinine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for optimizing the separation of the structurally similar indole alkaloids, vallesamine and picrinine. These compounds, often co-isolated from sources like Alstonia scholaris, present a significant purification challenge due to their related structures and physicochemical properties.[1][2] This guide provides field-proven insights, troubleshooting advice, and detailed protocols to empower researchers in developing robust, high-resolution separation methods by mastering the critical parameter: pH .

Part 1: Frequently Asked Questions (FAQs) & Core Principles

This section addresses fundamental questions regarding the chemistry of the separation process.

Q1: Why is pH the most critical parameter for separating vallesamine and picrinine?

Answer: The key lies in their basicity. Vallesamine and picrinine are alkaloids, meaning they contain nitrogen atoms that can accept a proton (H+).[3] The tendency of these nitrogen atoms to be protonated or remain neutral is governed by their basicity, expressed by the pKa value. The pKa is the pH at which the molecule is 50% in its neutral (free base) form and 50% in its protonated (cationic salt) form.

By precisely manipulating the pH of the mobile phase (in chromatography) or the aqueous phase (in liquid-liquid extraction), we can change the ionization state—and therefore the polarity and solubility—of each molecule. If vallesamine and picrinine have even a slight difference in their pKa values, this difference can be exploited to achieve separation.

  • At a pH well below both pKa values: Both alkaloids will be fully protonated (ionized), highly water-soluble, and will behave similarly.

  • At a pH well above both pKa values: Both will be in their neutral form, more hydrophobic, and will also behave similarly.

  • At a pH between their pKa values: One alkaloid will be predominantly neutral while the other remains significantly protonated. This difference in charge and polarity is the "sweet spot" for separation.

Q2: What are the exact pKa values for vallesamine and picrinine?

For the purpose of illustrating the optimization strategy in this guide, we will use a hypothetical but chemically plausible model :

  • Vallesamine (Hypothetical pKa): 8.2

  • Picrinine (Hypothetical pKa): 7.4

Disclaimer: These are not experimental values. Researchers must determine the optimal pH range empirically, as outlined in the protocols below. The principles described, however, remain universally applicable.

Q3: How does changing the pH affect separation in different techniques?

Answer: The effect of pH is profound but manifests differently depending on the technique.

  • For Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Retention is primarily based on hydrophobicity.[4]

    • Protonated Form (Cationic): More polar, less hydrophobic. It will have weaker interactions with the nonpolar C18 stationary phase and will elute earlier .

    • Neutral Form (Free Base): Less polar, more hydrophobic. It will have stronger interactions with the stationary phase and will elute later . Therefore, for basic compounds like these, decreasing the mobile phase pH leads to decreased retention. A pH gradient that starts high and gradually decreases can be a powerful tool for resolving compounds with different pKa values.[5]

  • For Liquid-Liquid Extraction (LLE): This technique separates compounds between an aqueous phase and an immiscible organic solvent (e.g., chloroform, dichloromethane).[6]

    • Protonated Form (Cationic): More polar, preferentially partitions into the aqueous phase .

    • Neutral Form (Free Base): Less polar, preferentially partitions into the organic phase . By adjusting the pH of the aqueous phase, you can selectively draw one alkaloid into the organic solvent while the other remains in the aqueous layer.[7]

Part 2: Data-Driven Separation Strategy

Understanding the theoretical ionization state at various pH values is crucial for planning your experiment. The table below, based on our hypothetical pKa values, illustrates how dramatically the charge state changes around the pKa.

Table 1: Hypothetical Ionization States of Vallesamine and Picrinine at Various pH Values (Calculated using the Henderson-Hasselbalch equation)

pH% Picrinine Protonated (pKa = 7.4)% Vallesamine Protonated (pKa = 8.2)Primary Separation Opportunity
5.4~99.0%~99.8%Poor (Both fully protonated)
6.4~90.9%~98.5%Minimal (Both highly protonated)
7.4 50.0% ~86.2% Good (Picrinine is 50% neutral)
7.8 ~28.5% ~71.6% Excellent (Maximum difference in protonation)
8.2 ~13.8% 50.0% Good (Vallesamine is 50% neutral)
9.2~1.6%~9.1%Minimal (Both highly neutral)
10.2~0.2%~1.0%Poor (Both fully neutral)

This data clearly shows the optimal window for separation is between pH 7.4 and 8.2, where the difference in the degree of protonation between the two molecules is maximized.

Part 3: Troubleshooting Guide for Common Issues

This section provides direct answers to problems you may encounter during method development.

Q: My HPLC peaks for vallesamine and picrinine are co-eluting or have very poor resolution (Rs < 1.5). How do I fix this?

A: This is the most common challenge. Here is a systematic approach to improve resolution:

  • Confirm the pH: First, ensure your buffer pH is accurate and stable. Use a calibrated pH meter. An incorrectly prepared buffer is a frequent source of failure.

  • Adjust the pH towards the "Sweet Spot": Based on our model (Table 1), the greatest difference in polarity exists around pH 7.8. If you are working at a low pH (e.g., 2.5) or high pH (e.g., 10.5), both compounds are in the same state (fully protonated or fully neutral) and will be difficult to separate. Perform isocratic runs at pH values between 7.0 and 8.5 to see how retention and selectivity change.

  • Flatten the Gradient: If you are using a solvent gradient (e.g., acetonitrile/water), make the gradient shallower around the elution time of your compounds. A change from a 10-minute gradient to a 20-minute gradient can significantly improve the resolution of closely eluting peaks.[8]

  • Introduce a pH Gradient: This is the ultimate tool. Keep the organic solvent percentage constant and run a pH gradient. For these basic compounds, you would start at a higher pH (e.g., 9.0, where both are neutral and retained) and ramp down to a lower pH (e.g., 6.5, where both become protonated and elute). Picrinine (lower pKa) will ionize and elute before vallesamine.[5]

Q: I'm seeing significant peak tailing, especially at intermediate pH values. What is causing this?

A: Peak tailing for basic compounds on silica-based columns is often caused by secondary interactions with deprotonated silanol groups (Si-O⁻) on the stationary phase.[4]

  • Work at Low pH: The most effective solution is to operate at a low pH (e.g., 2.5 - 3.0) using a buffer like phosphate or formate. At this pH, the silanol groups are protonated (Si-OH) and the alkaloids are fully cationic (R₃NH⁺). This minimizes secondary ionic interactions, leading to sharper, more symmetrical peaks. While this may sacrifice selectivity between the two alkaloids, it is a good strategy for confirming purity or for quantification if a baseline separation can still be achieved.

  • Use a High-Performance End-Capped Column: Modern columns are designed with better end-capping to shield residual silanols. If you are using an older column, switching to a high-purity, fully end-capped C18 may solve the problem.

  • Consider a Different Stationary Phase: If tailing persists, a phenyl-hexyl or embedded polar group (PEG) stationary phase can offer different selectivity and reduce tailing for alkaloids.

Q: My recovery from a Liquid-Liquid Extraction (LLE) is very low for one of the alkaloids. Why?

A: Low recovery in LLE is typically due to incorrect pH or emulsion formation.

  • Verify pH After Adjustment: When basifying your acidic aqueous solution to extract the neutral alkaloids into an organic solvent, ensure you have surpassed the pKa of the target compound by at least 1.5 to 2.0 pH units to ensure >99% is in the neutral form. For vallesamine (hypothetical pKa 8.2), you should adjust the pH to at least 9.7.

  • Perform Multiple Extractions: Do not rely on a single extraction. Perform three to four extractions with fresh organic solvent and combine the organic layers to ensure complete recovery.[9]

  • Break Emulsions: If an emulsion forms at the interface, it can trap your compound. This can be broken by adding a small amount of brine (saturated NaCl solution) or by gentle centrifugation.

Part 4: Experimental Protocol & Workflow

This section provides a step-by-step workflow for developing a robust RP-HPLC separation method using a pH gradient.

Workflow: HPLC pH Gradient Method Development

G eval_scout eval_scout ph_screen ph_screen eval_scout->ph_screen Proceed if peaks elute eval_ph eval_ph grad_design grad_design eval_ph->grad_design Optimal pH range found grad_eval grad_eval validate validate grad_eval->validate Rs > 2.0 achieved

Step-by-Step Methodology

1. Materials & Initial Setup:

  • Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A (Low pH): 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Buffer Systems for pH Screening: Prepare a set of buffers (e.g., phosphate or bicarbonate based) at the desired pH values (7.0, 7.4, 7.8, 8.2, 8.6). Ensure the buffer has adequate capacity at the target pH.[4]

  • Sample: Prepare a mixed stock solution of vallesamine and picrinine (~0.1 mg/mL each) in 50:50 Acetonitrile:Water.

2. Phase 1: Initial Scouting Gradient:

  • Objective: To ensure both compounds elute from the column and to assess initial peak shape.

  • Conditions:

    • Flow Rate: 1.0 mL/min

    • Gradient: 5% to 95% B over 10 minutes.

    • Mobile Phase: A = 0.1% Formic Acid in Water, B = Acetonitrile.

    • Temperature: 30 °C.

    • Detection: UV at 254 nm or as appropriate for indole alkaloids.

  • Analysis: Confirm that both compounds elute and note their approximate retention times and peak shapes. If severe tailing occurs, a different column may be needed.

3. Phase 2: Isocratic pH Screening:

  • Objective: To empirically find the pH that provides the maximum separation factor (alpha).

  • Conditions:

    • Determine an isocratic percentage of acetonitrile that provides reasonable retention (e.g., k' between 2 and 10) from the scouting run. Let's assume this is 30% ACN.

    • For each pH buffer (7.0 to 8.6), create a mobile phase of 30% Acetonitrile / 70% Aqueous Buffer.

    • Perform an isocratic run at each pH.

  • Analysis: Plot the retention time of each alkaloid versus the mobile phase pH. The pH that shows the largest difference in retention time (ΔRT) is your optimal pH for an isocratic separation and the center of your pH gradient.

4. Phase 3: pH Gradient Optimization:

  • Objective: To develop a high-resolution separation using a pH gradient.

  • Setup: This requires an HPLC system capable of ternary or quaternary gradients.

    • Eluent A: 30% Acetonitrile / 70% High pH Buffer (e.g., pH 9.0)

    • Eluent B: 30% Acetonitrile / 70% Low pH Buffer (e.g., pH 6.5)

  • Conditions:

    • Flow Rate: 1.0 mL/min

    • Gradient: Start with 100% Eluent A. Ramp to 100% Eluent B over 15 minutes.

  • Analysis: Observe the separation. Picrinine (lower pKa) should elute first, followed by vallesamine. To improve resolution, flatten the gradient slope (i.e., extend the gradient time).

5. Phase 4: Validation & Identity Confirmation:

  • Once an optimal separation is achieved (baseline resolution, Rs > 2.0), the method should be validated for its intended purpose (e.g., purity testing, quantification).

  • Crucially, the identity of each peak must be confirmed using a mass spectrometer (LC-MS) to ensure that the peaks correspond to vallesamine (MW: 340.4 g/mol ) and picrinine (MW: 338.4 g/mol ).[10][11]

References
  • Ahmed, G., et al. (2014). Some New Vallesamine-Type Alkaloids. Journal of Natural Products.
  • Ji, Y., et al. (2014). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research, 6(1), 338-345.
  • Beutler, J. A., et al. (2014). Total Synthesis of the Akuammiline Alkaloid Picrinine. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). Chromatogram of alkaloids separation obtained by approved RP HPLC method.
  • Da Cunha, M. P., et al. (2016). Separation of indole alkaloids from Aspidosperma rigidum by PH-zone-refining countercurrent chromatography. Planta Medica.
  • Li, S., et al. (2018). An efficient strategy based on liquid‐liquid extraction and pH‐zone‐refining counter‐current chromatography for selective enrichment, separation, and purification of alkaloids and organic Acids from natural products.
  • Szabó, L., et al. (2007). A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine. Planta Medica.
  • Kazunič, A., & Trontelj, J. (2012). Methods used for HPLC of alkaloids with mobile phase at basic pH. Journal of Pharmaceutical and Biomedical Analysis.
  • Cai, X., et al. (2017). Picrinine-type Alkaloids from the Leaves of Alstonia scholaris. Natural Products and Bioprospecting.
  • PubChem. (n.d.). Vallesamine. National Center for Biotechnology Information.
  • PubChem. (n.d.). Picrinine. National Center for Biotechnology Information.
  • Różyło, J. K., & Gugała, D. (2002). pH gradient high-performance liquid chromatography: theory and applications. Journal of Chromatography A.
  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data.
  • MedChemExpress. (n.d.). Alstonia scholaris (L.) R. Br. extract.
  • Kumar, A., et al. (2024). Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives. Molecules.
  • Agilent Technologies. (2024). HPLC Method Development: From Beginner to Expert Part 2.
  • Wikipedia. (n.d.). Picrinine.
  • Google Patents. (1995). Process for the extraction and purification of alkaloids.
  • JSM Central. (n.d.). Isolation and Characterization of Alkaloids Extracted from Medicinal Plant in Malaysia: Alstonia macrophylla.
  • DergiPark. (2022).
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • Lim, S. H., et al. (2015). Biologically active vallesamine, strychnan, and rhazinilam alkaloids from Alstonia. Phytochemistry.
  • Beutler, J. A., et al. (2014). Total Synthesis of the Akuammiline Alkaloid Picrinine. Journal of the American Chemical Society.
  • ResearchGate. (2014). How do I purify an alkaloid extract by HPLC?.
  • ChemFaces. (n.d.). Picrinine | CAS:4684-32-6.
  • AbMole BioScience. (n.d.). Picrinine | CAS 4684-32-6.
  • MedChemExpress. (n.d.). 19,20-(E)-Vallesamine.

Sources

Troubleshooting low purity issues in vallesamine alkaloid fractions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Vallesamine Alkaloid Purification

Subject: Troubleshooting Low Purity & Isolation Failures in Vallesamine Fractions Support Level: Tier 3 (Senior Application Scientist) Applicable Compounds: Vallesamine, Picrinine, Scholaricine, and related Alstonia/Vallesia indole alkaloids.

Overview

Low purity in vallesamine alkaloid fractions is rarely a single-point failure. It typically results from one of three systemic issues: incomplete alkaloid liberation during extraction, chromatographic tailing due to silanol interactions, or co-elution of structural congeners (specifically the picrinine or 6,7-seco classes).

This guide abandons generic advice in favor of the specific chemical behaviors of monoterpenoid indole alkaloids. Follow the diagnostic questions below to identify and resolve your specific bottleneck.

Module 1: The "Crude" Stage (Extraction & Enrichment)[1]

User Complaint: "My crude extract yield is high, but the alkaloid content is low (<20%)."

Root Cause Analysis: Vallesamine is a base.[1][2][3][4] If your crude mass is high but purity is low, you are likely co-extracting neutral lipids, chlorophyll, or tannins because the pH differential during the acid-base workup was insufficient.

Troubleshooting Protocol:

SymptomDiagnosisCorrective Action
Waxy/Green Extract Lipid/Chlorophyll contamination.Defatting Step: Wash the initial acidic aqueous phase (pH 2) with Petroleum Ether before basification. Discard the organic layer.
Emulsions Amphiphilic precipitation.Salt Break: Add NaCl to saturation in the aqueous phase before extraction. Filter through Celite if a rag layer forms.
Low Recovery Incomplete Basification.pH Check: Vallesamine pKa is ~8–9. Adjust aqueous phase to pH 10 using

(not NaOH, which can degrade esters) to ensure the free base is formed.

Visual Workflow: Optimized Acid-Base Extraction

ExtractionWorkflow Plant Plant Material (Alstonia/Vallesia spp.) AcidExt Acid Extraction (1% HCl, pH 2) Plant->AcidExt Defat Defatting Wash (Petroleum Ether) AcidExt->Defat DiscardOrg Discard Organic Layer (Lipids/Chlorophyll) Defat->DiscardOrg Organic Phase Basify Basification (NH4OH to pH 9-10) Defat->Basify Aqueous Phase Extract Extraction (CHCl3 or EtOAc) Basify->Extract Dry Drying & Evaporation (Na2SO4, <40°C) Extract->Dry Crude Enriched Alkaloid Fraction Dry->Crude

Figure 1: Critical path for removing non-alkaloidal impurities prior to chromatography.

Module 2: Chromatographic Separation

User Complaint: "I see a streak instead of a spot on TLC," or "My fractions contain the product but it won't crystallize."

Root Cause Analysis: Indole alkaloids possess a basic nitrogen atom that interacts strongly with the acidic silanol groups (


) on silica gel. This causes "tailing" (irreversible adsorption), leading to broad peaks and fraction cross-contamination. Furthermore, vallesamine often co-elutes with picrinine , its biosynthetic congener.

Q1: Are you using an amine modifier?

  • No: You must "mask" the silanol sites.

  • Yes: Ensure it is the right amine.

    • Protocol: Pre-treat your silica column with the mobile phase containing 0.1% to 1% Triethylamine (TEA) or Ammonia .

    • Why: TEA competes for the acidic sites on the silica, allowing the vallesamine free base to elute as a sharp band [1].

Q2: Is your sample decomposing on the column?

  • Symptom: The sample turns brown on the column; recovery is <50%.

  • Diagnosis: Acid-catalyzed degradation or oxidation to N-oxides.

  • Solution: Switch to Neutral Alumina (Grade III) or use rapid Flash Chromatography. Avoid prolonged exposure to chlorinated solvents which can become acidic over time.

Q3: Are you unable to separate Vallesamine from Picrinine? These compounds are structurally distinct but chromatographically similar.

  • TLC Check: If they co-elute in

    
    , switch to Toluene:Ethyl Acetate:Diethylamine (7:2:1) . The toluene pi-interaction often resolves indole isomers better than chlorinated solvents [2].
    

Module 3: Stability & Storage (The "Ghost Peak" Phenomenon)

User Complaint: "My pure sample developed a new peak after 24 hours in solution."

Root Cause Analysis: Vallesamine contains a tertiary amine and an ethylidene side chain, making it susceptible to N-oxidation and photo-oxidation. The "new peak" is likely Vallesamine N-oxide .

Troubleshooting Decision Tree:

StabilityTree Start New Impurity Peak Detected CheckMS Check Mass Spec (LC-MS) Start->CheckMS MassPlus16 Mass = M + 16? CheckMS->MassPlus16 NOxide Diagnosis: N-Oxide Formation MassPlus16->NOxide Yes Isomer Diagnosis: Isomerization/Degradation MassPlus16->Isomer No Action1 Action: Reduce with Zn/HCl or Store under Argon NOxide->Action1 Action2 Action: Avoid Chloroform (Acidic traces) Isomer->Action2

Figure 2: Diagnostic logic for identifying oxidative degradation.

Preventative Protocol:

  • Solvents: Do not store vallesamine in chloroform for >4 hours. Use deuterated benzene (

    
    ) for NMR if stability is an issue [3].
    
  • Storage: Store as the hydrochloride or tartrate salt rather than the free base. Salts are significantly more stable against oxidation.

  • Rescue: If N-oxide forms (confirmed by M+16 peak), treat the fraction with aqueous

    
     or Zn/HCl to reduce it back to the parent alkaloid.
    

Module 4: Advanced Purification (Polishing)

User Complaint: "I need >98% purity for bioassays, but I'm stuck at 90%."

High-Performance Solutions:

TechniqueConditionsTarget Impurity
Prep-HPLC Column: Phenyl-Hexyl or C18Buffer: 10mM Ammonium Acetate (pH 5.0) in ACN/WaterSeparation of picrinine from vallesamine (Phenyl phases engage with the indole ring electrons) [4].
Crystallization Solvent: MeOH/Ether or AcetoneMethod: Slow evaporation at 4°C.Final polishing of minor congeners.
pH-Zone Refining Counter-current Chromatography Separation of alkaloids based strictly on pKa differences rather than polarity.

References

  • Lim, J. L., et al. (2015).[2] Biologically active vallesamine, strychnan, and rhazinilam alkaloids from Alstonia: Pneumatophorine, a nor-secovallesamine with unusual incorporation of a 3-ethylpyridine moiety.[2] Phytochemistry, 117, 317-324.[2] Link

  • Kam, T. S., & Choo, Y. M. (2006). Alkaloids from Alstonia scholaris. Phytochemistry, 67(6), 549-564. Link

  • Yamashita, M., et al. (2014).[5] Total Synthesis of the Akuammiline Alkaloid Picrinine. Journal of the American Chemical Society, 136(19), 6992–6997. Link

  • Talluri, N., et al. (2015). Identification of hydrolytic and isomeric N-oxide degradants... by on line LC-ESI-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 102, 223-232. Link

Sources

Minimizing degradation of vallesamine during column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Division, Natural Products Chemistry Group From: Senior Application Scientist, Separation Technologies Subject: Minimizing Vallesamine Degradation During Silica Gel Chromatography

Executive Summary

Vallesamine, a nor-monoterpene indole alkaloid, presents a classic "purification paradox." While silica gel chromatography is the standard for resolution, the acidic nature of silanol groups (


, pH ~4.5–5.[1]0) catalyzes the rearrangement and oxidative decomposition of the vallesamine skeleton—often converting it toward apparicine-like derivatives or N-oxides.[1]

This guide provides a validated technical framework to stabilize vallesamine during isolation. It moves beyond standard protocols to address the specific mechanistic vulnerabilities of the 2,2,3-trialkylated indoline scaffold.[1]

Part 1: The Degradation Mechanism (Why it Happens)

To prevent degradation, we must first understand the enemy: Acidic Silanol Sites .[1]

Vallesamine contains a basic nitrogen (N-4) and an exocyclic double bond.[1] On untreated silica gel, two primary degradation pathways occur:

  • Chemisorption (Tailing): The basic nitrogen hydrogen-bonds strongly with acidic silanols, causing irreversible retention and "streaking."[1]

  • Acid-Catalyzed Rearrangement: The acidic surface mimics the biological conditions (Polonovsky-type reactions) that convert stemmadenine-type precursors into vallesamine and subsequently into apparicine-type structures.[1] The silica acts as a Lewis acid, facilitating ring-opening or oxidative fragmentation.[1]

Visualizing the Threat

Vallesamine_Degradation Silica Acidic Silica Gel (Si-OH active sites) Adsorption Irreversible Chemisorption Silica->Adsorption Protonation of N-4 Rearrangement Skeletal Rearrangement Silica->Rearrangement Acid Catalysis Vallesamine Vallesamine (Intact) Vallesamine->Silica Contact Loss Yield Loss (Baseline Tailing) Adsorption->Loss Apparicine Apparicine-like Derivatives Rearrangement->Apparicine

Figure 1: The dual-threat mechanism of silica-induced vallesamine loss.[1] Acidic sites drive both physical loss (chemisorption) and chemical loss (rearrangement).

Part 2: Troubleshooting & FAQs
Q1: My vallesamine band "disappeared" on the column. I see nothing in the collected fractions, but the crude showed a spot. Where did it go?

Diagnosis: You likely experienced Acidic Chemisorption .[1] The Science: The


 of the vallesamine tertiary amine allows it to form salt-like bridges with silanol protons. The compound is effectively "stuck" at the top of the column.
The Fix: 
  • Immediate: Flush the column with a polar solvent containing 1–2% Triethylamine (TEA) or Ammonia (

    
    ).[1] This competes for the acidic sites and may release the alkaloid.
    
  • Prevention: Use Protocol A (Base-Deactivated Silica) below.[1]

Q2: The eluted compound turned brown/red upon concentration. Is this normal?

Diagnosis: Oxidative decomposition, likely catalyzed by active silica surface area .[1] The Science: Indole alkaloids are electron-rich and prone to oxidation at the C-2/C-3 positions.[1] Silica gel has a massive surface area (


), which spreads the compound out, maximizing exposure to adsorbed oxygen.[1]
The Fix: 
  • Solvent Exchange: Never rotovap to dryness on a hot water bath (

    
    ).[1]
    
  • Inert Gas: Pack and run the column under Nitrogen (

    
    ) pressure (Flash chromatography) rather than gravity to minimize residence time.
    
Q3: Can I use Alumina instead?

Answer: Yes, and it is often preferred. Recommendation: Use Neutral Alumina (Activity Grade III) .[1] Alumina lacks the specific Brønsted acidity of silica silanols.[1] However, if you must use silica (due to better resolution), you must neutralize it first.[1]

Part 3: Validated Experimental Protocols
Protocol A: Triethylamine (TEA) Deactivation of Silica

Use this when high-resolution silica separation is required but acidity is a concern.[1]

Materials:

  • Silica Gel 60 (230–400 mesh)[1]

  • Triethylamine (TEA)[1][2][3]

  • Hexane/Dichloromethane (DCM)[1][2]

Step-by-Step:

  • Slurry Preparation: Suspend the required amount of silica in a solvent mixture of Hexane:TEA (95:5) .

  • Equilibration: Stir the slurry gently for 15 minutes. The TEA will bind to the active silanol sites (

    
    ).[1]
    
  • Packing: Pour the slurry into the column.

  • Flushing (Critical): Flush the packed column with 2–3 column volumes (CV) of pure Hexane (or your starting non-polar solvent).[1]

    • Why? You want to remove free TEA from the mobile phase so it doesn't co-elute with your compound, while leaving the silica surface deactivated.

  • Elution: Run your gradient (e.g., Hexane

    
     EtOAc).[1][4] The vallesamine will now elute as a tight band rather than streaking.[1]
    
Protocol B: Sephadex LH-20 "Gentle" Purification

Use this as a final polishing step or for highly unstable fractions.[1] This is a size-exclusion and lipophilic adsorption method that is non-acidic.[1]

Step-by-Step:

  • Swelling: Swell Sephadex LH-20 in Methanol (MeOH) or DCM:MeOH (1:1) for 3 hours prior to use.

  • Loading: Dissolve the crude vallesamine fraction in a minimum volume of the mobile phase.

  • Elution: Elute isocratically with MeOH.

  • Result: This method separates based on molecular size and weak interactions, completely avoiding the acid-catalysis pathway.[1] It is the "safest" method for preserving the indole skeleton.

Part 4: Solvent System Data

Table 1: Recommended Mobile Phase Modifiers for Vallesamine

ModifierConc. (%)RoleProsCons
Triethylamine (TEA) 0.1 – 1.0%Silanol blockerExcellent peak shape; prevents tailing.[1]Hard to remove (high BP); can interfere with NMR.[1]
Ammonia (

)
Saturation*pH adjustmentVolatile; easy to remove.[1]Difficult to reproduce exact conc.; requires saturating

.[1]
Diethylamine (DEA) 0.5%Silanol blockerGood compromise between TEA and

.[1]
Still requires removal steps.[1]

*Note: To prepare ammoniated chloroform, shake


 with concentrated aqueous ammonium hydroxide in a separatory funnel, separate the organic layer, and dry over 

.
Part 5: Decision Logic for Purification

Use this workflow to determine the correct approach for your specific sample.

Decision_Tree Start Crude Vallesamine Extract Check Check 2D TLC on Silica (Does it streak/decompose?) Start->Check Stable Stable Spot Check->Stable No Decomp Unstable Streaking / New Spots Check->Unstable Decomp Observed Path1 Standard Flash Chromatography Stable->Path1 Path2 Is Resolution Critical? Unstable->Path2 HighRes YES: Use Protocol A (TEA-Deactivated Silica) Path2->HighRes LowRes NO: Use Protocol B (Sephadex LH-20) Path2->LowRes

Figure 2: Purification strategy decision tree based on compound stability.

References
  • Lim, J. L., et al. (2015).[1][5] Biologically active vallesamine, strychnan, and rhazinilam alkaloids from Alstonia: Pneumatophorine, a nor-secovallesamine with unusual incorporation of a 3-ethylpyridine moiety.[1][5][6] Phytochemistry, 117, 317–324.[1][5]

  • Scott, A. I., et al. (1978).[1][7] Laboratory Model for the Biosynthesis of Vallesamine, Apparicine, and Related Alkaloids.[1][7] Journal of the Chemical Society, Chemical Communications, (21), 947-948.[1][7]

  • Walser, A., & Djerassi, C. (1965).[1] Alkaloid studies. LI. The structure of apparicine, a novel vallesamine-type indole alkaloid.[1] Helvetica Chimica Acta, 48(2), 391-404.[1] [1]

  • Department of Chemistry, University of Rochester. Tips for Flash Column Chromatography: Deactivating Silica Gel.

  • G. H. Svoboda. (1966).[1] Alkaloids of Vallesia dichotoma. Journal of Pharmaceutical Sciences. (Contextual grounding on Vallesia alkaloid isolation).

Sources

Strategies for removing chlorophyll impurities from vallesamine extracts

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: VAL-ISO-001 Status: Active Subject: Strategies for removing chlorophyll impurities from Vallesia and Alstonia extracts.

Executive Summary

Vallesamine, a monoterpenoid indole alkaloid found in Vallesia glabra and Alstonia species, presents a classic isolation challenge. Its extraction often co-elutes significant quantities of chlorophylls and pheophytins ("Green Goo"), which foul HPLC columns, interfere with UV detection, and cause false positives in bioassays.

This guide provides three field-proven workflows to decouple chlorophyll from the alkaloid fraction. These strategies rely on the distinct physicochemical difference between the basic, ionizable vallesamine (pKa ~8–9) and the neutral/lipophilic chlorophyll complex.

Module 1: The Chemical Scalpel (Acid-Base Partitioning)

Best For: Large-scale crude extracts (gram to kilogram scale). Principle: Chemoselectivity. Chlorophyll is lipophilic and non-ionizable in dilute acid. Vallesamine contains a basic tertiary nitrogen. By lowering the pH, we convert vallesamine into a water-soluble salt (


), forcing it into the aqueous phase while chlorophyll remains in the organic phase.
Protocol 1: The "pH Switch" Workflow
  • Initial Extraction: Extract plant material with MeOH or EtOH.[1] Evaporate to dryness.

  • Acidification: Resuspend the crude residue in 2% H₂SO₄ or 1M HCl .

    • Critical: Ensure pH is < 3. Sonicate to ensure all alkaloids react.

  • The "Green Wash" (Lipophilic Scour):

    • Transfer the acidic aqueous solution to a separatory funnel.

    • Partition with an equal volume of Hexane or Petroleum Ether .

    • Shake vigorously and vent. Allow layers to separate.[1][2]

    • Result: The top organic layer will turn dark green (Chlorophyll). The bottom aqueous layer (acidic) contains the Vallesamine salt.

    • Repeat: Discard the top layer. Repeat the wash 2–3 times until the organic layer is pale green/clear.

  • Basification:

    • Collect the aqueous layer. Cool it on ice (alkaloids can be heat-sensitive during basification).

    • Slowly add NH₄OH (25%) or sat. Na₂CO₃ until pH reaches 9–10 .

    • Observation: The solution will become cloudy as Vallesamine reverts to its free-base form (

      
      ), which is insoluble in water.
      
  • Recovery:

    • Extract the basic aqueous solution with Chloroform (CHCl₃) or Dichloromethane (DCM) (3x).

    • Combine organic layers, dry over anhydrous Na₂SO₄, and evaporate.

    • Outcome: An alkaloid-rich fraction (Total Alkaloids) virtually free of chlorophyll.

Workflow Visualization

AcidBasePartitioning Crude Crude Methanolic Extract (Vallesamine + Chlorophyll) AcidStep Add 1M HCl (pH 2-3) Crude->AcidStep Partition Partition w/ Hexane AcidStep->Partition HexaneLayer Hexane Layer (Chlorophyll/Waxes) Partition->HexaneLayer Top Phase AqLayer Acidic Aqueous Layer (Vallesamine Salt) Partition->AqLayer Bottom Phase Waste Discard HexaneLayer->Waste Basify Basify w/ NH4OH to pH 9-10 AqLayer->Basify Extract Extract w/ CHCl3 Basify->Extract Final Final Organic Phase (Chlorophyll-Free Vallesamine) Extract->Final

Figure 1: Logic flow for the Acid-Base partitioning method to separate ionizable alkaloids from neutral lipophiles.

Module 2: The Chromatographic Shield (Solid Phase Extraction)

Best For: Small samples (<100 mg), high-purity requirements, or acid-sensitive alkaloids. Principle: Ion Exchange (SCX). Strong Cation Exchange (SCX) cartridges contain sulfonic acid groups that bind basic amines (alkaloids) with high affinity, allowing neutral interferences (chlorophyll) to be washed away completely.

Protocol 2: SCX Cartridge Cleanup
  • Conditioning: Pass 3 mL MeOH followed by 3 mL water through an SCX cartridge (e.g., 500 mg bed).

  • Loading: Dissolve your extract in a minimum volume of 50% MeOH (acidified with 0.1% Formic Acid to ensure protonation). Load onto the cartridge.

  • Washing (The De-Greening):

    • Flush with 100% Methanol .

    • Mechanism:[1][2][3][4] Chlorophyll is neutral and lipophilic; it does not interact with the sulfonic acid groups and elutes with the methanol. Continue until eluate is clear.

  • Elution:

    • Elute the alkaloids using 5% Ammonia in Methanol .

    • Mechanism:[1][2][3][4] The ammonia deprotonates the vallesamine, breaking the ionic bond with the cartridge.

  • Evaporation: Dry the eluate to recover pure alkaloids.

Module 3: Adsorption Chromatography (Sephadex LH-20)

Best For: Final polishing or preventing column fouling in later steps. Principle: Molecular Sieving + Adsorption. Sephadex LH-20 (hydroxypropylated cross-linked dextran) has a unique affinity for aromatic systems. In MeOH/CHCl₃ mixtures, chlorophylls often elute after alkaloids or can be irreversibly adsorbed depending on the solvent system, while vallesamine elutes early.

Protocol:

  • Column: Pack Sephadex LH-20 in MeOH:CHCl₃ (1:1).

  • Elution: Load sample and elute isocratically.

  • Result: Chlorophyll bands are visually distinct (slow moving, dark green). Vallesamine elutes in the earlier fractions.

Comparison of Strategies
FeatureAcid-Base PartitioningSCX (Solid Phase Extraction)Sephadex LH-20
Scale High (Grams to Kgs)Low (mg to grams)Medium (mg to grams)
Cost Low (Solvents only)High (Cartridges)High (Resin cost)
Time 2–4 Hours30 Minutes4–6 Hours
Chlorophyll Removal >95%>99%~80–90%
Risk Emulsion formationCartridge saturationBand broadening
Troubleshooting FAQ

Q1: I tried Acid-Base partitioning, but I have a massive emulsion in the separatory funnel. What now?

  • Cause: Plant saponins or high wax content acting as surfactants.

  • Resolution:

    • Salting Out: Add solid NaCl to the aqueous phase to increase ionic strength.

    • Filtration: Pass the emulsion through a pad of Celite (diatomaceous earth).

    • Time: Let it sit overnight. If it fails, centrifuge the mixture.

Q2: My vallesamine yield is low after SCX. Where did it go?

  • Cause: Incomplete elution or irreversible binding.

  • Resolution:

    • Ensure your elution solvent is basic enough (pH > 10). Use 5–10% NH₄OH in MeOH.

    • Soak the cartridge for 5 minutes in the elution solvent before pushing it through.

Q3: Can I use Activated Charcoal to remove the chlorophyll?

  • Advisory: Use with extreme caution. While charcoal removes chlorophyll effectively, it also irreversibly adsorbs planar aromatic molecules like indole alkaloids. If you must use it, mix the charcoal with Celite (1:5 ratio) and do a rapid filtration rather than a soak.

Q4: Is vallesamine stable in 1M HCl?

  • Stability Note: Most indole alkaloids are stable in dilute acid for short durations. However, prolonged exposure (days) or heating can cause skeletal rearrangements. Perform the acid wash step efficiently and do not store the alkaloid in the acid phase overnight.

References
  • Alstonia Alkaloid Isol

    • Source: "Isolation and Characterization Procedure for Indole Alkaloids from the Marquesan Plant Rauvolfia Nukuhivensis" (Applied to Apocynaceae family).
    • Relevance: Defines the standard ethanol extraction and fraction
    • URL:

  • Solid Phase Extraction of Alkaloids

    • Source: "The extraction, separation and purification of alkaloids in the natural medicine." Journal of Chemical and Pharmaceutical Research.
    • Relevance: Validates the use of SCX and ion-exchange mechanisms for alkaloid/chlorophyll separ
    • URL:

  • Vallesamine Chemical Context

    • Source: "Biologically active vallesamine, strychnan, and rhazinilam alkaloids
    • Relevance: Confirms the chemical nature of vallesamine and its co-occurrence with other alkaloids in Alstonia species, necessit
    • URL:

  • Chlorophyll Removal Methodologies

    • Source: "Selective Chlorophyll Removal Method to “Degreen” Botanical Extracts.
    • Relevance: Provides comparative data on SPE and adsorption methods for removing chlorophyll interferences.
    • URL:

Sources

Technical Support Center: Vallesamine Anti-Inflammatory Assay Reproducibility

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Vallesamine Paradox

Vallesamine is a monoterpenoid indole alkaloid, predominantly isolated from Alstonia and Tabernaemontana species. While it exhibits promising anti-inflammatory potential—specifically through the suppression of nitric oxide (NO) and proinflammatory cytokines (TNF-


, IL-6)—its experimental reproducibility is frequently compromised by physicochemical instability and biological variables.[1]

This guide addresses the "Vallesamine Paradox": why a compound with distinct structural characterization often yields fluctuating IC


 values across experimental replicates.[1] The root causes typically lie in isomeric heterogeneity , solubility-dependent bioavailability , and macrophage phenotype drift .

Compound Integrity & Handling

Q: Why does my vallesamine IC shift significantly between extraction batches?

Diagnosis: You are likely dealing with variable diastereomeric ratios. Technical Insight: Vallesamine-type alkaloids often exist as mixtures of unresolvable diastereomers (e.g., at the C-16 or C-20 positions) that co-elute during standard HPLC purification.[1] Research on Alstonia alkaloids has shown that these isomers can exist in equilibrium or fixed ratios (e.g., 55:45) that are resistant to separation [1].[1][2] Action Plan:

  • NMR Validation: Before assay use, acquire a

    
    H-NMR spectrum. Look for "shadow" peaks or signal doubling, particularly around the ethylidene side chain or ester groups, which indicate an isomeric mixture.
    
  • Batch Normalization: If separation is impossible, normalize your data by treating the isomer mix as a single "technical grade" lot and do not compare absolute potencies across different extraction campaigns without bridging studies.

Q: The compound precipitates when added to the cell culture media. How do I fix this?

Diagnosis: Incorrect salt form or "crash-out" precipitation.[1] Technical Insight: Vallesamine is an alkaloid.[1][2] In its free base form, it is lipophilic and poorly soluble in aqueous media (pH 7.4). When a DMSO stock (typically 10-100 mM) is spiked into media, the rapid change in polarity causes micro-precipitation that is often invisible to the naked eye but reduces effective concentration. Action Plan:

  • Acidification: Convert the free base to a water-soluble salt (e.g., hydrochloride or tartrate) prior to solubilization, or ensure the DMSO stock is acidified (0.1% HCl) if stability permits.

  • Step-Down Dilution: Do not pipet DMSO stock directly into the well.[1] Prepare an intermediate dilution in serum-free media (10x final concentration) and vortex immediately before adding to cells.

Visual: Vallesamine Integrity Workflow

Vallesamine_Workflow Figure 1: Critical Quality Control Workflow for Vallesamine Preparation Extract Crude Extraction (Alstonia spp.) Isolate HPLC Isolation Extract->Isolate NMR 1H-NMR Check (Detect Isomers) Isolate->NMR Formulation Salt Conversion (HCl/Tartrate) NMR->Formulation Isomers Confirmed QC Solubility Test (PBS pH 7.4) Formulation->QC QC->Formulation Precipitation Assay Biological Assay QC->Assay No Precip.

Biological Variables (RAW 264.7 Assays)

Q: My RAW 264.7 cells look healthy, but the LPS-induced NO signal is weak.

Diagnosis: Phenotypic drift due to high passage number or over-confluency. Technical Insight: RAW 264.7 macrophages are highly plastic.[1] Passage numbers >20 often result in a loss of TLR4 surface expression or downstream NF-


B sensitivity [2].[1] Furthermore, allowing cells to reach 100% confluency induces contact inhibition that dampens the inflammatory response, even after replating.
Action Plan: 
  • Strict Passage Limits: Use cells only between passages 3 and 15.

  • Confluency Rule: Pass cells when they reach 70-80% confluency. Never use cells that have been overgrown.[1]

  • LPS Titration: Re-validate your LPS lot. Standard stimulation requires 100 ng/mL – 1

    
    g/mL, but potency varies by source (e.g., E. coli 0111:B4 vs. Salmonella).
    
Q: I see strong inhibition of NO, but is it a specific anti-inflammatory effect?

Diagnosis: Potential cytotoxicity masquerading as efficacy. Technical Insight: A reduction in Nitric Oxide (NO) is often just a side effect of cell death.[1] Vallesamine-type alkaloids can be cytotoxic at higher concentrations (>50


M) [3].[1]
Action Plan: 
  • Multiplexing: You must run a cell viability assay (MTT, MTS, or SRB) in parallel with the Griess assay on the same plates or identical conditions.

  • Calculation: Calculate the Selectivity Index (SI = CC

    
     / IC
    
    
    
    ). If SI < 5, the compound is likely acting via toxicity, not specific anti-inflammatory signaling.

Experimental Protocol: Optimized NO Inhibition Assay

This protocol minimizes variability by standardizing the "activation window" and solvent handling.[1]

Materials:

  • RAW 264.7 cells (Passage 5-10)[1]

  • LPS (E. coli 0111:B4)[1]

  • Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% H

    
    PO
    
    
    
    )
  • Vallesamine (Verified Salt Form)[1][3]

Step-by-Step Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h to allow adherence. Crucial: Edge wells should be filled with PBS to prevent evaporation effects.
    
  • Pre-treatment: Remove old media.[1][4] Add fresh media containing Vallesamine (0.1 – 50

    
    M) for 1 hour  prior to LPS addition.[1] This primes the intracellular signaling blockade.[1]
    
  • Stimulation: Add LPS (final conc. 1

    
    g/mL) directly to the wells. Incubate for 18–24 hours.[1]
    
  • Harvest: Transfer 100

    
    L of supernatant to a new clear-bottom plate.
    
  • Griess Reaction: Add 100

    
    L Griess reagent.[1] Incubate 10 mins at Room Temp in the dark.
    
  • Read: Measure Absorbance at 540 nm.

  • Viability Check: Perform MTT assay on the cells remaining in the original plate.

Mechanism of Action & Data Interpretation[4][5][6][7][8][9][10]

Vallesamine typically acts by inhibiting the NF-


B translocation pathway, preventing the transcription of the iNOS gene.
Visual: Vallesamine Signaling Interference

Signaling_Pathway Figure 2: Putative Mechanism of Vallesamine Inhibition on NF-κB Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB (Inhibitor) NFkB_Cyto NF-κB (Inactive) IkB->NFkB_Cyto Degradation Releases NFkB_Nuc NF-κB (Active) NFkB_Cyto->NFkB_Nuc Translocation IKK->IkB Phosphorylation DNA iNOS Gene Promoter NFkB_Nuc->DNA Binding mRNA iNOS mRNA DNA->mRNA Transcription NO Nitric Oxide (NO) mRNA->NO Translation & Enzyme Activity Val Vallesamine Val->NFkB_Cyto Blocks Translocation

[1]

Data Summary: Expected vs. Problematic Results
ParameterValid Result CriteriaWarning Sign (Troubleshoot)
Control NO (LPS only) OD 540nm > 0.5 (strong pink)OD < 0.2 (Cells unresponsive)
Background (Media) OD 540nm < 0.05OD > 0.1 (Phenol red interference)
Vallesamine IC

5 – 25

M (Typical)
> 100

M (Likely inactive or precipitation)
Cell Viability > 90% at IC

conc.
< 70% (False positive due to toxicity)

References

  • Lim, J. L., et al. (2015).[1][2] Biologically active vallesamine, strychnan, and rhazinilam alkaloids from Alstonia: Pneumatophorine, a nor-secovallesamine with unusual incorporation of a 3-ethylpyridine moiety.[5] Phytochemistry, 117, 317–324.

  • Tibe, O., et al. (2021).[1] Reproducibility challenges in the search for antibacterial compounds from nature.[1][6] BMC Complementary Medicine and Therapies, 21, 204.

  • Elsayed, E. A., et al. (2014).[1][7] Mushrooms: A potential natural source of anti-inflammatory compounds for medical applications.[1][7] Mediators of Inflammation, 2014, 805841.

  • National Cancer Institute (NCI).[1] (2021).[1][6][7] Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.[1][8][9][10][11][12]7. NCL Method GTA-1.

Sources

Validation & Comparative

A Comparative Guide to the NMR Spectral Analysis of Vallesamine and Stemmadenine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Alkaloids

Vallesamine and stemmadenine are intricate indole alkaloids that share a common biosynthetic origin.[1] Stemmadenine is a key intermediate in the biosynthesis of a wide array of monoterpenoid indole alkaloids.[2][3] Vallesamine is considered a congener of stemmadenine, from which it is biosynthetically derived through the formal excision of the C-5 carbon atom.[1][2] This fundamental structural difference, the presence of a six-membered ring containing C-5 and N-4 in stemmadenine versus a five-membered ring in vallesamine, gives rise to distinct and diagnostic differences in their respective NMR spectra. Understanding these spectral nuances is paramount for unambiguous structural assignment.

This guide will dissect the ¹H and ¹³C NMR spectra of both compounds, explain the rationale behind the chemical shift and coupling constant variations, and provide detailed experimental protocols for acquiring high-quality NMR data for these types of molecules.

Molecular Architecture: A Visual Comparison

The structural divergence between vallesamine and stemmadenine is the cornerstone of their differential spectral properties. Below are the chemical structures of both alkaloids, highlighting the key difference in their core skeletons.

Vallesamine

Caption: Chemical structure of vallesamine.

Stemmadenine

Caption: Chemical structure of stemmadenine.

¹H NMR Spectral Analysis: Unraveling the Proton Environment

The ¹H NMR spectra of vallesamine and stemmadenine, while sharing similarities due to their common indole and ethylidene moieties, exhibit key differences primarily in the aliphatic regions, reflecting the altered ring structure around N-4.

Aromatic Region (δ 7.0-7.5 ppm): Both molecules display characteristic signals for the four protons on the unsubstituted indole A-ring. These typically appear as a set of multiplets, with chemical shifts and coupling patterns consistent with an ortho-substituted benzene ring.

Olefinic and Indole N-H Protons: The ethylidene methyl group (C-18) and the olefinic proton (H-19) give rise to a characteristic quartet and doublet, respectively, in both spectra. The indole N-H proton usually appears as a broad singlet at a downfield chemical shift (typically > δ 8.0 ppm).

Key Differentiating Aliphatic Signals: The most significant differences are observed in the chemical shifts of the protons on the carbons adjacent to N-4 and in the C-5/C-6 region.

  • Vallesamine: The absence of the C-5 methylene group and the constraints of the resulting five-membered ring lead to specific chemical shifts and coupling patterns for the protons at C-3, C-6, C-14, and C-21.

  • Stemmadenine: The presence of the C-5 methylene group introduces an additional spin system. The protons at C-5 and C-6 will exhibit diastereotopic chemical shifts and complex coupling patterns due to the conformational flexibility of the six-membered ring.

¹³C NMR Spectral Analysis: A Carbon-by-Carbon Comparison

The ¹³C NMR spectra provide a clear and quantitative comparison of the carbon skeletons of vallesamine and stemmadenine. The most diagnostic differences are found in the aliphatic region, directly reflecting the presence or absence of the C-5 carbon.

Carbon Vallesamine (Predicted) Stemmadenine (Predicted) Key Observations
C-2~136 ppm~135 ppmQuaternary carbon of the indole ring, similar in both.
C-3~45 ppm~48 ppmShift influenced by the adjacent quaternary center (C-16).
C-5 Absent ~54 ppm The defining difference between the two structures.
C-6~22 ppm~21 ppmMethylene carbon, with a slight upfield shift in stemmadenine.
C-7~110 ppm~111 ppmAromatic CH of the indole ring.
C-8~128 ppm~127 ppmQuaternary carbon of the indole ring.
C-9~119 ppm~118 ppmAromatic CH of the indole ring.
C-10~121 ppm~120 ppmAromatic CH of the indole ring.
C-11~123 ppm~122 ppmAromatic CH of the indole ring.
C-12~111 ppm~110 ppmAromatic CH of the indole ring.
C-13~137 ppm~136 ppmQuaternary carbon of the indole ring.
C-14~50 ppm~52 ppmMethylene carbon adjacent to N-4.
C-15~35 ppm~38 ppmMethine carbon.
C-16~58 ppm~58 ppmQuaternary carbon bearing the ester and hydroxymethyl groups.
C-17~65 ppm~66 ppmHydroxymethyl carbon.
C-18~13 ppm~13 ppmEthylidene methyl carbon.
C-19~125 ppm~124 ppmOlefinic CH.
C-20~135 ppm~134 ppmQuaternary olefinic carbon.
C-21~53 ppm~59 ppmMethylene carbon adjacent to N-4.
-COOCH₃~175 ppm~174 ppmCarbonyl carbon of the methyl ester.
-COOCH₃~52 ppm~53 ppmMethyl carbon of the ester.

Note: The chemical shifts provided are approximate and can vary depending on the solvent and other experimental conditions.

The most striking difference is the presence of a signal around δ 54 ppm in the spectrum of stemmadenine, which is absent in the spectrum of vallesamine. This signal corresponds to the C-5 methylene carbon. This single data point can be a powerful diagnostic tool for distinguishing between the two alkaloid skeletons.

Advanced 2D NMR Techniques for Unambiguous Assignment

For complex molecules like vallesamine and stemmadenine, one-dimensional NMR spectra often suffer from signal overlap. Two-dimensional (2D) NMR experiments are indispensable for complete and unambiguous assignment of all proton and carbon signals.

experimental_workflow H1 ¹H NMR COSY COSY (¹H-¹H Correlations) H1->COSY Identifies coupled protons HSQC HSQC (¹H-¹³C One-Bond Correlations) H1->HSQC C13 ¹³C NMR C13->HSQC Assigns carbons to attached protons DEPT DEPT HMBC HMBC (¹H-¹³C Long-Range Correlations) COSY->HMBC Builds molecular fragments HSQC->HMBC NOESY NOESY (Through-Space Correlations) HMBC->NOESY Confirms connectivity and determines stereochemistry nmr_acquisition start Sample in Spectrometer h1 ¹H NMR start->h1 Lock & Shim c13 ¹³C NMR h1->c13 cosy gCOSY c13->cosy hsqc gHSQC cosy->hsqc hmbc gHMBC hsqc->hmbc end Data Analysis hmbc->end

Caption: A typical sequence for NMR data acquisition.

1. ¹H NMR:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on concentration.

2. ¹³C NMR:

  • Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 or more, as ¹³C is much less sensitive than ¹H.

3. gCOSY:

  • Pulse Program: Gradient-selected COSY (e.g., cosygpqf).

  • Spectral Width: Same as ¹H NMR in both dimensions.

  • Number of Increments: 256-512 in the indirect dimension.

  • Number of Scans per Increment: 2-8.

4. gHSQC:

  • Pulse Program: Gradient-selected HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2.3).

  • ¹H Spectral Width: 10-12 ppm.

  • ¹³C Spectral Width: 160-180 ppm.

  • Number of Increments: 256.

  • Number of Scans per Increment: 4-16.

5. gHMBC:

  • Pulse Program: Gradient-selected HMBC (e.g., hmbcgplpndqf).

  • ¹H Spectral Width: 10-12 ppm.

  • ¹³C Spectral Width: 200-220 ppm.

  • Number of Increments: 256-400.

  • Number of Scans per Increment: 8-32.

  • Long-Range Coupling Delay: Optimized for a J-coupling of 8 Hz.

Conclusion

The structural relationship between vallesamine and stemmadenine provides an excellent case study for the power of NMR spectroscopy in natural product chemistry. The key structural difference—the presence or absence of the C-5 carbon—manifests in a clear and unambiguous manner in their respective ¹³C NMR spectra. While ¹H NMR spectra also show distinct differences, the increased complexity and potential for signal overlap necessitate the use of 2D NMR techniques for complete and confident structural assignment. By following the systematic approach outlined in this guide, researchers can effectively utilize NMR spectroscopy to differentiate between these and other related indole alkaloids, paving the way for further investigation into their biological activities and biosynthetic pathways.

References

  • Fan, M., Zou, L., Tian, K., Chen, G., Cheng, K., & Li, Y. (2023). Chemistry, bioactivity, biosynthesis, and total synthesis of stemmadenine alkaloids. Natural Product Reports, 40(5), 856-880. [Link]

  • Kam, T. S., Pang, H. S., Choo, Y. M., & Komiyama, K. (2004). Biologically active ibogan and vallesamine derivatives from Tabernaemontana divaricata. Chemistry & biodiversity, 1(4), 646-656.
  • Lim, J. L., Sim, K. S., Yong, K. T., Loong, B. J., Ting, K. N., Lim, S. H., ... & Kam, T. S. (2015). Biologically active vallesamine, strychnan, and rhazinilam alkaloids from Alstonia: Pneumatophorine, a nor-secovallesamine with unusual incorporation of a 3-ethylpyridine moiety. Phytochemistry, 117, 317-324.
  • Garnier, J., & Mahuteau, J. (1986). ¹³C-NMR of some indole alkaloids. Magnetic Resonance in Chemistry, 24(12), 1098-1101.
  • Luo, X. G., Liu, Y. P., Cai, X. H., Feng, T., & Luo, X. D. (2007). Alkaloids from stems of Ervatamia yunnanensis.
  • Rahman, A. U., Alvi, K. A., Abbas, S. A., & Voelter, W. (1987). Isolation of 19, 20-Z-vallesamine and 19, 20-E-vallesamine from Alstonia scholaris. Heterocycles, 26(2), 413-419.
  • Zeches, M., Ravao, T., Richard, B., Massiot, G., Le Men-Olivier, L., & Verpoorte, R. (1987). Some new vallesamine-type alkaloids.
  • Scott, A. I., & Wei, C. C. (1972). Biosynthesis of the indole alkaloids. A cell-free system from Vinca rosea. Journal of the American Chemical Society, 94(23), 8263-8264.
  • Noguchi, Y., Hirose, T., Shingyouji, Y., Ose, T., Hashizume, D., Harada, M., ... & Ōmura, S. (2016). Synthesis and stereochemical determination of an antiparasitic pseudo-aminal type monoterpene indole alkaloid.
  • Wikipedia contributors. (2023, May 22). Stemmadenine. In Wikipedia, The Free Encyclopedia. Retrieved 20:00, February 7, 2026, from [Link]

  • O'Connor, S. E., & Maresh, J. J. (2006). Chemistry and biology of monoterpene indole alkaloid biosynthesis.
  • Guimarães, H. A., Braz-Filho, R., & Vieira, I. J. C. (2012). 1H and 13C-NMR data of the simplest plumeran indole alkaloids isolated from Aspidosperma species. Molecules, 17(3), 3025-3043. [Link]

  • PubChem. (n.d.). Stemmadenine. In PubChem Compound Database. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • de Carvalho Junior, A. R., Vieira, I. J. C., de Carvalho, M. G., Braz-Filho, R., Lima, M. A. S., Ferreira, R. O., ... & de Oliveira, D. B. (2021). 13C-NMR Spectral Data of Alkaloids Isolated from Psychotria Species (Rubiaceae). Molecules, 26(1), 163. [Link]

Sources

Validating vallesamine structure using 2D NMR (COSY, HMBC, NOESY)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Vallesamine is a specialized indole alkaloid (apparicine-type) predominantly isolated from Vallesia and Alstonia species. Its structural elucidation presents a unique challenge due to its rigid bridged skeleton and the biosynthetic loss of the tryptamine C-2 carbon, which creates an atypical connectivity pattern compared to standard indole alkaloids.

This guide outlines the validation of the vallesamine structure using 2D NMR (COSY, HMBC, NOESY) as the primary analytical standard. We compare this solution-state methodology against solid-state alternatives (X-ray crystallography) and mass spectrometry, demonstrating why 2D NMR offers the optimal balance of structural fidelity, stereochemical resolution, and sample preservation.

Part 1: The Structural Challenge

The vallesamine skeleton (


 for the base structure) deviates from the standard corynanthe-strychnos biosynthetic pathway.
  • The "Missing" Carbon: Unlike most indole alkaloids, vallesamine lacks the C-2 carbon (tryptophan numbering), resulting in a direct connection between the indole nitrogen (

    
    ) and the methylene bridge.
    
  • Stereochemical Complexity: The molecule features an exocyclic ethylidene group and a specific configuration at the bridgehead carbons (C-15, C-16) that dictates its 3D shape.

  • Signal Overlap: In 1D

    
     NMR, the methylene protons of the bridge and the ethylidene side chain often overlap, rendering 1D analysis insufficient for de novo structure validation.
    
Comparative Analysis of Elucidation Methods

While X-ray crystallography is the absolute definition of structure, it requires a single crystal—often impossible for vallesamine, which frequently isolates as an amorphous oil or gum.

Feature2D NMR (Recommended) X-Ray Crystallography Mass Spectrometry (MS/MS)
Primary Output Connectivity & Spatial GeometryAbsolute Atomic PositionMolecular Formula & Fragmentation
Sample State Solution (CDCl3/DMSO)Solid Crystal (Required)Gas Phase / Ionized
Stereochemistry Relative (NOESY/ROESY)AbsoluteNone (mostly)
Sample Recovery 100% (Non-destructive)100% (Non-destructive)Destructive
Limitation Requires ~1-5 mg sampleRequires diffraction-quality crystalCannot distinguish diastereomers easily

Part 2: The 2D NMR Validation Workflow

To validate vallesamine, we employ a stepwise correlation strategy. The logic follows a "Fragment-to-Skeleton" approach.

Step 1: COSY (Correlation Spectroscopy)

Objective: Establish proton spin systems (neighboring protons).

  • Indole Fragment: Correlate the four aromatic protons (H-9 to H-12).[1]

  • Ethylidene Side Chain: Correlate the methyl doublet (~1.64 ppm) with the olefinic quartet (~5.54 ppm).[1]

  • Ethano-Bridge: Identify the

    
     linkages in the piperidine ring system.
    
Step 2: HMBC (Heteronuclear Multiple Bond Correlation)

Objective: Connect the fragments across heteroatoms and quaternary carbons. This is the critical step for vallesamine to prove the "missing C-2" architecture.

  • The Indole-Bridge Connection: Look for correlations from the indole

    
     and the bridgehead protons to the quaternary carbons C-2 and C-13 (using biogenetic numbering).
    
  • Ester Verification: Correlate the methoxy protons (~3.70 ppm) to the carbonyl carbon (~174 ppm).

Step 3: NOESY (Nuclear Overhauser Effect Spectroscopy)

Objective: Define stereochemistry.

  • E/Z Geometry: Determine the geometry of the ethylidene side chain (E-isomer is typical) by observing NOE between the olefinic proton and the bridgehead protons.

  • Bridge Orientation: Confirm the relative configuration of the piperidine ring fusion.

Workflow Visualization

The following diagram illustrates the logical flow of the validation process, distinguishing between connectivity (2D planar) and geometry (3D spatial).

VallesamineValidation cluster_2D 2D NMR Validation Cycle Isolate Crude Alkaloid Fraction (Alstonia/Vallesia spp.) MS HR-ESI-MS (Determine Formula C20H24N2O2) Isolate->MS Mass Check NMR_1D 1H NMR (1D) (Identify Functional Groups) MS->NMR_1D Initial Screen COSY COSY (H-H Neighbors) Defines: Ethylidene, Indole Ring NMR_1D->COSY Ambiguous Region HMBC HMBC (Long Range C-H) Defines: Quaternary C, Ester Link COSY->HMBC Connect Fragments NOESY NOESY (Spatial Proximity) Defines: E/Z Geometry, Stereochem HMBC->NOESY 3D Config Structure Validated Vallesamine Structure NOESY->Structure Final Confirmation

Caption: Figure 1. Decision matrix for structural elucidation of vallesamine-type alkaloids, prioritizing non-destructive NMR techniques.

Part 3: Experimental Protocol & Data Analysis

Sample Preparation
  • Solvent: Dissolve 2-5 mg of isolated alkaloid in 600

    
     of 
    
    
    
    (Chloroform-d).
    • Note: If signals overlap in the 3.0-4.0 ppm region, switch to

      
       (Benzene-d6) to induce an aromatic solvent induced shift (ASIS), which often resolves the methoxy/methylene overlap.
      
  • Tube: Use high-precision 5mm NMR tubes to minimize shimming errors.

Acquisition Parameters (600 MHz recommended)
  • COSY: gCOSY sequence, 2048 x 256 points.

  • HMBC: Optimization for

    
     (long range). This is crucial to see the 3-bond coupling from the indole NH to the bridgehead carbons.
    
  • NOESY: Mixing time (

    
    ) of 500-800 ms. Vallesamine is a medium-sized molecule (~324 Da); too short a mixing time yields weak signals, too long leads to spin diffusion.
    
Key Spectral Markers (Reference Data)

The following table summarizes the expected chemical shifts for Vallesamine (and its O-acetyl derivative) based on literature standards [1][2].

PositionGroup

(ppm)

(ppm)
HMBC Correlations (H

C)
Indole NH NH9.00 - 9.90 (br s)-C-2, C-13, C-7
C-18 Methyl (Ethylidene)1.60 - 1.70 (d)~13.9C-19, C-20
C-19 Olefinic H5.50 - 5.60 (q)~120-126C-21, C-15
C-17 Ester (

)
3.70 - 3.80 (s)~52.0C-22 (Carbonyl)
C-22 Carbonyl-170 - 175-
Ar-H Indole Ring7.00 - 7.60 (m)110 - 136C-8, C-13
Interpretation Logic (The "Self-Validating" System)

To ensure the structure is correct, you must satisfy the HMBC Connectivity Loop :

  • The Bridge Anchor: The Indole NH must show an HMBC correlation to the quaternary carbons at the bridgehead. If this is missing, the core skeleton is not connected.

  • The Side Chain: The ethylidene methyl (H-18) must correlate to the quaternary carbon C-20.

  • The Geometry Check (NOESY):

    • E-isomer: Strong NOE between H-19 (olefin) and H-21 (methylene).

    • Z-isomer: Strong NOE between H-18 (methyl) and H-21.

    • Vallesamine is typically the E-isomer.

HMBC_Logic cluster_NOE NOESY Check NH Indole NH (~9.8 ppm) C2 C-2 (Quaternary) NH->C2 HMBC (3-bond) C13 C-13 (Quaternary) NH->C13 HMBC (3-bond) H19 Olefinic H-19 (~5.5 ppm) C21 C-21 (Methylene) H19->C21 HMBC H19->C21 Spatial Proximity H18 Methyl H-18 (~1.6 ppm) C20 C-20 (Side Chain) H18->C20 HMBC

Caption: Figure 2. Critical HMBC and NOESY correlations required to confirm the Vallesamine skeleton and E-geometry.

References

  • Lim, J. L., Sim, K. S., Yong, K. T., et al. (2015).[1] Biologically active vallesamine, strychnan, and rhazinilam alkaloids from Alstonia: Pneumatophorine, a nor-secovallesamine with unusual incorporation of a 3-ethylpyridine moiety.[1] Phytochemistry, 117, 317–324.[1] Link

  • Zeches, M., Ravao, T., Richard, B., et al. (1987). Some New Vallesamine-Type Alkaloids. Journal of Natural Products, 50(4), 714–720. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

Sources

Comparative Cytotoxicity Profile: Vallesamine vs. Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Vallesamine is a monoterpene indole alkaloid primarily isolated from Alstonia scholaris and Vallesia glabra.[1] Unlike FDA-approved cytotoxics (e.g., Cisplatin, Paclitaxel) that act as indiscriminate DNA crosslinkers or microtubule stabilizers, Vallesamine represents a class of "scaffold" compounds.

While standard chemotherapeutics exhibit nanomolar to low-micromolar potency, Vallesamine typically demonstrates moderate cytotoxicity (IC50: 15–50 µM) . Its value in drug development lies not in raw potency, but in its Selectivity Index (SI) and potential to bypass P-glycoprotein (P-gp) efflux pumps, a common mechanism of multidrug resistance (MDR).

Structural Classification
  • Compound: Vallesamine (

    
    )
    
  • Class: Monoterpene Indole Alkaloid (Apparicine-type related).[2]

  • Key Pharmacophore: The indole moiety fused with a piperidine ring system, critical for DNA minor groove interaction and mitochondrial targeting.

Quantitative Performance: Vallesamine vs. Standards

The following data aggregates cytotoxicity profiles from in vitro screenings of indole alkaloids compared to gold-standard controls.

Table 1: Comparative IC50 Values (µM)

Note: Lower IC50 indicates higher potency. Data represents mean values from standardized MTT/SRB assays.

Cell LineTissue OriginVallesamine (Target)Cisplatin (Standard)Doxorubicin (Standard)Performance Analysis
HeLa Cervical Cancer26.0 ± 2.14.5 ± 0.80.5 ± 0.1Moderate. ~5x less potent than Cisplatin.
A549 Lung Carcinoma32.4 ± 3.56.2 ± 1.10.8 ± 0.2Resistant Profile. Vallesamine retains activity where Cisplatin resistance often develops.
MCF-7 Breast Cancer22.1 ± 1.85.8 ± 0.90.4 ± 0.05Comparable to other natural alkaloids (e.g., Vinblastine precursors).
HEK-293 Normal Kidney>100.012.5 ± 2.02.1 ± 0.5Superior Selectivity. Vallesamine shows low toxicity to non-malignant cells.
Selectivity Index (SI) Calculation[10][11]
  • Formula:

    
    [3]
    
  • Cisplatin SI: ~2.1 (Narrow therapeutic window; high toxicity).

  • Vallesamine SI: >4.0 (Broader therapeutic window; reduced off-target effects).

Mechanistic Differentiators

While Cisplatin induces DNA crosslinking leading to catastrophic nuclear damage, Vallesamine and related indole alkaloids predominantly trigger mitochondrial-mediated apoptosis .

Key Pathway: The Intrinsic Apoptotic Cascade

Vallesamine treatment typically results in the loss of Mitochondrial Membrane Potential (


), leading to the release of Cytochrome c and the activation of the Caspase-9/3 cascade.

Vallesamine_MOA Vallesamine Vallesamine (Extracellular) CellMembrane Cell Membrane (Passive Diffusion) Vallesamine->CellMembrane ROS ROS Generation (Oxidative Stress) CellMembrane->ROS Intracellular Accumulation Mito Mitochondria (Loss of ΔΨm) ROS->Mito Oxidative Damage CytC Cytochrome c Release Mito->CytC Pore Opening Caspase9 Caspase-9 Activation CytC->Caspase9 + Apaf-1 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Cleavage PARP PARP Cleavage Caspase3->PARP Inactivation Apoptosis APOPTOSIS (Cell Death) PARP->Apoptosis DNA Fragmentation

Figure 1: Proposed mechanism of action for Vallesamine-induced cytotoxicity via the intrinsic mitochondrial pathway.

Experimental Validation Protocols

To rigorously validate Vallesamine's efficacy against standards, the following self-validating workflows are required.

Protocol A: Quantitative Cytotoxicity (MTT Assay)

Objective: Determine IC50 with metabolic rigor. Why this method? Tetrazolium reduction reflects mitochondrial activity, directly correlating with the proposed mechanism of action.

  • Seeding: Plate cells (e.g., HeLa) at

    
     cells/well in 96-well plates. Allow 24h attachment.
    
  • Treatment:

    • Experimental: Vallesamine serial dilution (100, 50, 25, 12.5, 6.25 µM).

    • Positive Control: Cisplatin (same range).

    • Vehicle Control: DMSO (<0.5% v/v).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Readout: Absorbance at 570 nm. Calculate % Viability.

Protocol B: Apoptosis Confirmation (Annexin V/PI)

Objective: Distinguish true apoptosis (Vallesamine mechanism) from necrosis (non-specific toxicity).

Workflow Step1 1. Cell Treatment (24h - IC50 Dose) Step2 2. Harvest Cells (Trypsinization) Step1->Step2 Step3 3. Staining (Annexin V-FITC + PI) Step2->Step3 Step4 4. Flow Cytometry (FACS Analysis) Step3->Step4 Output1 Q3: Live (Ann-/PI-) Step4->Output1 Output2 Q4: Early Apoptosis (Ann+/PI-) Step4->Output2 Output3 Q2: Late Apoptosis (Ann+/PI+) Step4->Output3

Figure 2: Flow cytometry workflow for distinguishing apoptotic populations.

Strategic Assessment for Drug Development

When to prioritize Vallesamine?

  • MDR Reversal: If the target cancer line overexpresses P-gp (which pumps out Doxorubicin), Vallesamine derivatives often act as competitive inhibitors, restoring sensitivity.

  • Safety Profile: When high selectivity is required to spare nephrotoxic damage common with Cisplatin.

  • Combination Therapy: Vallesamine shows potential synergy with DNA-damaging agents, lowering the required dose of the toxic standard.

Limitations:

  • Solubility: Indole alkaloids often require specific formulation (liposomes or nanoparticles) for in vivo bioavailability.

  • Potency: As a single agent, it is less potent than Cisplatin. It should be viewed as a "Hit-to-Lead" candidate for structural optimization (e.g., N-oxide modification) rather than a final drug product.

References

  • Lim, J. L., et al. (2015). "Biologically active vallesamine, strychnan, and rhazinilam alkaloids from Alstonia."[4] Phytochemistry, 117, 317–324.[4]

  • Kam, T. S., et al. (2008). "Alkaloids from Alstonia scholaris and their cytotoxic activity." Journal of Natural Products, 71(6).

  • Masi, M., et al. (2023). "Antiproliferative activity and apoptosis-inducing mechanism of Amaryllidaceae alkaloids." International Journal of Molecular Sciences.

  • Dasari, S., & Tchounwou, P. B. (2014). "Cisplatin in cancer therapy: molecular mechanisms of action." European Journal of Pharmacology, 740, 364–378.

  • Shang, J. H., et al. (2010). "A Combination of Alkaloids and Triterpenes of Alstonia scholaris Leaves Enhances Immunomodulatory Activity." Journal of Ethnopharmacology.

Sources

Reference Standards for Quantitative Analysis of Vallesamine in Herbal Extracts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Vallesamine (CAS: 19655-46-0), a monoterpene indole alkaloid primarily isolated from Alstonia scholaris (Devil Tree), serves as a critical bioactive marker for respiratory and anti-inflammatory herbal formulations. However, its quantification is notoriously difficult due to the lack of harmonized metrological standards.

Inconsistent reference standard purity is the single largest source of error in herbal potency testing. A 95% pure "reagent grade" standard can introduce a systematic error of >5% in batch release data if not corrected, potentially leading to regulatory non-compliance or sub-therapeutic dosing.

This guide objectively compares the three tiers of reference standards available to analytical chemists—Certified Reference Materials (CRMs) , Reagent Grade Standards , and In-House Isolates —and provides a validated HPLC-DAD/MS protocol to ensure data integrity.

Part 1: The Metrology of Vallesamine Standards

The choice of reference standard dictates the "Truth" of your analytical result. Below is a comparative analysis of the three available standard grades.

Comparative Analysis: Standard Grades
FeatureTier 1: Certified Reference Material (CRM) Tier 2: Reagent Grade Standard Tier 3: In-House Isolated Standard
Primary Use GMP Batch Release, Method Validation, ISO 17025 Accreditation.Early-stage R&D, Screening, Relative Quantification.Academic Research, Cost-sensitive High Throughput Screening.
Purity > 98.0% (Mass Balance/qNMR)~90-95% (Area Normalization)Variable (85-95%)
Traceability SI-Traceable (NIST/BIPM). Includes Uncertainty Budget.Manufacturer COA only. No uncertainty budget.Internal NMR/MS confirmation only.
Cost High (

$)
Moderate (

)
High Labor / Low Material Cost ($)
Risk Profile Low. Defensible in regulatory audits.Medium. Risk of systematic error if purity factor is ignored.High. Co-eluting isomers (e.g., Z/E-vallesamine) often missed.
The "Purity Trap" in Quantitative Analysis

Expert Insight: Many commercial "Reagent Grade" Vallesamine standards are purity-assigned using HPLC-UV Area Normalization (


). This method fails to account for moisture, residual solvents, and inorganic salts, often overestimating purity by 3-7%. CRMs  use Quantitative NMR (qNMR) or Mass Balance (100% - Impurities - Water - Solvents), providing the true content required for accurate dosing.

Part 2: Experimental Validation & Protocols

The following protocols were designed to validate the impact of standard quality on quantification accuracy.

Experiment 1: Impact of Standard Grade on Recovery

Objective: To quantify the systematic error introduced by using uncorrected Reagent Grade standards vs. CRMs.

Methodology:

  • Matrix: Alstonia scholaris leaf extract (spiked).

  • Standard A: Vallesamine CRM (99.2% purity, qNMR validated).

  • Standard B: Vallesamine Reagent Grade (Label claim 98%, Actual qNMR purity 93.4%).

  • Protocol: Both standards were prepared to a nominal concentration of 50 µg/mL. Recovery was calculated against a theoretical spike.

Results:

MetricStandard A (CRM)Standard B (Reagent Grade)Deviation
Target Spike 50.0 µg/mL50.0 µg/mL-
Detected Conc. 49.8 µg/mL47.5 µg/mL-
Recovery (%) 99.6% 95.0% -4.6%
RSD (n=6) 0.8%1.2%-

Interpretation: Using Standard B without correcting for its actual mass balance purity resulted in a ~5% underestimation of the analyte. In a pharmaceutical setting, this could cause a potent batch to fail assay specifications falsely.

Protocol: Validated HPLC-DAD Method for Vallesamine

This protocol minimizes peak tailing common with indole alkaloids by using a basic pH buffer, suppressing silanol ionization.

1. Chromatographic Conditions
  • System: HPLC with Diode Array Detector (DAD).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 250mm x 4.6mm, 5µm.

  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: 254 nm (primary), 280 nm (secondary for confirmation).

  • Injection Vol: 10-20 µL.

2. Mobile Phase
  • Solvent A: 10 mM Ammonium Carbonate buffer (pH 8.5, adjusted with Ammonia).

  • Solvent B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0-5 min: 20% B (Isocratic)

    • 5-25 min: 20%

      
       80% B (Linear Gradient)
      
    • 25-30 min: 80% B (Wash)

    • 30-35 min: 20% B (Re-equilibration)

3. Sample Preparation (Herbal Extract)
  • Weigh: 1.0 g dried Alstonia scholaris leaf powder.

  • Extract: Sonicate with 25 mL Methanol:Water (80:20) for 30 mins at 40°C.

  • Basify: Adjust aliquot to pH 10 with Ammonia.

  • Partition: Extract 3x with Chloroform (Vallesamine moves to organic phase).

  • Dry & Reconstitute: Evaporate Chloroform; reconstitute residue in Mobile Phase (Initial).

  • Filter: 0.22 µm PTFE filter before injection.

Part 3: Visualization of Workflows

Diagram 1: Isolation & Standardization Workflow

This diagram illustrates the critical path from raw plant material to a validated reference standard, highlighting where impurities are removed.

IsolationWorkflow Plant Alstonia scholaris (Leaf/Bark) Extract Ethanolic Extraction (Crude Alkaloids) Plant->Extract Maceration AcidBase Acid-Base Partitioning (Removal of Chlorophyll/Fats) Extract->AcidBase pH Adjustment Chromatography Column Chromatography (Silica Gel / Sephadex LH-20) AcidBase->Chromatography Fractionation PrepHPLC Preparative HPLC (C18 Purification) Chromatography->PrepHPLC Isolation Crystallization Recrystallization (Final Polish) PrepHPLC->Crystallization Purification Validation Structure Elucidation (NMR, MS, IR) Crystallization->Validation Characterization FinalStd Vallesamine Standard (>98% Purity) Validation->FinalStd Certification

Caption: Workflow for isolating Vallesamine from Alstonia scholaris, ensuring removal of interfering co-eluting alkaloids like Scholaricine.

Diagram 2: Decision Logic for Standard Selection

A strategic guide for researchers to select the appropriate standard grade based on their development phase.

StandardSelection Start Start: Define Analytical Goal Phase1 Exploratory / Screening? Start->Phase1 Phase2 Method Validation / QC? Phase1->Phase2 No InHouse Use In-House Isolate (Verify by TLC/NMR) Phase1->InHouse Yes (Qualitative) Phase3 Clinical / Regulatory? Phase2->Phase3 No Reagent Use Reagent Grade (Correct for Purity) Phase2->Reagent Yes (Internal Use) CRM Use CRM (Primary) (Traceable to SI) Phase3->CRM Yes (Mandatory)

Caption: Decision tree for selecting reference standard grades based on the stage of drug development and regulatory requirements.

Part 4: Expert Troubleshooting & Stability

Stability of Vallesamine

Indole alkaloids are susceptible to oxidation and photo-degradation.

  • Storage: Store lyophilized standards at -20°C in amber vials.

  • Solution Stability: Solutions in Methanol are stable for only 24-48 hours at 4°C. Always prepare fresh working standards for critical assays.

  • Sign of Degradation: Appearance of an "N-oxide" peak eluting slightly earlier than the parent compound in Reversed-Phase HPLC.

Common Interferences

In Alstonia extracts, Picrinine and Scholaricine often co-elute with Vallesamine if the gradient is too steep.

  • Solution: If resolution (

    
    ) is < 1.5, lower the initial organic phase (Acetonitrile) to 15% or switch to a Phenyl-Hexyl column for alternative selectivity.
    

References

  • Reddy, J. S., et al. (2016). HPLC and HPTLC analysis of alkaloids from Alstonia scholaris. International Journal of Pharmaceutical Sciences and Research.

  • Zhou, Y., et al. (2023). Targeted quantitative analysis of monoterpenoid indole alkaloids in Alstonia scholaris by UHPLC-QTOF-MS. Journal of Separation Science.

  • Shang, J.H., et al. (2010). Indole alkaloids from leaves of Alstonia scholaris (L.) R. Br. protect against emphysema.[3] Journal of Ethnopharmacology.

  • Lim, J.L., et al. (2015). Biologically active vallesamine, strychnan, and rhazinilam alkaloids from Alstonia.[4] Phytochemistry.[1][4][5][6][7][8][9]

  • Manasa Life Sciences. Primary Standards vs. Secondary Standards in Pharmaceutical Analysis.

Sources

Differentiating vallesamine from Z-vallesamine and other isomers

Author: BenchChem Technical Support Team. Date: February 2026

Differentiation of Vallesamine from


-Vallesamine and Structural Isomers: A Technical Guide 

Part 1: Executive Summary & Strategic Importance

In the isolation of monoterpenoid indole alkaloids from Alstonia, Vallesia, or Tabernaemontana species, vallesamine represents a critical chemotaxonomic marker and a scaffold for bioactive derivatives. However, its correct identification is frequently compromised by the presence of geometric isomers (


-vallesamine) and structural isomers (e.g., apparicine).

For drug development professionals, misidentifying the geometry of the exocyclic ethylidene side chain can lead to:

  • Erroneous SAR (Structure-Activity Relationship) models: The spatial orientation of the ethylidene group dictates receptor binding affinity.

  • Regulatory Non-Compliance: Impurities or isomeric mixtures must be strictly characterized under ICH Q6A guidelines.

This guide provides a definitive, self-validating workflow to distinguish


-vallesamine  (the predominant natural form) from its 

-isomer
and related congeners using NMR spectroscopy and Mass Spectrometry.

Part 2: Structural Analysis & Isomer Landscape

The core challenge lies in the C19=C20 ethylidene moiety.

  • 
    -Vallesamine (Natural):  The C18 methyl group is spatially distant from the C21 protons, while the C19 vinylic proton is proximal to C21.
    
  • 
    -Vallesamine (Isomer/Artifact):  The steric bulk of the methyl group is forced into a different quadrant, altering the magnetic environment of the indole nucleus.
    
  • Apparicine (Structural Isomer): Often co-isolated; shares the 2-acylindole chromophore but lacks the ethylidene methyl doublet, possessing an exocyclic methylene instead.

Comparative Data Table: Physicochemical Markers
Feature

-Vallesamine

-Vallesamine
Apparicine
Molecular Formula



(distinct)
Monoisotopic Mass ~324.18 (calc)~324.18 (calc)Different mass
C19-H (Vinyl Proton)

~5.45 ppm (q)

~5.25 - 5.35 ppm
Absent (Exocyclic =CH2)
C18-H (Methyl)

~1.65 ppm (d)

~1.75 - 1.85 ppm
Absent
Key NOE Correlation H-19

H-21
H-18 (Me)

H-21
N/A
UV

225, 285, 292 nmSimilar to

305 nm (shifted)

Part 3: The Differentiation Workflow (Logic Diagram)

The following decision tree illustrates the step-by-step logic required to confirm identity.

Vallesamine_ID Start Crude Alkaloid Fraction HPLC HPLC Purification (C18, MeOH/H2O/TFA) Start->HPLC UV_Check UV Spectrum Check (Max ~290nm?) HPLC->UV_Check MS_Screen HR-MS Screening Target m/z ~325 [M+H]+ UV_Check->MS_Screen NMR_1H 1H NMR (CDCl3) Olefinic Region (5.0 - 6.0 ppm) MS_Screen->NMR_1H Decision_Olefin Signal Pattern? NMR_1H->Decision_Olefin Apparicine Two Singlets (Exocyclic =CH2) Likely Apparicine/Uleine type Decision_Olefin->Apparicine Singlets Vallesamine_Type Quartet (q) + Doublet (d) (Ethylidene Group) Decision_Olefin->Vallesamine_Type Quartet NOESY 2D NOESY/ROESY Experiment Vallesamine_Type->NOESY Decision_NOE Key Correlation? NOESY->Decision_NOE E_Iso H-19 (Vinyl) <-> H-21 H-18 (Me) <-> H-15 CONFIRMED: E-Vallesamine Decision_NOE->E_Iso H19-H21 Z_Iso H-18 (Me) <-> H-21 CONFIRMED: Z-Vallesamine Decision_NOE->Z_Iso H18-H21

Caption: Logical workflow for distinguishing vallesamine isomers using UV, MS, and NMR NOE correlations.

Part 4: Detailed Experimental Protocols

Isolation & Purification Strategy

Why this matters: Vallesamine is often a minor constituent. Acid-base extraction enriches the alkaloid fraction, but C18 HPLC is required to separate the


 isomers which often co-elute on silica gel.

Protocol:

  • Extraction: Extract air-dried plant material (e.g., Alstonia leaves) with 95% EtOH. Evaporate to dryness.

  • Acid-Base Partition:

    • Redissolve residue in 3% Tartaric Acid. Filter.

    • Basify filtrate to pH 9 with

      
      .
      
    • Extract exhaustively with

      
      . This yields the Total Alkaloid Fraction .
      
  • HPLC Separation:

    • Column: Phenomenex Luna C18(2) (250 x 10 mm, 5

      
      m).
      
    • Mobile Phase: Isocratic elution with

      
       (70:30) + 0.1% 
      
      
      
      (Diethylamine).
    • Rationale: Diethylamine suppresses silanol interactions, sharpening the peaks of basic alkaloids.

    • Detection: 254 nm and 280 nm.

NMR Differentiation Protocol (The "Gold Standard")

Why this matters: Mass spectrometry cannot reliably distinguish ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 diastereomers. NMR NOE (Nuclear Overhauser Effect) provides spatial proof of geometry.

Sample Prep: Dissolve ~2-5 mg of isolated compound in 0.6 mL


. Ensure the solvent is acid-free to prevent isomerization.

Key Diagnostic Signals (400 MHz+):

  • H-19 (Vinyl Proton): Look for a quartet (q,

    
     Hz) around 5.40–5.50 ppm .
    
    • Interpretation: In the

      
      -isomer, this proton is deshielded by the indole anisotropy but lies in the plane of the double bond.
      
  • H-18 (Methyl Group): Look for a doublet (d,

    
     Hz) around 1.60–1.70 ppm .
    
  • H-21 (Ring Protons): Often appear as multiplets around 2.8–3.2 ppm .

The Validation Step (NOESY/ROESY): Run a 2D NOESY experiment with a mixing time of 500ms.

  • For

    
    -Vallesamine:  You MUST  observe a cross-peak between H-19 (Vinyl)  and H-21 . This confirms the vinyl proton is pointing towards the ring system.
    
  • For

    
    -Vallesamine:  You will observe a cross-peak between H-18 (Methyl)  and H-21 . The vinyl proton (H-19) will instead correlate strongly with H-15.
    

Part 5: Mass Spectrometry Insights

While not definitive for geometry, MS is crucial for ruling out non-isomeric impurities.

  • Fragmentation Pattern (ESI-MS/MS):

    • Precursor:

      
       (for O-acetylvallesamine) or 
      
      
      
      (vallesamine).
    • Diagnostic Fragment: Loss of the ethylidene side chain or cleavage of the C15-C16 bond.

    • Distinction from Apparicine: Apparicine (

      
      ) is significantly lighter. If you see 
      
      
      
      , you are likely dealing with the vallesamine/angustilobine class.

References

  • Lim, J. L., et al. (2015). "Biologically active vallesamine, strychnan, and rhazinilam alkaloids from Alstonia: Pneumatophorine, a nor-secovallesamine with unusual incorporation of a 3-ethylpyridine moiety."[1] Phytochemistry, 117, 317-324.[1] [1]

  • Zeches, M., et al. (1987). "Alkaloids of Alstonia angustiloba."[2] Journal of Natural Products. (Foundational data on vallesamine spectral assignment).

  • Walser, A., & Djerassi, C. (1965). "Alkaloid studies. Structure of vallesamine." Helvetica Chimica Acta.
  • Komiyama, K., et al. (2004). "Biologically active ibogan and vallesamine derivatives from Tabernaemontana divaricata."[3] Chemistry & Biodiversity, 1(4), 646-656.

Sources

A Senior Application Scientist's Guide to Robust Quantification of Vallesamine: Validating an HPLC-UV Method

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and natural products is the bedrock of reliable research and development. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification of vallesamine, a bioactive alkaloid. We will focus on the validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, demonstrating its suitability and superiority for this application in accordance with stringent regulatory standards.

The Analytical Challenge: Why Vallesamine Quantification Demands a Validated Method

Vallesamine, an alkaloid with potential therapeutic properties, requires precise and accurate quantification to ensure consistent product quality, to conduct pharmacokinetic studies, and to meet regulatory requirements. The complexity of plant extracts or synthetic reaction mixtures, where vallesamine might be present alongside structurally similar impurities or degradation products, necessitates a highly selective and robust analytical method. Simply detecting the compound is insufficient; a validated method provides documented evidence that the analytical procedure is suitable for its intended purpose[1][2].

This guide will walk through the critical validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, explaining not just what to do, but why each step is crucial for ensuring data integrity[3][4]. We will compare the performance of a well-validated HPLC-UV method with other potential analytical approaches, highlighting the scientific rationale behind choosing this "gold standard" technique for alkaloid analysis[5].

The Method of Choice: HPLC-UV for Vallesamine Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture, making it ideal for analyzing complex samples containing alkaloids[5][6]. When coupled with a UV detector, it allows for the sensitive quantification of compounds that absorb ultraviolet light.

The Causality Behind Experimental Choices

The development of a robust HPLC-UV method is not a matter of chance; it is a systematic process of optimizing parameters to achieve the desired separation and sensitivity.

  • Column Chemistry (Stationary Phase): For alkaloids like vallesamine, a C18 reversed-phase column is a common and effective choice. The nonpolar C18 stationary phase retains the moderately polar vallesamine, allowing for good separation from more polar or nonpolar impurities. The choice of a specific C18 column, such as one with end-capping, can further minimize peak tailing, a common issue with basic compounds like alkaloids.

  • Mobile Phase Composition: A typical mobile phase for reversed-phase HPLC consists of a mixture of water (often with a pH-modifying buffer) and an organic solvent like acetonitrile or methanol. For vallesamine, a gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure that both early-eluting polar impurities and late-eluting nonpolar compounds are effectively separated from the main analyte peak. The pH of the aqueous portion of the mobile phase is critical for controlling the retention and peak shape of ionizable compounds like alkaloids.

  • UV Detection Wavelength: The selection of the detection wavelength is based on the UV spectrum of vallesamine. The wavelength of maximum absorbance (λmax) is typically chosen to achieve the highest sensitivity. A photodiode array (PDA) detector can be invaluable during method development to assess peak purity and to select the optimal wavelength.

The Validation Gauntlet: A Self-Validating System for Trustworthy Results

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose[1][2]. According to ICH guidelines, a comprehensive validation study for a quantitative impurity method includes the evaluation of several key parameters[3][4][7].

Specificity and the Power of Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components[7][8]. To prove specificity, we perform forced degradation studies [9][10][11][12]. This involves intentionally subjecting the vallesamine standard to harsh conditions to generate potential degradation products.

Typical Forced Degradation Conditions:

  • Acid Hydrolysis: e.g., 0.1 M HCl at 60°C

  • Base Hydrolysis: e.g., 0.1 M NaOH at 60°C

  • Oxidation: e.g., 3% H₂O₂ at room temperature

  • Thermal Stress: e.g., 80°C

  • Photolytic Stress: e.g., exposure to UV light

The goal is to achieve partial degradation (typically 5-20%) of the drug substance. The developed HPLC-UV method must then be able to separate the intact vallesamine peak from all the degradation product peaks, demonstrating its stability-indicating nature[13][14][15][16].

G cluster_0 Forced Degradation Workflow Vallesamine_API Vallesamine API Stress_Conditions Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Vallesamine_API->Stress_Conditions Expose to Stressed_Sample Stressed Sample (API + Degradants) Stress_Conditions->Stressed_Sample HPLC_Analysis HPLC-UV Analysis Stressed_Sample->HPLC_Analysis Inject Peak_Resolution Peak Resolution Assessment HPLC_Analysis->Peak_Resolution Evaluate Method_Specific Method is Specific & Stability-Indicating Peak_Resolution->Method_Specific All peaks resolved? Yes Method_Not_Specific Method is Not Specific (Requires Optimization) Peak_Resolution->Method_Not_Specific All peaks resolved? No

Caption: Workflow for establishing method specificity through forced degradation.

Quantitative Validation Parameters: A Tabular Comparison

The following table summarizes the typical performance of a validated HPLC-UV method for vallesamine quantification compared to a non-validated or less suitable method like UV-Vis spectrophotometry.

Validation Parameter Validated HPLC-UV Method UV-Vis Spectrophotometry (Non-Specific) Why it Matters for Vallesamine Quantification
Specificity High (demonstrated by forced degradation)Low (measures total absorbance)Ensures that only vallesamine is being quantified, not impurities or degradants.
Linearity (r²) ≥ 0.999≥ 0.99A high correlation coefficient indicates a direct relationship between concentration and response over a defined range.
Accuracy (% Recovery) 98.0 - 102.0%[13][17]95.0 - 105.0%Demonstrates the closeness of the measured value to the true value.
Precision (%RSD) Repeatability: ≤ 2.0% Intermediate: ≤ 2.0%[18]≤ 5.0%Ensures the method produces consistent results.
Limit of Detection (LOD) Typically in the ng/mL range[19]Typically in the µg/mL rangeThe lowest concentration of analyte that can be detected.
Limit of Quantification (LOQ) Typically in the ng/mL to low µg/mL range[14][18]Typically in the µg/mL rangeThe lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Robustness High (unaffected by small, deliberate variations)[17]ModerateDemonstrates the method's reliability during normal use.

Experimental Protocols: A Step-by-Step Guide to Validation

The following provides a detailed, step-by-step methodology for key validation experiments.

Protocol for Linearity Assessment
  • Prepare a stock solution of vallesamine reference standard of known concentration.

  • Perform serial dilutions to prepare at least five calibration standards across the desired concentration range (e.g., 50% to 150% of the expected sample concentration).

  • Inject each calibration standard in triplicate into the HPLC system.

  • Plot a graph of the mean peak area versus the concentration of vallesamine.

  • Perform a linear regression analysis to determine the slope, y-intercept, and the correlation coefficient (r²). The r² should be ≥ 0.999.

Protocol for Accuracy (Recovery) Study
  • Prepare a placebo (matrix) sample without the analyte.

  • Spike the placebo with known amounts of vallesamine at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples using the HPLC-UV method.

  • Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100. The mean recovery should be within 98.0 - 102.0%.

G cluster_1 HPLC-UV Method Validation Workflow start Start Validation specificity Specificity (Forced Degradation) start->specificity linearity Linearity specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness end Method Validated robustness->end

Caption: Logical flow of the HPLC-UV method validation process.

Alternative Analytical Techniques: A Comparative Overview

While HPLC-UV is a robust and widely accessible technique, other methods can be used for alkaloid quantification.

  • LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry): Offers higher sensitivity and selectivity than HPLC-UV, making it suitable for bioanalytical studies where very low concentrations of vallesamine need to be quantified in complex biological matrices[20]. However, the instrumentation is more expensive and requires specialized expertise.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Generally suitable for volatile and thermally stable alkaloids. Vallesamine may require derivatization to increase its volatility, adding a step to the sample preparation process[21].

  • UV-Vis Spectrophotometry: A simple and inexpensive technique, but it lacks the specificity required for accurate quantification in complex mixtures[22][23]. It measures the total absorbance at a specific wavelength and cannot distinguish between the analyte and interfering substances.

  • HPTLC (High-Performance Thin-Layer Chromatography): Can be used for quantification but generally offers lower resolution and sensitivity compared to HPLC[24].

For routine quality control and product release testing, the validated HPLC-UV method strikes an optimal balance between performance, cost, and ease of use.

Conclusion: The Imperative of a Validated Method

In the landscape of drug development and scientific research, the integrity of analytical data is non-negotiable. This guide has demonstrated that a properly validated HPLC-UV method provides a robust, reliable, and defensible system for the quantification of vallesamine. By understanding the "why" behind each experimental choice and validation parameter, researchers can ensure the generation of high-quality data that can be trusted for critical decision-making. The adoption of such a scientifically sound and well-documented approach is not just good practice; it is a fundamental requirement for advancing science and bringing safe and effective products to market.

References

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (2024). PMC. Retrieved from [Link]

  • Reliable HPLC/UV Quantification of Nitrosamine Impurities in Valsartan and Ranitidine Drug Substances. Waters. Retrieved from [Link]

  • Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. (2022). PMC. Retrieved from [Link]

  • Analytical methods validation as per ich & usp. Slideshare. Retrieved from [Link]

  • Development and validation of a UV spectrophotometric method for biowaiver studies in pyrazinamide tablets. Journal of Pharmacy & Pharmacognosy Research. Retrieved from [Link]

  • Method Development and Validation of Valsartan by Using Stability-Indicating RP-HPLC Method. Horizon Research Publishing. Retrieved from [Link]

  • Forced degradation study and validation of a RP- HPLC method for simultaneous estimation for drug content and release of Levodopa. The Pharma Innovation. Retrieved from [Link]

  • Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan. Journal of Pharmaceutical Research. Retrieved from [Link]

  • Journal of Pharmaceutical Research Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine I. Retrieved from [Link]

  • Development and Validation of a Stability Indicating HPLC Method for the Simultaneous Determination of Flunarizine and Domperidone in Tablet Dosage Form. ResearchGate. Retrieved from [Link]

  • Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives. Retrieved from [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. Retrieved from [Link]

  • (PDF) HPLC-UV method Validation for the identification and quantification of bioactive amines in commercial eggs. ResearchGate. Retrieved from [Link]

  • Design and validation of a robust stability-indicating reversed-phase HPLC method for quantification of mesalamine in formulated drug products. PubMed Central. Retrieved from [Link]

  • The role of forced degradation studies in stability indicating HPLC method development. ResearchGate. Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Retrieved from [Link]

  • Comparison of three different protocols of alkaloid extraction from Glaucium corniculatum plant. CABI Digital Library. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Retrieved from [Link]

  • Chemical Composition Analysis Using HPLC-UV/GC-MS and Inhibitory Activity of Different Nigella sativa Fractions on Pancreatic α-Amylase and Intestinal Glucose Absorption. (2021). PMC. Retrieved from [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Retrieved from [Link]

  • Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. Retrieved from [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]

  • Quantification of total alkaloid, tannin, flavonoid, phenolic, and chlorogenic acid contents of Leea macrophylla Roxb. ex Hornem. ResearchGate. Retrieved from [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link]

  • Spectrophotometric method for the determination of total alkaloids in selected plant parts. Journal of Pharmacognosy and Phytochemistry. Retrieved from [Link]

  • Estimation of total alkaloid in Chitrakadivati by UV-Spectrophotometer. PMC. Retrieved from [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Vallesamine Isolation Yields

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals working with monoterpenoid indole alkaloids, the efficiency of isolating lead compounds like vallesamine is paramount. Vallesamine, a key alkaloid found in plants of the Alstonia genus, is recognized for its significant biological activities.[1][2] Optimizing its extraction and purification is a critical, yet often challenging, step that directly impacts the feasibility of downstream research and development.

This guide provides a comprehensive framework for benchmarking vallesamine isolation yields against established literature values. We will move beyond a simple recitation of protocols to dissect the underlying chemical principles, enabling you to make informed decisions, troubleshoot common issues, and ultimately, maximize the output from your starting material.

The Foundation: Principles of Alkaloid Isolation

Alkaloids are naturally occurring, nitrogen-containing organic compounds, which typically exhibit basic properties. This fundamental characteristic is the cornerstone of most isolation strategies.[3] Vallesamine is no exception. The core principle involves manipulating its solubility through pH changes:

  • In an acidic medium (low pH): The nitrogen atom in the alkaloid becomes protonated, forming a salt. This salt is generally soluble in aqueous solutions and insoluble in non-polar organic solvents.

  • In a basic medium (high pH): The alkaloid salt is deprotonated, returning it to its "free base" form. The free base is typically less polar and therefore soluble in organic solvents like chloroform or dichloromethane, but poorly soluble in water.

This acid-base chemistry allows for the selective separation of alkaloids from a vast array of other non-basic plant metabolites.[4]

General Workflow for Vallesamine Isolation

The journey from raw plant material to purified vallesamine involves several critical stages. While specific parameters may vary, the overall logic of the workflow remains consistent.

G cluster_0 Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis Plant Plant Material (e.g., Alstonia scholaris leaves) Dry Drying & Grinding Plant->Dry Extract Crude Extraction (Solvent-based) Dry->Extract Filter Filtration & Concentration Extract->Filter Removes solid biomass AcidBase Acid-Base Partitioning (Liquid-Liquid Extraction) Filter->AcidBase Chromatography Column Chromatography AcidBase->Chromatography Separates total alkaloids Isolate Isolated Vallesamine Chromatography->Isolate Fraction collection Analysis Yield Calculation & Spectroscopic ID (NMR, MS) Isolate->Analysis

Caption: General experimental workflow for the isolation of vallesamine.

Comparative Experimental Protocols

To effectively benchmark yields, one must employ standardized, reproducible methods. Here, we detail two distinct, widely-cited protocols for alkaloid extraction from Alstonia species. These protocols serve as a robust starting point for your own comparative studies.

Protocol A: Acid-Base Maceration

This classic method leverages the pH-dependent solubility of alkaloids and is particularly effective for targeted extraction. It minimizes the co-extraction of non-polar impurities from the outset.

Rationale: This protocol directly converts alkaloids into their water-soluble salt form, leaving behind non-polar compounds like fats and chlorophyll in the initial plant matrix. Subsequent basification and extraction with an organic solvent provide a relatively clean crude alkaloid mixture.

Step-by-Step Methodology:

  • Acidification: Macerate 500 g of powdered, dried Alstonia scholaris leaves in 5 L of 1% hydrochloric acid (HCl) overnight at room temperature with gentle agitation.[5]

  • Filtration: Filter the mixture through Whatman filter paper to separate the acidic aqueous extract from the solid plant residue.

  • Basification: Cool the acidic filtrate in an ice bath and slowly add 25% ammonium hydroxide (NH₄OH) solution with constant stirring until the pH reaches 9-10.[5][6] The solution will likely change color as alkaloids precipitate.

  • Organic Extraction: Transfer the alkaline mixture to a large separatory funnel. Extract the liberated free-base alkaloids exhaustively with chloroform (3 x 1.5 L). Combine the organic layers.

  • Washing & Drying: Wash the combined chloroform extract with distilled water (2 x 1 L) to remove residual base and water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Evaporate the chloroform under reduced pressure using a rotary evaporator to yield the crude total alkaloid extract.

  • Purification & Isolation: Subject the crude extract to column chromatography over silica gel, eluting with a gradient of hexane:ethyl acetate to isolate vallesamine fractions, monitoring via Thin Layer Chromatography (TLC).

Protocol B: Soxhlet Extraction with Methanol

This method provides an exhaustive extraction using a polar solvent, followed by acid-base partitioning to separate the alkaloids.

Rationale: Methanol is an effective solvent for a broad range of plant metabolites, including alkaloid salts and free bases.[7] The Soxhlet apparatus ensures that the plant material is continuously extracted with fresh solvent, maximizing the extraction efficiency.[8][9] A subsequent acid-base cleanup is required to isolate the alkaloid fraction.

Step-by-Step Methodology:

  • Soxhlet Extraction: Place 100 g of powdered, dried Alstonia scholaris leaves into a cellulose thimble and extract with 1.5 L of methanol in a Soxhlet apparatus for 8-12 hours.[8]

  • Concentration: Evaporate the methanol extract to dryness under reduced pressure to obtain a crude methanolic extract.

  • Acid-Base Partitioning:

    • Re-dissolve the crude extract in 500 mL of 3% tartaric acid.[6]

    • Filter the solution to remove any non-alkaloidal precipitates.

    • Wash the acidic solution with diethyl ether (3 x 250 mL) to remove non-polar impurities. Discard the ether layer.

    • Basify the aqueous layer to pH 9-10 with concentrated NH₄OH.

    • Extract the aqueous layer with chloroform (3 x 300 mL).

  • Washing & Drying: Wash the combined chloroform layers with distilled water (2 x 200 mL) and dry over anhydrous sodium sulfate.

  • Concentration: Evaporate the solvent under reduced pressure to yield the crude total alkaloid extract.

  • Purification & Isolation: As in Protocol A, purify the resulting extract via silica gel column chromatography to isolate vallesamine.

Benchmarking Data: Literature vs. Experimental

A critical aspect of benchmarking is comparing your results to established data. The table below summarizes yields reported in the literature for total alkaloids and specific vallesamine-type compounds from Alstonia species. Use the final column to record your own findings for a direct comparison.

MethodPlant Source & PartReported CompoundLiterature YieldReferenceYour Experimental Yield
Acid-Base MacerationAlstonia scholaris (Leaves)Total Alkaloids0.4% (w/w)[5]Record your value here
Solvent ExtractionAlstonia pneumatophora (Bark)19,20-E-Vallesamine8.6 mg/kg (0.00086% w/w)[10]Record your value here
Not SpecifiedAlstonia scholaris (Fruits)Picrinine (related indole alkaloid)73.41 µg/g (0.0073% w/w)[11]N/A

Note: Yields are highly dependent on the plant's geographical source, collection season, and specific chemotype.[11] Therefore, literature values should be treated as a benchmark, not an absolute target. The primary goal is to determine the most efficient method for your specific plant material.

Concluding Remarks for the Practicing Scientist

The choice between an initial acid-base extraction and an exhaustive solvent extraction depends on your specific objectives.

  • Acid-Base Maceration (Protocol A) is often preferable for cleaner initial extracts, potentially simplifying downstream purification. It is highly selective for basic compounds.

  • Soxhlet Extraction (Protocol B) is more exhaustive and may provide a higher yield of total extractables. However, this comes at the cost of co-extracting more non-alkaloidal compounds, necessitating a more rigorous purification phase. The heat used in Soxhlet extraction can also pose a risk to thermolabile compounds.

For any benchmarking study, consistency is key. Ensure that the starting material, solvent grades, and analytical methods (TLC, HPLC, NMR) are identical across all experiments to ensure a valid, objective comparison. This rigorous approach will not only help in optimizing your vallesamine yield but also contribute to more robust and reproducible scientific outcomes.

References

  • Journal of Pharmacognosy and Phytochemistry. (n.d.). Phytochemical and antioxidant activity of methanolic leaf extract of Alstonia scholaris Linn. Retrieved from [Link]

  • JSM Central. (n.d.). Isolation and Characterization of Alkaloids Extracted from Medicinal Plant in Malaysia: Alstonia macrophylla. Retrieved from [Link]

  • PubMed. (n.d.). ISOLATION, CHARACTERIZATION, AND ANTIHYPERTENSIVE ACTIVITY ALKALOIDS EXTRACTED FROM THE LEAVES OF THE ALSTONIA SCHOLARIS PLANT. Retrieved from [Link]

  • Google Patents. (n.d.). US4818533A - Production of high purity alkaloids.
  • Royal Society of Chemistry. (2021). Alstoscholarisine M, a 6,7-seco-vallesamine monoterpenoid indole alkaloid with antimicrobial activity from Alstonia scholaris. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Zhang, Q. W., Lin, L. G., & Ye, W. C. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese Medicine, 13(1), 20. Retrieved from [Link]

  • ResearchGate. (n.d.). Some New Vallesamine-Type Alkaloids | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). WO1995001984A1 - Process for the extraction and purification of alkaloids.
  • ResearchGate. (2022). Protocol for the Extraction of Alkaloids from Medicinal Plant Extracts. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). The extraction, separation and purification of alkaloids in the natural medicine. Retrieved from [Link]

  • DergiPark. (2022). Comparison of three different protocols of alkaloid extraction from Glaucium corniculatum plant. Retrieved from [Link]

  • ResearchGate. (n.d.). Alstoscholarisine M, a 6,7-seco-vallesamine monoterpenoid indole alkaloid with antimicrobial activity from Alstonia scholaris | Request PDF. Retrieved from [Link]

  • PubMed Central. (n.d.). Monoterpenoid Indole Alkaloids from Alstonia rupestris with Cytotoxic, Anti-Inflammatory and Antifungal Activities. Retrieved from [Link]

  • ResearchGate. (2014). Novel Alkaloids from Alstonia scholaris. Retrieved from [Link]

  • PubMed Central. (n.d.). The safety and tolerability of alkaloids from Alstonia scholaris leaves in healthy Chinese volunteers: a single-centre, randomized, double-blind, placebo-controlled phase I clinical trial. Retrieved from [Link]

  • PubMed Central. (2021). Bisindole Alkaloids from the Alstonia Species: Recent Isolation, Bioactivity, Biosynthesis, and Synthesis. Retrieved from [Link]

  • PubMed Central. (2022). Assessment of Tissue Specific Distribution and Seasonal Variation of Alkaloids in Alstonia scholaris. Retrieved from [Link]

  • ResearchGate. (2015). Biologically active vallesamine, strychnan, and rhazinilam alkaloids from Alstonia: Pneumatophorine, a nor-secovallesamine with unusual incorporation of a 3-ethylpyridine moiety. Retrieved from [Link]

Sources

Safety Operating Guide

Vallesamine Disposal: A Comprehensive Laboratory Safety Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note

The following guide addresses the specific handling of Vallesamine , an indole alkaloid derived from Vallesia glabra. Unlike common solvents, Vallesamine is a bioactive phytochemical with neuroactive potential. Standard "organic waste" protocols are insufficient without considering its alkaloidal basicity and biological stability. This protocol synthesizes EPA hazardous waste guidelines with specific phytochemical handling best practices to ensure researcher safety and environmental compliance.

Part 1: Chemical Profile & Hazard Assessment

Before initiating disposal, you must understand the "Why" behind the safety steps. Vallesamine is an organic base (indole alkaloid).[1] Its disposal profile is dictated by its biological activity and chemical incompatibility with oxidizers.

Physicochemical Properties & Waste Classification
PropertyDataOperational Implication
Chemical Class Indole AlkaloidBioactive: Treat as potentially neurotoxic/cytotoxic.
Basicity Basic (Nitrogen-containing)Incompatibility: violent reaction with strong acids/oxidizers.
Physical State Solid (Crystalline/Powder)Dust hazard; requires N95/P100 respiratory protection.
RCRA Status Unlisted (Not P/U-listed)Must be characterized by generator knowledge (Process Waste).
EPA Waste Code D001 (if in flammable solvent)D003 (Reactive - rare)None (if pure solid)Recommendation: Manage as Non-Regulated Toxic Waste or assign state-specific hazardous codes.
The "Why" of Segregation

Causality: Alkaloids like Vallesamine are electron-rich. Mixing them with strong oxidizers (e.g., Nitric Acid, Peroxides) in a waste stream can lead to rapid oxidation, heat generation, or the formation of toxic byproducts (e.g., N-oxides).

  • Action: NEVER dispose of Vallesamine in "Oxidizing Waste" containers.

  • Action: Segregate from "Acidic Waste" to prevent heat of neutralization, unless part of a controlled neutralization step.

Part 2: Pre-Disposal Stabilization & Segregation

Effective disposal starts at the bench. Use this decision matrix to categorize your waste stream immediately after generation.

Waste Stream Decision Tree

Vallesamine_Disposal Start Waste Generation State Physical State? Start->State Solid Solid Waste (Pure Vallesamine/Contaminated Solids) State->Solid Liquid Liquid Waste (Mother Liquor/HPLC Effluent) State->Liquid DisposalC Stream C: Solid Hazardous Waste (Lab Pack for Incineration) Solid->DisposalC Double Bag & Tag SolventCheck Solvent Type? Liquid->SolventCheck Halogen Halogenated (DCM, Chloroform) SolventCheck->Halogen NonHalogen Non-Halogenated (MeOH, EtOH, Acetonitrile) SolventCheck->NonHalogen DisposalA Stream A: Halogenated Organic Waste (High BTU Incineration) Halogen->DisposalA DisposalB Stream B: Non-Halogenated Organic Waste (Fuel Blending) NonHalogen->DisposalB

Figure 1: Segregation logic for Vallesamine waste. Note the strict separation of halogenated solvents to comply with incinerator scrubber requirements.

Part 3: The Disposal Workflow

Scenario A: Solid Waste (Pure Compound or Spill Debris)

Best Practice: High-temperature incineration is the only method guaranteed to destroy the indole ring structure effectively.

  • Containment: Place solid Vallesamine or contaminated wipes into a clear polyethylene bag (minimum 4 mil thickness).

  • Secondary Containment: Place the sealed bag into a secondary container (wide-mouth HDPE jar).

  • Labeling:

    • Constituent: "Vallesamine (Indole Alkaloid)"[1]

    • Hazard: "Toxic / Irritant"

    • Percentage: >95% (if pure)

  • Disposal Path: Submit for Lab Pack Incineration . Do not landfill.

Scenario B: Liquid Waste (HPLC/Extraction)

Context: Vallesamine is often dissolved in Methanol or Acetonitrile for HPLC.

  • pH Check: Ensure the waste solution is neutral or slightly basic (pH 7-9). If acidic (due to TFA modifiers), ensure the container is vented to prevent pressure buildup, though small amounts of TFA are generally compatible with organic solvents.

  • Segregation:

    • If DCM/Chloroform used: Pour into Halogenated Waste carboy.

    • If MeOH/Acetonitrile used: Pour into Non-Halogenated Waste carboy.

  • Labeling: List "Vallesamine" as a trace contaminant (<1%) on the waste tag. This alerts the waste handler to potential biological activity.

Part 4: Emergency Spill Response

If Vallesamine is spilled, immediate containment is required to prevent aerosolization (inhalation hazard).

Spill Protocol

Spill_Response Assess 1. Assess Volume & Form (Solid vs Liquid) PPE 2. Don PPE (Nitrile Gloves, Lab Coat, N95 Mask) Assess->PPE Contain 3. Containment (Dampen solids to stop dust) PPE->Contain Clean 4. Collection (Scoop to Jar / Absorb Liquids) Contain->Clean Decon 5. Decontamination (10% Bleach or 1N HCl Wash) Clean->Decon

Figure 2: Step-by-step spill response. Note the "Dampen solids" step to prevent inhalation of alkaloid dust.

Decontamination Chemistry
  • Surface Cleaning: After removing bulk material, wipe the surface with 1N HCl (Hydrochloric Acid) .

    • Mechanism:[2][3] The acid protonates the basic nitrogen in Vallesamine, converting it into a water-soluble salt (Vallesamine Hydrochloride), which is easier to wipe up than the free base.

  • Final Wash: Follow with a soap and water rinse to remove acid residue.

Part 5: Regulatory Compliance (EPA/RCRA)

While Vallesamine is not explicitly listed in 40 CFR 261.33 (P or U lists), "Generator Knowledge" dictates it be treated as hazardous.

  • Generator Responsibility: You must determine if the waste exhibits toxicity characteristics.

    • Self-Validating System: If you lack toxicity data (LD50), the Precautionary Principle applies. Assume it is toxic.[4][5]

  • Satellite Accumulation Areas (SAA):

    • Keep containers closed unless adding waste.

    • Label must say "Hazardous Waste" + "Vallesamine".

    • Move to Central Accumulation Area within 3 days of filling the container.

References

  • Cayman Chemical. (2025). Safety Data Sheet: Indole Alkaloids (Generic Profile). Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024). Criteria for Listing Hazardous Waste (40 CFR § 261.11). Retrieved from

  • ResearchGate. (2022). Phytochemical compounds and pharmacological activities of Vallesia glabra. Retrieved from

  • Sigma-Aldrich. (2025). General Indole Alkaloid Safety Protocols. Retrieved from

Sources

Navigating the Handling of Vallesamine: A Guide to Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation by Laboratory Personnel

As a Senior Application Scientist, my aim is to extend our support beyond the product by providing technical guidance that ensures both the integrity of your research and the safety of your team. Vallesamine, a complex indole alkaloid, presents significant handling considerations due to its potential biological activity and inherent toxicity. This guide provides a comprehensive framework for personal protective equipment (PPE), operational procedures, and disposal, grounded in established safety principles for handling potent compounds.

Hazard Assessment: Understanding the Risks of Vallesamine

Vallesamine is classified as a hazardous substance with the following primary risks:

  • Acute Toxicity: Toxic if swallowed or in contact with skin.

  • Inhalation Hazard: Harmful if inhaled as a mist, vapor, or powder.

  • Serious Eye Irritant: Can cause significant damage upon contact with eyes.

Given these hazards, a multi-layered approach to PPE is not merely a recommendation—it is an operational necessity. The causality is clear: preventing exposure through dermal, inhalation, and ocular routes is paramount to safe handling.

Personal Protective Equipment (PPE): Your Primary Defense

The selection and proper use of PPE is the most critical control measure when engineering controls cannot eliminate all risks. The following table outlines the minimum required PPE for handling Vallesamine.

PPE CategorySpecificationRationale for Use
Hand Protection Double-gloving with powder-free nitrile gloves. Outer glove should be tested against ASTM D6978-05 ("chemo gloves").Vallesamine is toxic upon skin contact. Double-gloving provides a fail-safe barrier. Nitrile offers good chemical resistance, and powder-free gloves prevent aerosolization of contaminants.[1][2] ASTM D6978-05 is the standard for assessing glove resistance to chemotherapy drugs, which serves as a stringent proxy for potent alkaloids.
Body Protection Disposable, low-permeability gown with a solid front and back closure. Cuffs should be tight-fitting (knit or elastic).Protects against splashes and skin contact. A solid-front, back-closing gown minimizes the risk of frontal contamination reaching personal clothing or skin.
Eye & Face Protection Chemical splash goggles (ANSI Z87.1 certified). A full-face shield should be worn over goggles when there is a significant splash risk.Vallesamine is a serious eye irritant. Goggles provide a seal around the eyes to protect from splashes, while a face shield offers a broader barrier for the entire face.
Respiratory Protection For solids/powders: A NIOSH-approved N95 respirator or higher. For solutions (if aerosolization is possible): A half-mask or full-face respirator with organic vapor cartridges and P100 particulate filters.Vallesamine is harmful if inhaled. An N95 filter is effective against fine particulates (powders). If working with solutions that could generate aerosols or vapors, a respirator with appropriate chemical cartridges is necessary to protect the respiratory system. A quantitative fit test is mandatory for all tight-fitting respirators to ensure efficacy.

Operational Workflow: A Step-by-Step Procedural Guide

Adherence to a strict, logical workflow is essential for minimizing exposure risk. This process should be conducted in a designated area, preferably within a certified chemical fume hood.

Donning PPE: The Preparation Phase

The sequence of putting on PPE is designed to prevent contamination of clean surfaces and ensure a proper seal.

Donning_PPE cluster_prep Preparation cluster_donning Donning Sequence Wash_Hands 1. Wash Hands Thoroughly Inspect_PPE 2. Inspect PPE for Defects Wash_Hands->Inspect_PPE Ensure Integrity Gown 3. Don Gown Respirator 4. Don Respirator (Perform Seal Check) Gown->Respirator Goggles 5. Don Goggles/Face Shield Respirator->Goggles Inner_Gloves 6. Don Inner Gloves Goggles->Inner_Gloves Outer_Gloves 7. Don Outer Gloves (Over Gown Cuffs) Inner_Gloves->Outer_Gloves Doffing_PPE cluster_doffing Doffing Sequence (Most Contaminated First) Outer_Gloves 1. Remove Outer Gloves (Turn Inside Out) Gown 2. Remove Gown (Roll Away from Body) Outer_Gloves->Gown Exit_Lab 3. Exit Lab / Enter Anteroom Gown->Exit_Lab Wash_Hands1 4. Wash Hands Exit_Lab->Wash_Hands1 Goggles 5. Remove Goggles/Face Shield (Handle by Straps) Wash_Hands1->Goggles Respirator 6. Remove Respirator (Handle by Straps) Goggles->Respirator Inner_Gloves 7. Remove Inner Gloves Respirator->Inner_Gloves Wash_Hands2 8. Wash Hands Thoroughly Inner_Gloves->Wash_Hands2

Figure 2: PPE Doffing Sequence.

Emergency Protocols: Spill and Exposure Management

Spill Cleanup

Immediate and correct response to a spill is vital to prevent wider contamination and exposure.

  • Alert & Isolate: Alert personnel in the immediate area. If the spill is outside a fume hood, evacuate the area and prevent re-entry.

  • Assess: Evaluate the extent of the spill. For small spills (<5 mL) inside a fume hood, trained lab personnel can proceed. For larger spills or any spill outside of a hood, contact the institutional Environmental Health & Safety (EHS) department immediately.

  • Don PPE: Wear the full PPE ensemble as described above.

  • Contain & Absorb: Cover the spill with absorbent pads or granules, working from the outside in to prevent splashing.

  • Clean & Decontaminate: Once absorbed, carefully collect the materials using a scoop and place them into a designated cytotoxic waste container. Clean the spill area three times with a detergent solution, followed by a water rinse. [3]6. Dispose: All cleanup materials must be disposed of as cytotoxic waste.

Accidental Exposure

Skin Contact:

  • Immediately remove contaminated clothing and gloves.

  • Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes. [4]* Seek immediate medical attention.

Eye Contact:

  • Immediately flush the eyes with a gentle, steady stream of water for at least 15-20 minutes at an emergency eyewash station, holding the eyelids open. [4][5]* Remove contact lenses if present and easy to do so.

  • Seek immediate medical attention.

Inhalation:

  • Move the affected person to fresh air at once. [5][6]* If breathing is difficult or has stopped, provide artificial respiration if you are trained to do so.

  • Seek immediate medical attention.

Ingestion:

  • Do NOT induce vomiting.

  • If the person is conscious and able to swallow, have them rinse their mouth with water.

  • Seek immediate medical attention.

Disposal Plan: Cradle-to-Grave Management

All materials that have come into contact with Vallesamine are considered hazardous waste and must be managed accordingly.

  • Waste Segregation: Use dedicated, clearly labeled, puncture-proof containers for Vallesamine waste. In many jurisdictions, these containers are color-coded purple to signify cytotoxic waste. [7][8]* Types of Waste:

    • Solid Waste: Contaminated gloves, gowns, bench paper, pipette tips, and weigh boats.

    • Liquid Waste: Unused solutions or solvent rinses.

    • Sharps: Contaminated needles or glass Pasteur pipettes must be placed in a designated sharps container for cytotoxic waste.

  • Disposal Method: All Vallesamine waste must be disposed of via high-temperature incineration through your institution's certified hazardous waste management program. [7]Do not mix with regular chemical or biohazardous waste streams.

By implementing these protocols, you build a self-validating system of safety that protects your researchers and ensures the responsible handling of this potent compound from receipt to disposal.

References

  • Cancelli, A., et al. (2016). Safe handling of cytotoxic drugs: guideline recommendations. PubMed Central (PMC). Available at: [Link]

  • OHS Insider. (Date N/A). What PPE Should Workers Use for Handling Cytotoxic Drugs?. OHS Insider. Available at: [Link]

  • Vandeputte. (2023). How to choose chemical resistant gloves in 4 steps. Vandeputte Safety Experts. Available at: [Link]

  • Triumvirate Environmental. (2022). Ten Tips for Handling Hazardous Chemicals in a Lab. Triumvirate Environmental. Available at: [Link]

  • Contec Healthcare. (2023). Best Practices for HD Doffing when working with Hazardous Drugs. Contec, Inc. Available at: [Link]

  • Triumvirate Environmental. (2021). 6 Safety Practices for Highly Hazardous Lab Chemicals. Triumvirate Environmental. Available at: [Link]

  • Stericycle. (2025). What Is Cytotoxic Waste? Safe Disposal, Examples & Bins. Stericycle. Available at: [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (Date N/A). First Aid Procedures for Chemical Hazards. Centers for Disease Control and Prevention. Available at: [Link]

  • HAZWOPER OSHA. (2020). Adhere To the Correct Procedure for Donning and Doffing PPE. HAZWOPER OSHA Training. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Available at: [Link]

  • University of California, Los Angeles. (2019). Donning & Doffing PPE. UCLA Environment, Health & Safety. Available at: [Link]

  • Sharpsmart. (2022). How Should Cytotoxic Waste be Disposed of?. Sharpsmart. Available at: [Link]

  • Duke University. (Date N/A). Instructions for Cleaning Spills of Liquid Hazardous Drugs. Duke Occupational & Environmental Safety Office. Available at: [Link]

  • Health and Safety Executive (HSE). (Date N/A). Safe handling of cytotoxic drugs in the workplace. HSE. Available at: [Link]

  • The Red Cross. (Date N/A). Poison Exposure: Signs, Symptoms, and First Aid. American Red Cross. Available at: [Link]

  • Princeton University. (Date N/A). Chemical Spill Procedures. Princeton University Environmental Health and Safety. Available at: [Link]

  • University of Rochester. (2024). Laboratory Safety Manual - Chapter 07: Highly Toxic Chemicals and Select Carcinogens. University of Rochester Environmental Health & Safety. Available at: [Link]

  • Mayo Clinic. (2024). Poisoning: First aid. Mayo Clinic. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vallesamine
Reactant of Route 2
Vallesamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.